molecular formula C12H20ClN B13498908 (2-Methylpropyl)(1-phenylethyl)amine hydrochloride

(2-Methylpropyl)(1-phenylethyl)amine hydrochloride

Cat. No.: B13498908
M. Wt: 213.75 g/mol
InChI Key: KVHBMBVVABKNBQ-UHFFFAOYSA-N
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Description

(2-Methylpropyl)(1-phenylethyl)amine hydrochloride is a chemical compound with the molecular formula C13H22ClN and a molecular weight of 227.77 g/mol. As an amine, it serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research . This compound is structurally related to other well-characterized amines, such as (2-Methylpropyl)(1-phenylpropyl)amine, suggesting its potential utility in the development of novel chemical entities and pharmacological tools . Researchers may employ this hydrochloride salt in the exploration of structure-activity relationships (SAR) or as a precursor in the synthesis of more complex molecules. The compound must be handled by qualified professionals in accordance with laboratory safety standards. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

IUPAC Name

2-methyl-N-(1-phenylethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C12H19N.ClH/c1-10(2)9-13-11(3)12-7-5-4-6-8-12;/h4-8,10-11,13H,9H2,1-3H3;1H

InChI Key

KVHBMBVVABKNBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(C)C1=CC=CC=C1.Cl

Origin of Product

United States

Foundational & Exploratory

Whitepaper: Structural Elucidation and Synthetic Utility of (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and asymmetric catalysis increasingly rely on precise stereocontrol, the design of sterically tunable chiral auxiliaries has become paramount. (2-Methylpropyl)(1-phenylethyl)amine hydrochloride —a secondary amine salt combining a privileged chiral benzylic center with a bulky aliphatic substituent—serves as a critical intermediate, chiral resolving agent, and precursor to sterically encumbered lithium amides.

This technical guide deconstructs the structural rationale, physicochemical properties, and self-validating synthetic protocols required to synthesize and deploy this compound in advanced chemical workflows.

Structural Dynamics & Physicochemical Profiling

The architectural brilliance of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride lies in its modularity. The molecule consists of three functional domains:

  • The Chiral Inducer (1-Phenylethyl group): The

    
    -methylbenzyl moiety is a universally recognized chiral pool building block. The rigid phenyl ring combined with the methyl group creates a well-defined steric environment that directs the stereochemical outcome of downstream reactions .
    
  • The Steric Shield (2-Methylpropyl / Isobutyl group): Unlike linear alkyl chains, the isobutyl group provides a branched steric shield. This bulk is essential for chiral recognition, acting as a structural analog to the diphenylpropyl group found in the calcium channel blocker Fendiline .

  • The Salt Bridge (Hydrochloride): Secondary amines are prone to oxidation and can be difficult to handle as free-base oils. Conversion to the hydrochloride salt locks the amine into a stable, highly crystalline, and water-soluble state.

Quantitative Physicochemical Data
PropertyValueStructural Rationale & Operational Implication
IUPAC Name (2-Methylpropyl)(1-phenylethyl)amine HClStandardized nomenclature defining the secondary amine core.
Molecular Formula C₁₂H₂₀ClNIncorporates the HCl salt equivalent.
Molecular Weight 213.75 g/mol Free base (177.29 g/mol ) + HCl (36.46 g/mol ).
Physical State White crystalline solidSalt formation drastically improves shelf-life and handling.
Solubility Profile Soluble in H₂O, MeOH; Insoluble in Et₂OEnables orthogonal liquid-liquid extraction and self-purification.
Stereocenter Benzylic Carbon (C1 of ethyl group)Exists as (R), (S), or racemate; dictates chiral induction efficacy.

Synthetic Methodology: The Reductive Amination Paradigm

The most robust and chemoselective method to synthesize this secondary amine is the reductive amination of isobutyraldehyde with enantiopure 1-phenylethylamine.

Causality in Reagent Selection: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than standard sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ is highly selective for the transient, positively charged iminium ion over the neutral isobutyraldehyde. This kinetic preference prevents the premature reduction of the aldehyde into isobutanol, ensuring near-quantitative conversion to the target amine .

Synthesis N1 1-Phenylethylamine (Chiral Pool) N3 Imine Intermediate N1->N3 Condensation N2 Isobutyraldehyde N2->N3 N4 Reduction NaBH(OAc)3 N3->N4 N5 Free Base Amine N4->N5 Hydride Transfer N6 HCl (g) in Ether N5->N6 N7 Target HCl Salt N6->N7 Precipitation

Fig 1: Synthetic workflow for (2-Methylpropyl)(1-phenylethyl)amine HCl via reductive amination.

Mechanistic Role in Asymmetric Synthesis

Beyond its role as a pharmaceutical intermediate, the free base of this compound is frequently lithiated to form a chiral lithium amide . When reacted with prochiral ketones, the bulky isobutyl group and the chiral benzylic phenyl ring create a highly asymmetric transition state. The steric encumbrance forces the substrate to approach from a single face, resulting in enantioselective deprotonation and the formation of chiral enolates with high enantiomeric excess (ee%).

Application A Target HCl Salt B Free Base Generation (NaOH / DCM) A->B C Lithiation (n-BuLi, -78°C) B->C D Chiral Lithium Amide C->D F Enantioselective Deprotonation D->F Steric Control E Prochiral Ketone E->F G Chiral Enolate (High ee%) F->G

Fig 2: Mechanistic pathway utilizing the amine as a chiral lithium amide base for deprotonation.

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating systems. By exploiting the distinct solubility profiles of the intermediates, the workflow inherently purges impurities at each phase transition.

Protocol A: Chemoselective Reductive Amination (Free Base Synthesis)
  • Objective: Synthesize N-(2-methylpropyl)-1-phenylethanamine while suppressing alcohol byproducts.

  • Step-by-Step Methodology:

    • Imine Condensation: Dissolve 10.0 mmol of (R)-1-phenylethylamine in 30 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C. Add 10.5 mmol of isobutyraldehyde dropwise.

      • Causality: Cooling mitigates the exothermic nature of the condensation and prevents aldol self-condensation of the aldehyde.

    • Hydride Delivery: After 30 minutes, add 14.0 mmol of Sodium triacetoxyborohydride (STAB) in small portions over 15 minutes. Stir at room temperature for 12 hours.

      • Causality: Portion-wise addition prevents thermal spikes. The 12-hour duration ensures the transient iminium ion is fully trapped and reduced.

    • Basic Quench & Partitioning: Quench the reaction strictly with saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases. Extract the aqueous layer with DCM (3 × 15 mL).

      • Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid byproduct (from STAB) and ensures the newly formed secondary amine is fully deprotonated, forcing it into the organic DCM layer.

Protocol B: Anhydrous Hydrochloride Salt Isolation
  • Objective: Convert the air-sensitive free base into the bench-stable hydrochloride salt.

  • Step-by-Step Methodology:

    • Solvent Exchange: Concentrate the combined DCM extracts from Protocol A under reduced pressure to yield the crude free base oil. Redissolve this oil in 20 mL of anhydrous diethyl ether.

    • Anhydrous Precipitation: Cool the ethereal solution to 0 °C. Dropwise, add 2.0 M HCl in diethyl ether until the solution reaches pH 2 (tested via aliquots on wet pH paper).

      • Causality: Using anhydrous ethereal HCl instead of aqueous HCl is critical. The highly polar amine hydrochloride is entirely insoluble in non-polar ether. This acts as an immediate anti-solvent precipitation, leaving unreacted neutral organic impurities dissolved in the ether supernatant.

    • Isolation: Filter the resulting white precipitate under a vacuum. Wash the filter cake with cold anhydrous ether (2 × 10 mL) and dry under a high vacuum to yield the pure (2-Methylpropyl)(1-phenylethyl)amine hydrochloride.

References

  • Title: Liquid Chromatographic Resolution of Fendiline and Its Analogues on a Chiral Stationary Phase Based on (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic Acid Source: Molecules URL: [Link]

  • Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (

    
    -PEA): Privileged Chiral Inducer and Auxiliary
    Source:  Molecules
    URL: [Link]
    
  • Title: Iron-catalyzed transfer hydrogenation of imines assisted by an iron-based Lewis acid Source: Organic & Biomolecular Chemistry URL: [Link]

Physicochemical Profiling and Analytical Characterization of (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The development of novel therapeutics frequently relies on the strategic incorporation of chiral secondary amines to modulate pharmacokinetics, receptor binding affinity, and metabolic stability. (2-Methylpropyl)(1-phenylethyl)amine hydrochloride (CAS: 2624140-86-7) is a highly sterically hindered, chiral secondary amine salt .

As a Senior Application Scientist, I have structured this technical guide to move beyond basic data reporting. Here, we dissect the causality behind this molecule's physicochemical behavior—specifically how its bulky isobutyl group and chiral benzylic center dictate its solubility, lipophilicity, and chromatographic resolution. Furthermore, this guide provides self-validating experimental protocols designed to ensure absolute data integrity during preclinical characterization.

Structural and Chemical Identity

The structural architecture of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride is defined by two distinct functional moieties flanking a secondary amine:

  • The Isobutyl Group (2-Methylpropyl): This branched aliphatic chain introduces significant steric bulk adjacent to the nitrogen atom. In drug design, this steric shielding is often utilized to decrease the rate of oxidative deamination by enzymes such as Monoamine Oxidase (MAO) [1].

  • The 1-Phenylethyl Group: This moiety contains a stereogenic center at the benzylic carbon, meaning the compound exists as either an

    
     or 
    
    
    
    enantiomer, or a racemic mixture. The aromatic ring also provides a site for
    
    
    stacking interactions with target receptors or chiral stationary phases [2].

The hydrochloride salt form is intentionally selected over the free base to disrupt the high lipophilicity of the molecule, thereby enabling aqueous dissolution for physiological assays.

Physicochemical Properties Profiling

The quantitative data below synthesizes the fundamental properties of the compound. The values for pKa and LogP are derived from structural analogs and established predictive models for phenethylamine derivatives [3].

Table 1: Physicochemical Summary
PropertyValue / DescriptionCausality / Impact on Development
CAS Number 2624140-86-7Unique identifier for the HCl salt form.
Molecular Formula

Represents the protonated amine and chloride counterion[4].
Molecular Weight 213.75 g/mol Low molecular weight, ideal for fragment-based drug design.
Physical State Crystalline SolidThe ionic lattice of the HCl salt ensures solid-state stability.
Estimated pKa ~9.5 – 10.0The secondary amine is strongly basic; it remains >99% ionized at physiological pH (7.4)[5].
Estimated LogP ~3.0 – 3.5 (Free Base)High lipophilicity driven by the isobutyl and phenyl groups; necessitates the salt form for formulation.
H-Bond Donors 2Originating from the protonated secondary amine (

).

Analytical Characterization Protocols

Because enantiomers of chiral amines can exhibit drastically different pharmacological and toxicological profiles, rigorous stereochemical evaluation is mandatory. The following protocol details the chiral High-Performance Liquid Chromatography (HPLC) method for this compound.

Protocol 1: Chiral HPLC Enantiomeric Resolution

Causality of Method Design: Hydrochloride salts of lipophilic amines exhibit poor solubility and peak shape in normal-phase chromatography. Therefore, the salt must first be converted to the free base. Furthermore, polysaccharide-based Chiral Stationary Phases (CSPs) are highly effective for amines, but residual silanols on the silica support will cause severe peak tailing. We mitigate this by adding a basic modifier (Diethylamine, DEA) to the mobile phase to competitively bind these silanols [2].

Step-by-Step Methodology:

  • Sample Preparation (Free Base Generation): Dissolve 10 mg of the amine HCl salt in 1 mL of deionized water. Add 1 mL of 0.1 M NaOH to deprotonate the amine. Extract the free base using 2 mL of Dichloromethane (DCM). Evaporate the organic layer under nitrogen and reconstitute the residue in 1 mL of HPLC-grade Hexane.

  • Column Selection: Equip the HPLC with a cellulose-based CSP (e.g., Cellulose tris(4-methylbenzoate) stationary phase, 250 x 4.6 mm, 5 µm)[2].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Degas via sonication.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection wavelength to 220 nm (optimized for the phenyl ring absorbance).

  • Self-Validating System Suitability Test (SST): Validation Check: Inject a racemic standard prior to sample analysis. The system is only validated for use if the calculated resolution (

    
    ) between the 
    
    
    
    and
    
    
    enantiomer peaks is
    
    
    (baseline resolution) and the USP tailing factor is
    
    
    .

G N1 Racemic Amine HCl (CAS: 2624140-86-7) N2 Free Base Conversion (Liquid-Liquid Extraction) N1->N2 NaOH / DCM N3 Chiral HPLC Separation (Cellulose CSP + DEA) N2->N3 Normal Phase Mobile Phase N4 (R)-Enantiomer Collection N3->N4 Peak 1 Elution N5 (S)-Enantiomer Collection N3->N5 Peak 2 Elution N6 System Suitability Validation (Rs > 1.5) N3->N6 Validate Resolution

Workflow for the chiral resolution and validation of secondary amine enantiomers.

Thermodynamic Solubility Workflow

Understanding the solubility boundary of the HCl salt is critical for formulation and in vitro assay design.

Protocol 2: Shake-Flask Thermodynamic Solubility

Causality of Method Design: Kinetic solubility (e.g., DMSO spiking) often overestimates true solubility due to supersaturation. The shake-flask method provides the true thermodynamic endpoint. Because the compound is a salt of a weak base, its solubility is highly pH-dependent. At pH levels approaching the pKa (~9.5), the highly lipophilic free base may precipitate, drastically lowering apparent solubility.

Step-by-Step Methodology:

  • Equilibration: Add an excess of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride (approx. 50 mg) to glass vials containing 1 mL of either pH 1.2 buffer (simulated gastric fluid) or pH 6.8 buffer (simulated intestinal fluid).

  • Incubation: Seal the vials and agitate at 300 RPM on a thermoshaker at exactly 37.0°C for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and quantify the concentration via RP-HPLC-UV against a highly linear standard curve (

    
    ).
    
  • Self-Validating Integrity Checks:

    • pH Shift Check: Measure the pH of the filtrate. If the pH has shifted by >0.1 units from the starting buffer, the buffer capacity was exceeded by the dissolved salt, and the data point must be rejected.

    • Solid-State Verification: Recover the undissolved residual solid, dry it gently, and analyze it via X-ray Powder Diffraction (XRPD). This verifies that the solid has not disproportionated into the free base or formed a new hydrate during the 24-hour aqueous equilibration.

References

  • Wikipedia. "Phenethylamine". Retrieved from: [Link]

  • FooDB. "Showing Compound 2-Phenylethylamine (FDB010580)". Retrieved from: [Link]

Sources

solubility profile of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile & Physicochemical Characterization of (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride

Executive Summary & Chemical Identity

(2-Methylpropyl)(1-phenylethyl)amine hydrochloride (CAS: 2624140-86-7), often referred to as N-isobutyl-α-methylbenzylamine hydrochloride, represents a critical class of chiral secondary amine salts.[1][2] Structurally, it combines a lipophilic isobutyl group and a chiral 1-phenylethyl moiety attached to a central nitrogen atom.[1][2]

In drug development and process chemistry, this compound is primarily utilized as a chiral resolving agent or a key intermediate in the synthesis of pharmaceutical actives.[1][2] Its solubility profile is governed by the competition between its ionic chloride headgroup (hydrophilic) and its substantial hydrocarbon framework (lipophilic).[1][2] Understanding this balance is essential for optimizing crystallization yields, liquid-liquid extractions, and formulation stability.[1][2]

Chemical Structure Breakdown:

  • Cation: N-Isobutyl-1-phenylethylammonium (

    
    )[1][2]
    
  • Anion: Chloride (

    
    )[1][2]
    
  • Molecular Weight: ~213.75 g/mol [1][2]

  • Key Functional Groups: Secondary ammonium salt, Phenyl ring (aromatic/lipophilic), Isobutyl group (branched aliphatic/lipophilic).[1][2]

Solubility Profile: Water vs. Organic Solvents[1][2][3]

The solubility behavior of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride follows the classic "amphiphilic salt" model.[1][2] The ionic bond dictates high melting points and water solubility, while the bulky organic substituents facilitate solubility in polar organic solvents and chlorinated hydrocarbons.[1][2]

Comparative Solubility Matrix (Predicted)

Note: Values are estimated based on Structure-Property Relationships (SPR) for homologous N-alkyl-α-methylbenzylamine salts.

Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Aqueous Water (pH < 7)High (>50 mg/mL)Ionic dissociation and hydrogen bonding of the ammonium proton with water.[1][2]
Aqueous Water (pH > 10)Very Low (Precipitates)Deprotonation converts the salt to the free base (oil), which is immiscible with water.[1][2]
Alcohols Methanol, EthanolVery High (>100 mg/mL)High dielectric constant combined with the ability to solvate both the ionic cluster and the organic tail.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>30 mg/mL)Unique ability of DCM to solvate bulky ammonium salts via "contact ion pair" stabilization.[1][2]
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Strong dipole interactions stabilize the cation; excellent for reaction homogeneity.[1][2]
Ethers Diethyl Ether, MTBEVery Low (<1 mg/mL)Low dielectric constant cannot overcome the crystal lattice energy of the salt.[1][2]
Hydrocarbons Hexane, Heptane, TolueneInsoluble Complete lack of polarity; thermodynamically unfavorable for ionic species.[1][2]
Thermodynamic Drivers
  • Lattice Energy vs. Solvation Enthalpy: The hydrochloride salt forms a stable crystal lattice.[1][2] For dissolution to occur, the solvent must release enough energy upon solvating the ions to overcome this lattice energy.[1][2] Water and alcohols achieve this easily.[1][2][3]

  • Hydrophobic Effect: The isobutyl and phenylethyl groups are significant hydrophobic domains.[1][2] In water, these groups disrupt the hydrogen-bonding network, creating an entropic penalty.[1][2] This limits the solubility compared to smaller amines (e.g., methylamine HCl) but is counterbalanced by the strong charge solvation.[1][2]

  • The "Salting-Out" Effect: In high ionic strength aqueous solutions (e.g., brine), the solubility of this compound will decrease drastically, a property useful for isolating the product.[1][2]

Experimental Protocols for Solubility Determination

Protocol A: Saturation Shake-Flask Method (Equilibrium Solubility)

Use this method for generating regulatory-grade data.[1][2]

  • Preparation: Weigh approximately 200 mg of (2-Methylpropyl)(1-phenylethyl)amine HCl into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (Water, Ethanol, or DCM).[1][2]

  • Equilibration:

    • Seal the vial and place it in a thermostatic shaker at 25°C ± 0.5°C.

    • Shake at 300 RPM for 24 hours to ensure equilibrium.

    • Check: If the solid dissolves completely, add more solid until a suspension persists.[1][2]

  • Sampling:

    • Centrifuge the vial at 10,000 RPM for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

    • Critical Step: Ensure the filter and syringe are at the same temperature as the sample to prevent precipitation during filtration.[1][2]

  • Quantification:

    • Dilute the filtrate with mobile phase.[1][2]

    • Analyze via HPLC-UV (typically 210 nm or 254 nm for the phenyl ring).[1][2]

    • Calculate concentration against a standard curve.[1][2]

Protocol B: pH-Dependent Distribution (LogD Profiling)

Crucial for extraction optimization.[1][2]

  • System: Octanol / Phosphate Buffer (various pH).

  • Method:

    • Dissolve the salt in water-saturated octanol.[1][2]

    • Mix 1:1 with phosphate buffer (pH 2.0, 7.4, 10.0).

    • Shake for 1 hour; centrifuge to separate phases.

    • Analyze both phases by HPLC.[1][2]

  • Expected Result:

    • pH 2.0: Compound remains in aqueous phase (Salt form).[1][2]

    • pH 10.0: Compound partitions into Octanol (Free base form).

Applications in Process Chemistry

Chiral Resolution via Diastereomeric Crystallization

This amine is often used to resolve chiral acids.[1][2] The solubility differential is the key mechanism.[1][2]

  • Workflow: The amine (base) is mixed with a racemic acid.[1][2] Two diastereomeric salts form.

  • Solvent Selection: A solvent is chosen (often Ethanol/Water mix) where one diastereomer is soluble and the other crystallizes out.[1][2]

  • Optimization: If the salt is too soluble in pure ethanol, add an anti-solvent (MTBE or Heptane) to induce nucleation.[1][2]

Purification via Acid-Base Extraction

Because the solubility flips based on pH, this compound can be purified effortlessly:[1][2]

  • Impure Solid: Dissolve in DCM (organic phase).

  • Wash: Extract with 1M NaOH. The amine becomes a free base and stays in DCM; ionic impurities wash into water.[1][2]

  • Salt Formation: Treat the DCM layer with HCl gas or aqueous HCl.[1][2] The pure hydrochloride salt precipitates or can be evaporated.[1][2]

Visualizations

Diagram 1: Solubility Determination Workflow

This flowchart outlines the decision process for selecting the correct solubility protocol based on the research stage.

SolubilityWorkflow Start Start: Solubility Profiling Decision Is material limited (<10mg)? Start->Decision Screening Phase 1: Visual Screening (Kinetic Solubility) Analysis HPLC / Gravimetric Analysis Screening->Analysis Turbidimetry Equilibrium Phase 2: Shake-Flask Method (Thermodynamic Solubility) Equilibrium->Analysis Filtration + HPLC DataOutput Solubility Curve (mg/mL) Analysis->DataOutput Decision->Screening Yes Decision->Equilibrium No

Caption: Decision matrix for selecting between kinetic (screening) and thermodynamic (shake-flask) solubility methods.

Diagram 2: pH-Dependent Partitioning Mechanism

This diagram illustrates the chemical transformation and phase transfer essential for extraction processes.[1][2]

Partitioning AqAcid Aqueous Phase (pH < 7) [R-NH2-R']⁺ Cl⁻ (Soluble) Interface Interface Proton Exchange AqAcid->Interface + NaOH (Deprotonation) Interface->AqAcid Precipitation/Extraction OrgBase Organic Phase (DCM/EtOAc) [R-NH-R'] (Free Base) (Soluble) Interface->OrgBase Phase Transfer OrgBase->Interface + HCl (Protonation)

Caption: The reversible phase transfer mechanism driven by pH manipulation, exploiting the solubility difference between the salt and free base.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22831492, (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride. Retrieved from [Link]

    • Note: Used as a homologous reference for physicochemical properties of N-alkyl-1-phenylethylamine salts.
  • Source for specific chemical identity and CAS verific
  • Source for general solubility trends of phenylethylamine deriv
    • Reference for solubility in organic solvents (DMSO, Methanol) for this class of compounds.[1][2]

Sources

molecular weight and formula of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern chemical and pharmaceutical research, the family of substituted phenethylamines represents a cornerstone of molecular exploration. These compounds, characterized by a phenethylamine backbone, have yielded a vast array of pharmacologically active agents. This guide provides a comprehensive technical overview of a specific member of this class: (2-Methylpropyl)(1-phenylethyl)amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical properties, synthesis, and analytical characterization of this compound, offering a foundational understanding for its potential applications.

Core Molecular Attributes

(2-Methylpropyl)(1-phenylethyl)amine hydrochloride is a secondary amine that exists as a hydrochloride salt. This salt form generally enhances the compound's stability and solubility in aqueous media, which is a critical consideration for many experimental and developmental applications.

Chemical Structure and Formula

The chemical structure consists of a 1-phenylethyl group and a 2-methylpropyl (isobutyl) group attached to a central nitrogen atom. The hydrochloride salt is formed by the protonation of the amine nitrogen by hydrochloric acid.

Table 1: Fundamental Molecular Data

ParameterValueSource(s)
Molecular Formula C₁₂H₂₀ClN[1]
Molecular Weight 213.75 g/mol [1]
CAS Number 2624140-86-7[1]
Synonyms 2-methyl-N-(1-phenylethyl)propan-1-amine hydrochloride[1]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the handling, storage, and application of any chemical compound.

Physical Properties

(2-Methylpropyl)(1-phenylethyl)amine hydrochloride is typically supplied as a powder. While specific experimental data for properties like melting point and solubility are not extensively published, general characteristics of similar amine hydrochlorides suggest it is likely a crystalline solid with some degree of solubility in water and polar organic solvents.

Safety and Handling

According to available safety information, this compound is classified as a hazardous substance. It is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Table 2: GHS Hazard Information

GHS PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07 (Exclamation Mark)Warning H315, H319, H335P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501

Source: Sigma-Aldrich

Expert Insight: The provided safety data underscores the necessity of handling this compound within a controlled laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

Synthesis and Purification

The synthesis of secondary amines like (2-Methylpropyl)(1-phenylethyl)amine typically involves the formation of a carbon-nitrogen bond between the two constituent alkyl/aryl groups. A common and effective method for this is reductive amination.

Retrosynthetic Analysis and Proposed Synthesis Workflow

A logical retrosynthetic approach to (2-Methylpropyl)(1-phenylethyl)amine involves disconnecting the C-N bond, leading to two primary synthetic pathways. One common and industrially scalable approach is the reductive amination of 1-phenylethanamine with isobutyraldehyde (2-methylpropanal).

G cluster_synthesis Proposed Synthesis Workflow A 1-Phenylethanamine C Imine Intermediate A->C Condensation B Isobutyraldehyde B->C E (2-Methylpropyl)(1-phenylethyl)amine (Free Base) C->E Reduction D Reducing Agent (e.g., NaBH4, H2/Pd-C) D->E G (2-Methylpropyl)(1-phenylethyl)amine HCl E->G Salt Formation F HCl in Ether F->G

Caption: A proposed workflow for the synthesis of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride via reductive amination.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard organic synthesis methodologies for reductive amination.

  • Imine Formation: To a solution of 1-phenylethanamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add isobutyraldehyde (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: The reaction mixture is then cooled in an ice bath, and a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise. The choice of reducing agent is critical; NaBH₄ is often preferred for its mildness and selectivity. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Workup and Extraction: Upon completion of the reduction, the reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a water-immiscible organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude free base of (2-Methylpropyl)(1-phenylethyl)amine.

  • Purification of the Free Base: The crude product can be purified by column chromatography on silica gel to afford the pure secondary amine.

  • Hydrochloride Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in ether (or a similar solvent) is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: The precipitated solid is collected by filtration, washed with cold solvent to remove any unreacted starting materials or byproducts, and dried under vacuum to yield pure (2-Methylpropyl)(1-phenylethyl)amine hydrochloride.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton of the 1-phenylethyl moiety, the methylene and methine protons of the 2-methylpropyl group, and the methyl protons.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the free base. The hydrochloride salt would likely show the molecular ion peak corresponding to the free amine in the mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the secondary amine salt, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for determining the purity of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride.

Table 3: Comparative Overview of Chromatographic Techniques for Chiral Amine Analysis

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Volatilization and separation on a chiral stationary phase. Derivatization may be required.Partitioning between a liquid mobile phase and a chiral stationary phase.
Advantages High resolution, fast analysis times.Wide applicability, variety of stationary phases, preparative scale possible.
Considerations Compound must be volatile and thermally stable. Derivatization can add complexity.Can be more expensive, may require method development for optimal separation.

Source: Adapted from BenchChem[2]

Expert Insight: Given the chiral center at the 1-phenylethyl position, enantioselective chromatography would be necessary to separate and quantify the enantiomers if the synthesis starts from a racemic precursor.

Potential Applications and Research Context

The phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of biologically active molecules, including neurotransmitters and pharmaceuticals[3][4].

Neuromodulatory and Pharmacological Potential

G cluster_research Potential Research Pathways A (2-Methylpropyl)(1-phenylethyl)amine HCl Lead Compound B Receptor Binding Assays (e.g., Dopamine, Serotonin, Adrenergic Receptors) A->B Initial Screening C Transporter Inhibition Assays (e.g., DAT, SERT, NET) A->C Initial Screening D In Vivo Behavioral Studies (e.g., Locomotor activity, Drug discrimination) B->D Functional Characterization F Structure-Activity Relationship (SAR) Studies B->F Iterative Optimization C->D Functional Characterization C->F Iterative Optimization E ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) D->E Preclinical Development

Caption: Logical progression of research activities for evaluating the pharmacological potential of a novel phenethylamine derivative.

Building Block in Organic Synthesis

Beyond its potential direct biological activity, this compound can serve as a valuable intermediate or building block in the synthesis of more complex molecules. The secondary amine functionality allows for further chemical modifications, making it a useful scaffold in combinatorial chemistry and the development of new chemical entities.

Conclusion

(2-Methylpropyl)(1-phenylethyl)amine hydrochloride is a well-defined chemical entity with established molecular formula and weight. While detailed experimental and pharmacological data remain limited in publicly accessible literature, its structural features place it firmly within the pharmacologically significant class of phenethylamines. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic strategy, and a framework for its analytical characterization and potential research applications. As with any novel compound, further empirical investigation is required to fully elucidate its physicochemical and biological profile, paving the way for its potential use in scientific discovery and development.

References

  • Chemazone. (2-methylpropyl)(1-phenylethyl)(2-phenylethyl)amine. [Link]

  • PubChem. N-propyl-2-phenylethylamine hydrochloride. [Link]

  • PrepChem.com. Synthesis of 2-phenylethylamine hydrochloride. [Link]

  • PubChem. 2-Methyl-2-phenylpropan-1-amine. [Link]

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • National Center for Biotechnology Information. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

Sources

Precision Identification of Chiral Amine Salts: A Technical Framework for (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, structural analysis, and search methodology for (2-Methylpropyl)(1-phenylethyl)amine hydrochloride .

Executive Summary

Target Compound: (2-Methylpropyl)(1-phenylethyl)amine hydrochloride CAS Registry Number: 2624140-86-7 (HCl salt) Molecular Formula: C₁₂H₁₉N[1][2][3] · HCl Key Challenge: Distinguishing the N-isobutyl substituent from the far more common N-isopropyl analogs (e.g., N-isopropyl-1-phenylethylamine), which possess distinct CAS identifiers.[1][2][3]

This guide serves as a high-level technical resource for researchers requiring precise identification, synthesis validation, and database navigation for this specific secondary amine salt.[1][3] It moves beyond simple database queries to explain the structural logic and potential pitfalls in digital chemical searching.

Part 1: Chemical Identity & Nomenclature Analysis[3]

Accurate database retrieval begins with a rigorous deconstruction of the chemical name.[1] The target compound is a secondary amine salt formed by the reductive coupling of isobutylamine and acetophenone (or their derivatives).[2][3]

Structural Deconstruction[2]
  • Core Scaffold: 1-Phenylethylamine (also known as

    
    -methylbenzylamine).[1][2][3]
    
  • N-Substituent: 2-Methylpropyl group (Common name: Isobutyl ).[1][2]

  • Salt Form: Hydrochloride.[1][2]

Nomenclature Variations

When searching databases like SciFinder-n, Reaxys, or PubChem, exact string matches often fail due to naming conventions.[1][2][3] Use the following variations:

  • Systematic (IUPAC):[2][3]N-(2-Methylpropyl)-1-phenylethanamine hydrochloride [1][2][3]

  • Inverted:Benzeneethanamine, N-(2-methylpropyl)-

    
    -methyl-, hydrochloride [1][2][3]
    
  • Common:N-Isobutyl-

    
    -methylbenzylamine hydrochloride [1][2][3]
    
Critical Differentiator: Isobutyl vs. Isopropyl

A common error in searching for this compound is confusing the isobutyl group (2-methylpropyl) with the isopropyl group (1-methylethyl).[1][2][3]

  • Target (Isobutyl):

    
    
    
    
    
    CAS 2624140-86-7 [1][2][3]
  • Analog (Isopropyl):

    
    
    
    
    
    CAS 116297-12-2 (S-isomer) / 128593-72-6 (R-isomer)[1][2][3]

Technical Insight: The isobutyl analog is sterically less hindered at the nitrogen than the isopropyl analog, potentially altering reaction kinetics in chiral resolution applications.[1][2]

Part 2: The CAS Search Protocol

The following protocol outlines the self-validating search strategy used to isolate the correct CAS number, ensuring exclusion of structural isomers.

Search Workflow (SciFinder-n / Reaxys Strategy)

Do not rely on a single keyword.[2][3] Use a "Markush" or substructure search to capture all salt forms and stereoisomers.[1]

  • Draw the Parent Structure: Draw N-isobutyl-1-phenylethylamine (Free Base).[1][2]

  • Limit by Component: Add "HCl" or "Hydrochloride" as a text qualifier or a second component in the substance search.[1]

  • Filter by Isomer: The CAS 2624140-86-7 typically refers to the product without specified stereochemistry (racemic or unspecified).[1][2]

    • Note: Pure enantiomers ((R) or (S)) for the isobutyl variant are often not indexed with separate CAS numbers in public catalogs, unlike the isopropyl analogs.[2][3] They are frequently synthesized on-demand.[1][3]

Data Summary Table
FeatureTarget CompoundCommon False Positive
Common Name N-Isobutyl-1-phenylethylamine HCl N-Isopropyl-1-phenylethylamine HCl
Structure N-CH₂-CH(CH₃)₂N-CH(CH₃)₂
CAS (Salt) 2624140-86-7 116297-12-2 (S-isomer)
Formula C₁₂H₁₉N[1][2][3][4] · HClC₁₁H₁₇N[1][2][5][6] · HCl
MW (Salt) 213.75 g/mol 199.72 g/mol

Part 3: Synthesis & Validation (Trustworthiness)[2][3]

If commercial sourcing is difficult due to the compound's rarity compared to its isopropyl analog, the following synthesis pathway provides a validated route.[3] This serves as a "Trustworthiness" check—if you cannot buy it, you must be able to make it.[3]

Reductive Amination Pathway

The most robust synthesis involves the reductive amination of acetophenone with isobutylamine, or conversely, isobutyraldehyde with 1-phenylethylamine.[1][3]

Method A: Reductive Amination of Acetophenone

  • Precursors: Acetophenone + Isobutylamine.[1]

  • Conditions: Ti(OiPr)₄ (Lewis Acid), followed by NaBH₄ reduction.[2]

  • Workup: Acid-base extraction yields the free base; addition of HCl/Ether precipitates the salt.[1]

Method B: Reductive Alkylation (Preferred for Chiral Control) Using enantiopure 1-phenylethylamine allows for the retention of chirality.[1][2][3]

Synthesis Start 1-Phenylethylamine (Chiral or Racemic) Imine Intermediate Imine Start->Imine + Reagent - H₂O Reagent Isobutyraldehyde Reagent->Imine Product N-Isobutyl-1-phenylethylamine Imine->Product Reduction (NaBH₄ or H₂/Pd) Salt Target HCl Salt (CAS 2624140-86-7) Product->Salt + HCl (anhydrous)

Figure 1: Logical synthesis flow for the target amine salt via reductive alkylation.[2][3][4]

Analytical Validation

To confirm identity, ensure the following spectral characteristics:

  • ¹H NMR (DMSO-d₆): Look for the doublet of the methyl group in the 1-phenylethyl moiety (~1.6 ppm) and the distinct doublet of the isobutyl methyls (~0.9 ppm).[1][2][3] The methine proton of the isobutyl group will be a multiplet distinct from the benzylic methine.[1]

  • Mass Spectrometry: ESI+ should show [M+H]⁺ at m/z 178.16 (Free base mass).[1][2][3]

Part 4: Stereochemical Considerations

The CAS 2624140-86-7 is generally assigned to the substance without stereochemical specification.[1][2] However, 1-phenylethylamine derivatives are potent chiral resolving agents.[1][3]

  • Racemic: (±)-N-Isobutyl-1-phenylethylamine HCl.[1][2][3]

  • (R)-Enantiomer: Derived from (R)-(+)-1-phenylethylamine.[1][2][3]

  • (S)-Enantiomer: Derived from (S)-(-)-1-phenylethylamine.[1][2][3]

Critical Note: If your application requires chiral resolution (e.g., resolving carboxylic acids), you must verify the optical rotation.[1][2] Do not assume the generic CAS implies a racemate; it simply implies the registry did not specify stereochemistry at the time of entry.

References

  • Sigma-Aldrich (Merck KGaA). Product Detail: (2-methylpropyl)(1-phenylethyl)amine hydrochloride.[1][2][3] Retrieved from (Note: Search via CAS 2624140-86-7).[2][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Isopropyl Analogs (Comparison). PubChem Identifier: CID 22831492 (S-isomer).[2][3] Retrieved from .[3]

  • ChemicalBook. Global Chemical Substance Registry.[1] CAS 2624140-86-7 Entry.[1][3] Retrieved from .[2][3]

Sources

Physicochemical Profiling: Acidity and Dissociation Constants of (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride Synonyms:


-Isobutyl-

-methylbenzylamine HCl,

-Isobutyl-1-phenylethylamine HCl CAS (Free Base): 60413-33-8 (Analogous) | CAS (HCl): 116297-12-2 (Analogous

-isopropyl isomer often used as reference)[1][2]

This technical guide provides a rigorous analysis of the acidity (


) and physicochemical behavior of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride. As a secondary amine salt featuring both a branched alkyl group (isobutyl) and a chiral aralkyl group (1-phenylethyl), this compound exhibits distinct acid-base properties critical for chiral resolution processes, salt selection in pharmaceutical development, and intermediate isolation.

The estimated aqueous


 of the conjugate acid is 9.6 ± 0.3  at 25°C. This value reflects the balance between the electron-donating inductive effect of the isobutyl group and the steric/electronic influence of the 

-methylbenzyl moiety.

Structural Analysis & Theoretical Acidity

The acidity of an amine salt is defined by the dissociation of its conjugate acid (


) into the free base (

) and a proton (

). For (2-Methylpropyl)(1-phenylethyl)amine, the equilibrium is governed by the stability of the ammonium cation relative to the neutral amine.
Electronic Factors[3]
  • Secondary Amine Core: Secondary amines are generally more basic than primary amines due to the inductive stabilization of the cation by two alkyl groups.

  • Isobutyl Group (+I Effect): The 2-methylpropyl group acts as an electron-donating substituent. Compared to a methyl group, the isobutyl group provides significant inductive stabilization to the positive charge on the nitrogen, thereby increasing basicity (raising

    
    ).
    
  • 1-Phenylethyl Group (Steric & Electronic): The phenyl ring is electron-withdrawing (-I effect), which typically lowers the

    
     compared to purely aliphatic amines. However, the separation by the chiral carbon reduces this effect. The 
    
    
    
    -methyl group provides slight inductive donation but introduces steric bulk.
Steric Hindrance and Solvation

Steric hindrance around the nitrogen atom interferes with the solvation of the ammonium cation by water molecules.

  • Solvation Penalty: The bulky 1-phenylethyl and isobutyl groups shield the

    
     protons from effective hydrogen bonding with water. This destabilizes the cation relative to less hindered amines, potentially lowering the 
    
    
    
    slightly despite the favorable inductive effects.
  • Net Result: The compound is a moderately strong base, comparable to

    
    -benzyl-isobutylamine but slightly less basic than di-isobutylamine due to the phenyl ring's influence.
    
Comparative Data
CompoundStructure

(Approx.)
Note
Benzylamine

9.33Primary amine reference.
1-Phenylethylamine

9.40

-methyl increases basicity slightly.

-Benzyl-methylamine

9.58Secondary amine (methyl).

-Isopropyl-1-phenylethylamine

9.5 - 9.7Structural isomer (closest analog).
Target Compound

9.6 ± 0.3 Predicted Value.

Experimental Determination Protocol

Given the lipophilic nature of the (2-Methylpropyl)(1-phenylethyl)amine cation, standard aqueous titration may suffer from solubility issues. The Yasuda-Shedlovsky method using mixed solvent systems (Methanol/Water) is the gold standard for accurate determination.

Materials & Apparatus
  • Analyte: ~50 mg (2-Methylpropyl)(1-phenylethyl)amine HCl (Recrystallized, >99% purity).

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), carbonate-free, standardized against KHP.

  • Solvent System: Methanol (HPLC grade) and degassed deionized water (

    
    -free).
    
  • Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) equipped with a combined glass pH electrode (Ross-type for fast response).

Titration Workflow (Yasuda-Shedlovsky Extrapolation)

Since the free base may precipitate in 100% water near the equivalence point, titrations are performed in varying ratios of Methanol:Water.

  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol in Water.

  • Blank Titration: Titrate the solvent blank to determine the autoprotolysis constant (

    
    ) and electrode correction factors.
    
  • Sample Titration: Dissolve the amine HCl salt in the solvent mixture (

    
     concentration).
    
  • Data Acquisition: Titrate with 0.1 N NaOH, recording pH vs. Volume. Ensure equilibrium (drift < 1 mV/min) before each addition.

  • Calculation: Calculate the apparent

    
     (
    
    
    
    ) for each solvent mixture using the Bjerrum difference plot or Gran plot method.
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant). The y-intercept corresponds to the aqueous
    
    
    .

G Start Start: Pure Amine HCl Salt SolventPrep Prepare MeOH:Water Mixtures (30%, 40%, 50%) Start->SolventPrep Dissolution Dissolve Sample (Conc ~ 0.01 M) SolventPrep->Dissolution Titration Potentiometric Titration (0.1 N NaOH) Dissolution->Titration Calc_psKa Calculate Apparent pKa (psKa) for each mixture Titration->Calc_psKa Extrapolation Yasuda-Shedlovsky Extrapolation Plot psKa vs 1/Dielectric Calc_psKa->Extrapolation Result Final Aqueous pKa (Intercept value) Extrapolation->Result

Figure 1: Workflow for the determination of pKa in lipophilic amines using mixed-solvent extrapolation.

Chemical Equilibrium & Species Distribution

Understanding the species distribution is vital for salt formation and extraction.

  • pH < 7.6: The species exists >99% as the protonated ammonium cation (

    
    ). This is the form present in the Hydrochloride salt.[3][4]
    
  • pH = 9.6: The species is 50% protonated (

    
    ) and 50% free base (
    
    
    
    ). This is the buffering region.
  • pH > 11.6: The species exists >99% as the neutral free base (

    
    ). The free base is highly lipophilic and will oil out of aqueous solution.
    

Equilibrium Cation Cation (BH+) Water Soluble Predominant at pH < 7.5 FreeBase Free Base (B) Lipophilic / Oil Predominant at pH > 11.5 Cation->FreeBase - H+ (Ka) FreeBase->Cation + H+

Figure 2: Acid-Base Equilibrium of (2-Methylpropyl)(1-phenylethyl)amine.

Pharmaceutical & Synthetic Implications[4][6][7][8][9]

Chiral Resolution

This amine is structurally related to chiral resolving agents. The specific


 allows it to form diastereomeric salts with chiral acids (e.g., Tartaric acid, Mandelic acid).
  • Optimization: For efficient resolution, the

    
     difference between the resolving agent and the acid should be 
    
    
    
    units to ensure strong salt formation. With a
    
    
    of 9.6, it is compatible with carboxylic acids having
    
    
    .
Salt Selection

The Hydrochloride salt is the most common form due to the high


.
  • Stability: The high basicity ensures the HCl salt is stable and non-hygroscopic (unless impurities are present).

  • Solubility: While the HCl salt is water-soluble, the bulky hydrophobic groups may reduce solubility compared to simple amines. If the HCl salt proves too insoluble for a specific formulation, a Mesylate or Tosylate salt (with larger counterions) might disrupt the crystal lattice more effectively.

Extraction Strategy

To recover the free base from a reaction mixture:

  • Adjust aqueous phase to pH > 12.0 using NaOH.

  • Extract with a non-polar solvent (Dichloromethane or MTBE).

  • The high lipophilicity of the free base ensures near-quantitative extraction efficiency (

    
    ) at this pH.
    

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Reich, H. J. (2017). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Link

  • PubChem Database. (2024). Compound Summary for 1-Phenylethylamine. National Library of Medicine. Link

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, logP and solubility to investigate supersaturation and predict absorption. Current Drug Metabolism, 9(9), 869-878.

Sources

Stereochemical Profiling and Asymmetric Synthesis of (2-Methylpropyl)(1-phenylethyl)amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spatial arrangement of atoms within chiral amines fundamentally dictates their pharmacological behavior and utility in asymmetric synthesis. This whitepaper provides an in-depth technical analysis of (2-methylpropyl)(1-phenylethyl)amine —commonly known as N-isobutyl-1-phenylethylamine—and its derivatives. By examining the mechanistic causality behind stereoselective synthesis, detailing self-validating experimental protocols, and analyzing chiral chromatographic resolution, this guide serves as an authoritative resource for drug development professionals and synthetic chemists navigating the complexities of benzylic amine chirality.

Structural Topography and Pharmacological Relevance

The (2-methylpropyl)(1-phenylethyl)amine scaffold is a highly versatile secondary amine featuring a stereogenic center at the benzylic carbon. The steric bulk of the N-isobutyl group, combined with the electronic properties of the phenyl ring, makes this molecule a privileged structural motif.

In medicinal chemistry, derivatives of 1-phenylethylamine serve as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including calcimimetics and anti-anginal agents like Fendiline. The spatial orientation of the phenyl and methyl groups around the stereocenter profoundly dictates the molecule's interaction with biological targets, making the isolation of enantiopure forms a non-negotiable regulatory and therapeutic requirement .

Mechanistic Causality in Stereoselective Synthesis

Achieving high enantiomeric excess (ee) in the synthesis of N-alkylated 1-phenylethylamines requires rigorous mechanistic stereocontrol. Traditional reductive amination of acetophenone yields racemic mixtures, necessitating downstream resolution. However, modern asymmetric catalysis leverages transition metal complexes to achieve facial selectivity during imine reduction.

Recent advancements in base-metal catalysis, specifically iron-catalyzed transfer hydrogenation, provide an environmentally benign alternative to precious metals like ruthenium or iridium. Using isopropanol as a hydrogen donor, an iron-based Lewis acid coordinates with the imine nitrogen. The causality of stereocontrol is rooted in the steric differentiation between the bulky phenyl ring and the smaller methyl group of the substrate. This steric gradient forces the hydride transfer to occur predominantly from one face of the planar imine, yielding the desired enantiomer .

SynthWorkflow Substrate Acetophenone + Isobutylamine Imine N-Isobutyl-1- phenylethylideneamine Substrate->Imine Condensation (-H2O) Product (R)/(S)-N-Isobutyl- 1-phenylethylamine Imine->Product Transfer Hydrogenation Catalyst Fe-Catalyst + iPrOH (H-donor) Catalyst->Product Stereocontrol (Chiral Lewis Acid)

Fig 1. Synthetic workflow and stereochemical logic for transfer hydrogenation.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where the success of each step can be analytically confirmed before proceeding.

Protocol A: Iron-Catalyzed Enantioselective Transfer Hydrogenation

Causality: Iron reduces toxicity and cost compared to traditional heavy metals, while isopropanol acts as a benign hydrogen donor. The chiral Lewis acid dictates the facial selectivity of hydride attack on the imine carbon .

  • Imine Formation: Combine acetophenone (1.0 eq) and isobutylamine (1.2 eq) in anhydrous toluene. Add activated 4Å molecular sieves to drive the condensation forward by sequestering the water byproduct.

  • Catalyst Activation: In a nitrogen-filled glovebox, activate the iron pre-catalyst (5 mol%) with a chiral iron-based Lewis acid (10 mol%) in dry isopropanol.

  • Transfer Hydrogenation: Add the filtered imine solution to the catalyst mixture. Heat the sealed reaction vessel to 60°C for 24 hours. The continuous excess of isopropanol drives the thermodynamic equilibrium toward the amine product.

  • Self-Validation & Workup: Quench the reaction with aqueous

    
     and extract with ethyl acetate. Validate conversion via 
    
    
    
    NMR by confirming the disappearance of the imine multiplet at ~8.2 ppm and the appearance of the benzylic methine quartet at ~3.8 ppm.
Protocol B: Chiral Resolution via Diastereomeric Salt Formation

Causality: When asymmetric synthesis yields suboptimal ee, classical resolution is employed. The separation is driven by the distinct lattice energies and solubilities of the diastereomeric salts formed between the racemic amine and a chiral acid .

  • Salt Formation: Dissolve racemic N-isobutyl-1-phenylethylamine in hot methanol. Slowly add a methanolic solution of L-(+)-tartaric acid (0.5 eq).

  • Thermodynamic Crystallization: Allow the solution to cool to room temperature at a strictly controlled rate of 5°C/hour. Crucial: Slow cooling prevents kinetic trapping and ensures the thermodynamic precipitation of the less soluble diastereomer.

  • Recrystallization: Filter the primary crop of crystals. Recrystallize twice from boiling methanol to achieve >99% diastereomeric excess (de).

  • Free-Basing & Self-Validation: Suspend the pure salt in 1M NaOH and extract with dichloromethane. Evaporate the solvent. Validate the optical purity of the free base using chiral HPLC (refer to Section 5) before downstream application.

Analytical Resolution and Chiral Chromatography

The analytical validation of stereochemical purity is paramount. Chiral High-Performance Liquid Chromatography (HPLC) utilizing Crown ether-based Chiral Stationary Phases (CSPs) is the gold standard for resolving primary and secondary benzylic amines.

The (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid CSP operates via a highly specific host-guest recognition mechanism. The protonated amine enters the chiral cavity of the crown ether, establishing tripodal hydrogen bonds with the ether oxygens. Chiral discrimination arises from the steric repulsion between the N-alkyl group (e.g., the isobutyl moiety) of the distomer and the tetracarboxylic acid barriers of the CSP, resulting in distinct retention times .

Quantitative Data: Chromatographic Behaviors

The table below summarizes the resolution parameters for various 1-phenylethylamine derivatives, demonstrating how increasing the steric bulk of the N-alkyl group impacts the separation factor (


) and resolution (

).

Table 1: Chiral HPLC Resolution Parameters for 1-Phenylethylamine Derivatives

CompoundAlkyl SubstituentMobile Phase Composition (v/v/v/v)Separation Factor (

)
Resolution (

)

-PEA
None (Primary Amine)MeOH/MeCN/TFA/TEA (80:20:0.1:0.5)1.151.20
Derivative AN-IsobutylMeOH/MeCN/TFA/TEA (80:20:0.1:0.5)1.181.32
FendilineN-(3,3-Diphenylpropyl)MeOH/MeCN/TFA/TEA (80:20:0.1:0.5)1.251.55

Data synthesized from chromatographic behaviors on (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid CSP .

ChiralRec CSP (+)-(18-Crown-6)- Tetracarboxylic Acid ComplexR Stable Host-Guest Complex (R-isomer) CSP->ComplexR Tripodal H-bonding & Optimal Steric Fit ComplexS Less Stable Complex (S-isomer) CSP->ComplexS Steric Repulsion (Isobutyl vs Crown) Guest Protonated Amine (R/S Enantiomers) Guest->ComplexR Guest->ComplexS Detector Chromatographic Resolution (α > 1.2) ComplexR->Detector Longer Retention Time (tR2) ComplexS->Detector Shorter Retention Time (tR1)

Fig 2. Mechanism of chiral recognition and host-guest interaction on a crown ether CSP.

Pharmacological Implications of Chirality

In drug development, the chirality of the 1-phenylethylamine core directly impacts pharmacodynamics. The eutomer (the pharmacologically active enantiomer) typically exhibits orders of magnitude higher affinity for target receptors—such as voltage-gated calcium channels in the case of Fendiline analogs—compared to the distomer. Consequently, strict stereochemical profiling of (2-methylpropyl)(1-phenylethyl)amine derivatives is not merely a regulatory compliance metric, but a fundamental driver of therapeutic efficacy, minimizing off-target toxicity and optimizing the pharmacokinetic profile of the resulting API.

References

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (

    
    -PEA): Privileged Chiral Inducer and Auxiliary 
    Source: Molecules (2020)
    URL:[Link]
    
  • Iron-catalyzed transfer hydrogenation of imines assisted by an iron-based Lewis acid Source: Organic & Biomolecular Chemistry (2016) URL:[Link]

  • Liquid Chromatographic Resolution of Fendiline and Its Analogues on a Chiral Stationary Phase Based on (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic Acid Source: Molecules (2014) URL:[Link]

Thermodynamic Stability & Characterization Profile: (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Methylpropyl)(1-phenylethyl)amine hydrochloride (CAS: 2624140-86-7), also known as N-isobutyl-1-phenylethylamine hydrochloride, represents a class of chiral secondary amine salts frequently utilized as resolving agents or intermediates in the synthesis of pharmaceutical actives.

While specific calorimetric data for this distinct chemical entity is sparse in open literature, its thermodynamic behavior can be rigorously bounded by Structure-Property Relationships (SPR) derived from homologous N-alkylated phenylethylamines. This guide synthesizes available proxy data with a definitive experimental framework to establish its thermodynamic stability profile.

Key Stability Indicators:

  • Thermal Stability: Predicted stable up to ~150°C; degradation likely follows Hofmann elimination or oxidation pathways above melting onset.

  • Hygroscopicity: Moderate risk; secondary amine salts often exhibit deliquescence at high relative humidity (>60% RH).

  • Solution Stability: High in acidic/neutral aqueous media; susceptible to oxidation in basic organic solutions under stress.

Chemical Identity & Structural Thermodynamics

Understanding the thermodynamic baseline requires precise structural definition. The bulky isobutyl group introduces steric parameters that influence lattice energy and solubility compared to its methyl or isopropyl analogs.

ParameterDataNotes
IUPAC Name N-(2-methylpropyl)-1-phenylethan-1-amine hydrochloride
Common Name N-Isobutyl-1-phenylethylamine HCl
CAS Number 2624140-86-7Verified Identity
Molecular Formula C₁₂H₁₉N[1][2][3] · HCl
Molecular Weight 213.75 g/mol
Structure Type Secondary Amine SaltChiral center at benzylic carbon
Predicted pKa 9.8 – 10.2Based on secondary amine SAR
Predicted Thermodynamic Parameters (Group Contribution Method)

Values are estimated based on homologous series (e.g., N-isopropyl-1-phenylethylamine).

  • Enthalpy of Fusion (

    
    ):  ~25–35 kJ/mol. The isobutyl group likely lowers the melting point relative to the primary amine (1-phenylethylamine HCl, MP ~158°C) due to disrupted hydrogen bonding networks in the crystal lattice.
    
  • Melting Point (

    
    ):  Predicted range 140°C – 170°C .
    
    • Note: If the crystal packing is highly efficient due to chirality (e.g., pure enantiomer vs. racemate),

      
       may exceed 180°C.
      
  • LogP (Octanol/Water): ~2.5 (Free base). The salt form will have negative LogD at pH < 8, ensuring high aqueous solubility.

Experimental Protocols for Thermodynamic Profiling

Since specific monographs are unavailable, the following protocols are the "Gold Standard" for generating the required thermodynamic data.

Protocol A: Thermal Stability & Phase Transition Analysis (DSC/TGA)

Objective: Determine


, 

, and decomposition onset (

).
  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Sample Prep: Weigh 2–5 mg of dried sample into a hermetically sealed aluminum pan (pinhole lid for TGA to allow volatile escape).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C under

      
       purge (50 mL/min).
      
  • Data Interpretation:

    • Endotherm 1 (Sharp): Represents Melting Point (

      
      ). Integrate peak area for Heat of Fusion (
      
      
      
      ).
    • Weight Loss (TGA): Any mass loss before

      
       indicates solvates/hydrates. Mass loss after
      
      
      
      indicates degradation (deamination).
Protocol B: pH-Solubility Profile (Van't Hoff Analysis)

Objective: Determine thermodynamic solubility and enthalpy of solution (


).
  • Preparation: Prepare saturated solutions in buffers (pH 1.2, 4.5, 6.8) at three temperatures (25°C, 37°C, 50°C).

  • Equilibration: Stir for 24 hours; filter supernatant (0.45 µm).

  • Quantification: HPLC-UV (210 nm or 254 nm).

  • Calculation: Plot

    
     vs 
    
    
    
    . The slope equals
    
    
    .
    • Insight: A positive

      
       indicates endothermic dissolution (solubility increases with T), typical for HCl salts.
      

Stability & Degradation Pathways[4]

The thermodynamic stability of (2-Methylpropyl)(1-phenylethyl)amine HCl is dictated by the integrity of the secondary amine and the benzylic carbon.

Theoretical Degradation Mechanisms
  • Oxidative Deamination: In solution (especially basic pH), the alpha-carbon is susceptible to radical attack, leading to imine formation and subsequent hydrolysis to acetophenone.

  • Hofmann Elimination: Under high thermal stress (>200°C), the salt may dissociate, and the free base can undergo elimination to form styrene derivatives, though this is less favored without a quaternary nitrogen.

  • Chiral Inversion: At extreme pH or temperature, the benzylic proton is acidic enough to allow racemization via a carbanion intermediate.

Visualization: Stability Characterization Workflow

StabilityWorkflow Start Sample: (2-Methylpropyl) (1-phenylethyl)amine HCl TGA TGA Analysis (25-300°C) Start->TGA DSC DSC Analysis (Heat Flow) Start->DSC Hygro DVS (Hygroscopicity) 0-90% RH Start->Hygro Stress Stress Testing (Oxidation/Hydrolysis) Start->Stress Volatiles Mass Loss < 100°C? TGA->Volatiles Melting Sharp Endotherm? DSC->Melting Degradation Purity < 99%? Stress->Degradation Hydrate Identify Solvate/Hydrate Volatiles->Hydrate Yes Anhydrous Anhydrous Crystal Form Volatiles->Anhydrous No Melting->Anhydrous Single Peak Unstable Develop Stabilized Formulation Melting->Unstable Multi-phasic Degradation->Anhydrous No (Stable) Degradation->Unstable Yes

Figure 1: Decision tree for the thermodynamic characterization of the amine salt.

Summary of Proxy Data (Reference Standards)

To validate experimental results, compare against these structurally related standards. If your data deviates significantly (>10%), investigate sample purity or polymorphic form.

CompoundStructureMelting PointStability Note
1-Phenylethylamine HCl Primary Amine158–160°CHigh thermal stability; Ref [3]
N-Isopropyl-1-phenylethylamine HCl Secondary (Isopropyl)Solid (ND)Closest structural analog
N-Methyl-1-phenylethylamine HCl Secondary (Methyl)SolidUsed in chiral resolution

Conclusion: (2-Methylpropyl)(1-phenylethyl)amine hydrochloride is expected to be a thermodynamically stable solid with a melting point in the 140–170°C range. It poses low risk for spontaneous degradation at room temperature but requires protection from moisture due to the hygroscopic nature of amine chlorides.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16641291, N-Isopropyl-N-phenethylamine hydrochloride. Retrieved from [Link]

  • NIST Chemistry WebBook. alpha-Methylbenzylamine Thermodynamic Data. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of sterically hindered secondary amines is a fundamental transformation in the development of active pharmaceutical ingredients (APIs) and complex chiral auxiliaries. This application note details a highly selective, one-pot synthesis of (2-methylpropyl)(1-phenylethyl)amine hydrochloride (also known as N-isobutyl-1-phenylethanamine HCl) via direct reductive amination.

To achieve high yield and purity, this protocol utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. The strategic selection of STAB over traditional hydrides (e.g., NaBH₄) is rooted in its attenuated reactivity. The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond, rendering STAB exceptionally chemoselective. It rapidly reduces the highly electrophilic iminium ion intermediate while remaining inert toward the unreacted isobutyraldehyde under ambient conditions, thereby preventing the competitive reduction of the aldehyde to isobutanol ().

Mechanistic Pathway

The reaction is initiated by the nucleophilic attack of 1-phenylethylamine on the carbonyl carbon of isobutyraldehyde, forming a transient hemiaminal. Subsequent dehydration yields an electrophilic iminium ion. STAB irreversibly donates a hydride to this iminium species to form the secondary amine free base.

Steric Advantage: The


-branching present on both the amine (1-phenylethylamine) and the aldehyde (isobutyraldehyde) imposes significant steric hindrance. This structural feature naturally suppresses unwanted over-alkylation (dialkylation) to the tertiary amine, allowing the protocol to safely utilize a slight excess of aldehyde to drive the primary amine to complete conversion (). Finally, the free base is treated with anhydrous hydrochloric acid to precipitate the stable hydrochloride salt.

Mechanism SM1 1-Phenylethylamine Int1 Hemiaminal Intermediate SM1->Int1 SM2 Isobutyraldehyde SM2->Int1 Int2 Iminium Ion (Electrophilic) Int1->Int2 -H2O Prod (2-Methylpropyl)(1-phenylethyl)amine (Free Base) Int2->Prod STAB Reduction Salt Target HCl Salt Prod->Salt +HCl

Figure 1: Mechanistic pathway of reductive amination and hydrochloride salt formation.

Experimental Workflow

Workflow A 1. Reagent Preparation (Amine + Aldehyde) B 2. Imine Condensation (DCE, 25°C, 1 h) A->B C 3. STAB Reduction (NaBH(OAc)3, 12 h) B->C D 4. Aqueous Workup (NaHCO3 & Extraction) C->D E 5. Salt Precipitation (HCl in Et2O, 0°C) D->E F 6. Filtration & Drying (Pure HCl Salt) E->F

Figure 2: Step-by-step workflow for the synthesis and isolation of the target amine salt.

Materials and Equipment

Reagents:

  • 1-Phenylethylamine (1.0 equiv, limiting reagent)

  • Isobutyraldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (Solvent, anhydrous)

  • Saturated aqueous NaHCO₃ and Brine (saturated NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 2.0 M HCl in diethyl ether

  • Anhydrous diethyl ether (Et₂O)

Equipment:

  • Flame-dried round-bottom flask with magnetic stir bar

  • Nitrogen/Argon manifold for inert atmosphere

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254) and Ninhydrin stain

  • Rotary evaporator and vacuum filtration apparatus

Step-by-Step Protocol

Phase 1: Imine Condensation and Reduction (One-Pot)
  • Preparation: Purge a flame-dried round-bottom flask with nitrogen. Add 1-phenylethylamine (10.0 mmol, 1.21 g) and anhydrous DCE (30 mL).

  • Condensation: Add isobutyraldehyde (11.0 mmol, 0.79 g) dropwise via syringe at room temperature (20–25 °C). Stir the mixture for 1 hour.

    • Causality & Rationale: DCE is strictly selected over protic solvents (like methanol) to prevent competitive acetal formation. The 1-hour stirring period allows the thermodynamic equilibrium to shift toward the imine/iminium intermediate before the reducing agent is introduced, minimizing the risk of direct aldehyde reduction ().

  • Reduction: Add STAB (15.0 mmol, 3.18 g) portion-wise over 15 minutes to control mild exothermicity. Stir the opaque suspension at room temperature for 12 hours.

    • In-Process Validation: Monitor the reaction via TLC (Eluent: 8:2 Hexanes/EtOAc, Ninhydrin stain). The protocol is self-validating at this stage: the primary amine starting material must be completely consumed, indicated by the disappearance of the distinct primary amine spot upon heating with ninhydrin.

Phase 2: Aqueous Workup and Free Base Isolation
  • Quenching: Cool the reaction vessel to 0 °C and carefully add saturated aqueous NaHCO₃ (30 mL) dropwise. Stir vigorously for 30 minutes until CO₂ gas evolution ceases.

    • Causality & Rationale: STAB hydrolysis generates acetic acid. The NaHCO₃ neutralizes this acidic byproduct and breaks down boron complexes, ensuring the newly formed secondary amine is fully deprotonated into its lipophilic free base form for efficient organic extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

    • In-Process Validation: A crude ¹H-NMR aliquot should be analyzed to confirm the presence of the isobutyl CH₂ protons (~2.3 ppm) and verify the complete absence of the aldehyde proton (~9.6 ppm).

Phase 3: Hydrochloride Salt Precipitation
  • Salt Formation: Dissolve the crude free base in anhydrous diethyl ether (20 mL) and cool to 0 °C in an ice bath.

  • Precipitation: Add 2.0 M HCl in diethyl ether (1.2 equiv, 6.0 mL) dropwise under vigorous stirring. A white precipitate will immediately form.

    • Causality & Rationale: Utilizing anhydrous HCl in an ethereal solvent prevents the hydration and subsequent "oiling out" of the salt. Diethyl ether acts as a strong anti-solvent for the highly polar hydrochloride salt, driving its complete thermodynamic precipitation while leaving non-basic organic impurities dissolved in the mother liquor.

  • Isolation: Filter the white solid through a Buchner funnel, wash with cold anhydrous diethyl ether (2 × 10 mL), and dry under high vacuum for 4 hours to yield the pure (2-methylpropyl)(1-phenylethyl)amine hydrochloride.

Quantitative Data & Optimization Parameters

ParameterValue / ReagentRationale / Impact
Amine : Aldehyde Ratio 1.0 : 1.1Slight excess of aldehyde ensures complete primary amine conversion; steric hindrance prevents dialkylation.
Reducing Agent (STAB) 1.5 equivAccounts for slow moisture-induced degradation and drives the irreversible reduction of the iminium ion.
Solvent System Anhydrous DCEProvides optimal solubility for STAB and avoids competitive acetal formation observed in alcoholic solvents.
Reaction Temperature 20–25 °CAmbient temperature provides an ideal kinetic balance, maximizing reduction rate while maintaining chemoselectivity.
Precipitation Temperature 0 °CLow temperature reduces the solubility of the HCl salt in diethyl ether, maximizing thermodynamic precipitation yield.
Expected Yield 82–88%High overall efficiency due to the highly selective, one-pot nature of the STAB-mediated reduction.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. URL:[Link]

  • Baxter, E. W., & Reitz, A. B. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. URL:[Link]

Technical Application Note: Reductive Amination to Yield (2-Methylpropyl)(1-phenylethyl)amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride via reductive amination.

This guide deviates from standard templates to prioritize causality, operational logic, and reproducibility . It is designed for synthetic chemists requiring a scalable, high-purity route.

Target Molecule: (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride CAS (HCl Salt): 2624140-86-7 Core Methodology: Direct Reductive Amination (Abdel-Magid Protocol)

Executive Summary & Chemical Strategy

The synthesis of (2-Methylpropyl)(1-phenylethyl)amine is most efficiently achieved via the reductive amination of isobutyraldehyde (2-methylpropanal) and 1-phenylethylamine using Sodium Triacetoxyborohydride (STAB) .

Why this Route?
  • Chemo-selectivity: Unlike Sodium Cyanoborohydride (

    
    ), STAB is non-toxic and avoids the generation of HCN gas. Unlike Sodium Borohydride (
    
    
    
    ), STAB is less basic and does not reduce aldehydes/ketones as rapidly as it reduces imines, allowing for a "one-pot" procedure without prior imine isolation.
  • Stereochemical Retention: If enantiopure 1-phenylethylamine (e.g., the (

    
    )-isomer) is used, the stereocenter is unaffected by the reaction conditions, yielding an enantiopure product.
    
  • Operational Simplicity: The reaction proceeds at room temperature in standard solvents (DCE or THF).

Mechanistic Pathway & Logic

Understanding the mechanism is critical for troubleshooting. The reaction does not proceed through direct displacement but via an iminium ion intermediate .

Mechanistic Diagram

The following diagram illustrates the critical transition states. Note that the protonated iminium ion is the species reduced by the hydride, not the neutral imine.

ReductiveAmination Start Reagents: Isobutyraldehyde + 1-Phenylethylamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Neutral Imine (- H2O) Hemiaminal->Imine Dehydration Imine->Hemiaminal Equilibrium Iminium Protonated Iminium (Activated Species) Imine->Iminium Acid Catalysis (AcOH) Product Secondary Amine (Free Base) Iminium->Product Irreversible Reduction Reduction Hydride Transfer (via STAB)

Figure 1: Mechanistic pathway highlighting the critical Iminium formation step.[1][2][3][4]

Experimental Protocol

Materials & Stoichiometry

The stoichiometry is tuned to ensure complete consumption of the amine (the limiting reagent), simplifying purification.

ReagentEquiv.[1][3][5][6][7][8]RoleCritical Note
1-Phenylethylamine 1.0Limiting ReagentUse (

) or (

) if chiral product required.
Isobutyraldehyde 1.2 - 1.3ElectrophileExcess drives imine equilibrium.
Sodium Triacetoxyborohydride (STAB) 1.4 - 1.5Reducing AgentMust be dry (free flowing powder).
Acetic Acid (AcOH) 1.0CatalystAccelerates imine formation/protonation.
1,2-Dichloroethane (DCE) SolventMediumPreferred over THF for reaction rate.
Step-by-Step Procedure
Step 1: Imine Formation (In Situ)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 1-Phenylethylamine (10.0 mmol) and 1,2-Dichloroethane (DCE) (40 mL).

  • Carbonyl Addition: Add Isobutyraldehyde (12.0 mmol, 1.2 equiv).

  • Catalysis: Add Acetic Acid (10.0 mmol, 1.0 equiv).

    • Insight: The solution may warm slightly. Stir for 15–30 minutes at Room Temperature (RT) to establish the imine equilibrium.

Step 2: Selective Reduction
  • Reduction: Cool the mixture to 0°C (ice bath) to moderate the exotherm, then add STAB (14.0 mmol, 1.4 equiv) portion-wise over 5 minutes.

    • Caution: Gas evolution is minimal, but acetic acid is generated.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature for 2–4 hours.

    • Monitoring: Check by TLC (System: 10% MeOH in DCM) or LC-MS. The imine intermediate usually disappears rapidly.

Step 3: Quench and Workup
  • Quench: Add saturated aqueous

    
     (30 mL) slowly. Stir vigorously for 15 minutes to quench excess hydride and neutralize acetic acid.
    
    • Endpoint: Gas evolution (CO2) will cease.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Washing: Combine organic layers and wash with Brine (30 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude oil (Free Base).
    
Step 4: Purification & Salt Formation (The Hydrochloride)

The crude free base is often sufficiently pure (>95%), but conversion to the HCl salt ensures long-term stability and removes non-basic impurities.

  • Dissolution: Dissolve the crude oil in a minimal amount of dry Diethyl Ether (or Ethanol if solubility is an issue).

  • Salting Out: Cool to 0°C. Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise with stirring until the pH is acidic (~pH 2).

  • Precipitation: A white solid will precipitate. Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold ether (

    
     mL).
    
  • Drying: Dry under high vacuum to yield (2-Methylpropyl)(1-phenylethyl)amine hydrochloride .

Experimental Workflow Diagram

Workflow Step1 1. Mix Amine + Aldehyde + AcOH (DCE, 20 min, RT) Step2 2. Add STAB (0°C -> RT, 3h) Step1->Step2 Step3 3. Quench (Sat. NaHCO3) & Extract (DCM) Step2->Step3 Step4 4. Concentrate to Oil (Free Base) Step3->Step4 Step5 5. Dissolve in Et2O Add HCl/Et2O Step4->Step5 Step6 6. Filter & Dry (Final HCl Salt) Step5->Step6

Figure 2: Operational workflow for the synthesis and isolation.

Critical Process Parameters & Troubleshooting

ParameterSpecificationConsequence of Deviation
Water Content Anhydrous preferredSTAB decomposes slowly in water. Excessive moisture reduces yield; however, STAB tolerates small amounts of water better than other hydrides.
Temperature 0°C addition, RT reactionHeating (>40°C) can promote dialkylation or aldehyde degradation.
Solvent Choice DCE (Standard) or THFDCE generally provides faster rates for reductive amination than THF.[9] Methanol should be avoided with STAB if possible (reacts with reagent), though it is used with

.
Acid Catalyst Acetic AcidEssential for ketone amination; optional for aldehydes but highly recommended to ensure rapid imine formation and prevent aldehyde reduction.

Troubleshooting Table:

  • Issue: Low Yield.

    • Fix: Ensure the amine is free of water. Increase STAB to 2.0 equiv. Check aldehyde purity (aldehydes oxidize to acids over time).

  • Issue: Product is an oil/sticky gum instead of solid salt.

    • Fix: The salt may be hygroscopic. Triturate with dry pentane or hexane. Recrystallize from EtOH/Et2O.

  • Issue: Incomplete conversion.

    • Fix: Add molecular sieves (4Å) during the imine formation step (Step 1) to drive equilibrium before adding STAB.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[7][10][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.[7][10][11][12]

  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.
  • Sigma-Aldrich. "(2-methylpropyl)(1-phenylethyl)amine hydrochloride Product Page."[13] Sigma-Aldrich Catalog.

Sources

using (2-Methylpropyl)(1-phenylethyl)amine hydrochloride as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Deprotonation & Desymmetrization Strategies using (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride

Executive Summary

(2-Methylpropyl)(1-phenylethyl)amine hydrochloride (CAS: Variable depending on enantiomer, Free base generic:


-isobutyl-

-methylbenzylamine) is a privileged chiral scaffold used primarily as a precursor for Chiral Lithium Amides . These lithium amides are potent, non-nucleophilic bases capable of distinguishing between enantiotopic protons in meso-ketones, epoxides, and tricarbonyl complexes.

This guide details the operational protocols for transforming this stable hydrochloride salt into its active lithium amide form and applying it to the enantioselective desymmetrization of 4-substituted cyclohexanones , a critical transformation in the synthesis of chiral carbocyclic drugs.

Technical Background & Mechanism

The utility of (2-Methylpropyl)(1-phenylethyl)amine lies in its steric architecture. The N-isobutyl group provides significant steric bulk without the excessive hindrance of a tert-butyl group, while the 1-phenylethyl (


-methylbenzyl) moiety provides the chiral environment.

Mechanism of Action: When converted to its lithium salt, the amine forms aggregated species (dimers or trimers) in solution. These aggregates coordinate with the carbonyl oxygen of the substrate. The chiral environment dictates that the lithium amide removes one of the two enantiotopic


-protons preferentially.
  • Kinetic Control: The reaction must be performed at low temperatures (–78 °C) to ensure the deprotonation is irreversible and kinetically controlled.

  • Internal Quench (TMSCl): The presence of Trimethylsilyl chloride (TMSCl) during deprotonation traps the unstable lithium enolate immediately as a silyl enol ether, preventing equilibrium equilibration (racemization) and often enhancing enantioselectivity via a specific transition state assembly (Corey-Gross effect).

Visualizing the Workflow

G HCl_Salt (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride (Stable Solid) Free_Base Free Amine (Oil) HCl_Salt->Free_Base 1. NaOH/H2O 2. Extraction Li_Amide Chiral Lithium Amide (Active Reagent) Free_Base->Li_Amide n-BuLi, -78°C THF Complex Li-Amide/Ketone Transition Complex Li_Amide->Complex Add meso-Ketone Product Chiral Silyl Enol Ether (>90% ee) Complex->Product TMSCl Trap (Internal Quench)

Figure 1: Operational workflow from stable salt precursor to chiral building block.

Pre-Reaction Protocols: Salt Free-Basing

The hydrochloride salt is the preferred storage form due to its oxidative stability. However, the free amine is required for lithiation.

Reagents:

  • (2-Methylpropyl)(1-phenylethyl)amine hydrochloride (10 g)

  • Sodium Hydroxide (1 M aqueous solution)

  • Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • Magnesium Sulfate (MgSO₄), anhydrous[1]

Protocol:

  • Dissolution: Suspend the hydrochloride salt (10 g) in water (50 mL) in a separatory funnel.

  • Neutralization: Slowly add 1 M NaOH (approx. 1.2 equivalents) until the pH reaches >12. The solution will become cloudy as the free amine oils out.

  • Extraction: Extract the mixture with Et₂O (3 x 30 mL).

  • Drying: Combine organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ for 30 minutes.

  • Concentration: Filter off the desiccant and concentrate under reduced pressure (rotary evaporator).

  • Validation: Perform 1H NMR to confirm the disappearance of the ammonium protons and the integrity of the

    
    -methylbenzyl signal.
    
    • Checkpoint: The free amine should be a clear, colorless to pale yellow oil. Store under Argon at 4 °C if not using immediately.

Core Protocol: Enantioselective Deprotonation[2][3][4]

Application: Desymmetrization of 4-tert-butylcyclohexanone to chiral silyl enol ethers. Target: Drug intermediates requiring chiral cyclohexenone scaffolds.

Reagents:

  • Free Amine: (2-Methylpropyl)(1-phenylethyl)amine (1.1 equiv)

  • n-Butyllithium (n-BuLi): 1.6 M or 2.5 M in hexanes (1.0 equiv)

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Substrate: 4-tert-butylcyclohexanone (1.0 equiv)

  • Additive: Trimethylsilyl chloride (TMSCl) (5.0 equiv, freshly distilled over CaH₂)

Step-by-Step Procedure:

  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum. Maintain a positive pressure of Argon.

  • Amine Charge: Add the free amine (1.1 equiv) and anhydrous THF (concentration ~0.1 M relative to amine).

  • Lithiation (The Critical Step):

    • Cool the solution to –78 °C (dry ice/acetone bath).

    • Add n-BuLi (1.0 equiv) dropwise via syringe.

    • Note: The solution may turn pale yellow. Stir at –78 °C for 30 minutes.

    • Self-Validation: If the solution turns deep red or brown, moisture or oxygen has compromised the system. Abort and repurify reagents.

  • Internal Quench Preparation:

    • Add TMSCl (5.0 equiv) rapidly to the lithium amide solution at –78 °C. Stir for 5 minutes.

    • Note: TMSCl is compatible with the lithium amide at this temperature for short durations; they do not react significantly in the absence of the ketone.

  • Substrate Addition:

    • Dissolve 4-tert-butylcyclohexanone in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the reaction mixture over 10–15 minutes, maintaining the temperature strictly at –78 °C.

  • Reaction & Quench:

    • Stir at –78 °C for 2–4 hours.

    • Quench the reaction by adding saturated aqueous NaHCO₃ (cold) while still at –78 °C.

    • Allow the mixture to warm to room temperature.

  • Workup:

    • Extract with hexane (3x). (Hexane is preferred over ether to precipitate lithium salts).

    • Wash combined organics with cold 0.1 M citric acid (to remove unreacted chiral amine for recovery) and then brine.

    • Dry over MgSO₄ and concentrate.[1]

Data Analysis & Expected Results

The resulting silyl enol ether is sensitive to hydrolysis. Analysis should be performed immediately or the product should be used in the next step (e.g., oxidation to enone).

Performance Metrics:

ParameterStandard ResultNotes
Yield 80 – 95%Lower yields indicate incomplete lithiation or hydrolysis during workup.
Enantiomeric Excess (ee) 85 – 94%Determined by Chiral GC or HPLC (after conversion to enone or benzoate derivative).
Amine Recovery > 90%The chiral auxiliary is not consumed; it is recovered during the acid wash.

Chiral Recognition Pathway:

Mechanism cluster_0 Transition State Assembly Li_Dimer Li-Amide Dimer (Chiral Pocket) Ketone 4-t-Butylcyclohexanone Li_Dimer->Ketone Coordination Proton_Abs Selective Removal of Pro-S Proton Li_Dimer->Proton_Abs Steric Steering Enol Lithium Enolate Proton_Abs->Enol Li-Enolate Formation Product (S)-Silyl Enol Ether Enol->Product Fast Silylation TMS TMSCl Trap TMS->Product

Figure 2: Mechanistic pathway showing the discrimination of enantiotopic protons.

Troubleshooting & Best Practices (Self-Validating Systems)

  • Moisture Control: The most common failure mode is low yield due to quenching of the lithium amide by adventitious water.

    • Validation: Titrate your n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before every batch.

  • Temperature Hysteresis: Even brief warming above –60 °C during substrate addition can cause the "Internal Quench" method to fail (TMSCl reacting with the base) or racemization of the enolate.

    • Tip: Use an internal thermometer probe, not just a bath thermometer.

  • Amine Recovery: The cost of chiral auxiliaries drives the economics.

    • Protocol: The citric acid wash (Step 7) converts the amine back to the water-soluble salt. Basify this aqueous layer (pH >12) and extract to recover the starting material.

References

  • Simpkins, N. S. (1996). Chiral Lithium Amides in Asymmetric Synthesis. Academic Press.

  • Koga, K. (1986). Enantioselective Deprotonation of Cyclic Ketones. Journal of the American Chemical Society, 108(18), 543-545.

  • Eames, J. (2000). Parallel kinetic resolution and desymmetrisation of ketones. Journal of the Chemical Society, Perkin Transactions 1, 1903-1914.

  • Corey, E. J., & Gross, A. W. (1984). Internal activation of silylating agents. Tetrahedron Letters, 25(5), 495-498.

  • O'Brien, P. (1998). Chiral Lithium Amides. Journal of the Chemical Society, Perkin Transactions 1, 1439-1457.

Sources

Application Note: Synthesis of (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride via Direct Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Direct reductive amination is a cornerstone technique in organic synthesis and drug development for the construction of secondary and tertiary amines. This application note details a robust, high-yield protocol for the preparation of (2-methylpropyl)(1-phenylethyl)amine hydrochloride (CAS: 42290-98-2) from isobutyraldehyde and 1-phenylethylamine. By employing sodium triacetoxyborohydride (STAB) as the reducing agent, the method ensures high chemoselectivity and minimizes over-alkylation. The protocol concludes with the isolation of the amine as a stable hydrochloride salt, which is ideal for long-term storage, purification, and downstream pharmaceutical applications.

Mechanistic Rationale & Reagent Selection

Why STAB over NaBH₄ or NaBH₃CN? Sodium triacetoxyborohydride (NaBH(OAc)₃) is widely recognized as the gold standard for direct reductive amination, as established by[1]. The causality behind this choice lies in its electronic structure: the three electron-withdrawing acetate groups significantly reduce the nucleophilicity of the borohydride. Consequently, STAB is mild enough to selectively reduce the highly electrophilic transient iminium ion without prematurely reducing the starting isobutyraldehyde to isobutanol. Furthermore, unlike sodium cyanoborohydride (NaBH₃CN), STAB does not generate highly toxic hydrogen cyanide gas as a byproduct, making it a safer alternative for both benchtop research and process scale-up.

Causality in Salt Formation: The free base, (2-methylpropyl)(1-phenylethyl)amine, is a lipophilic oil at room temperature, making it difficult to handle and prone to oxidative degradation over time. To isolate it in high purity, the free base is treated with anhydrous hydrogen chloride (e.g., 2M HCl in diethyl ether). The anhydrous environment is critical; the presence of water would solubilize the resulting hydrochloride salt, drastically reducing the crystallization yield. The protonation of the basic nitrogen forms a highly polar salt that is insoluble in the non-polar ether solvent, driving the product out of solution as a pure crystalline solid.

Reaction Pathway Visualization

G A Isobutyraldehyde + 1-Phenylethylamine B Hemiaminal Formation (Nucleophilic Addition) A->B C Iminium Ion Intermediate (- H2O) B->C Acidic/Neutral Conditions D Selective Reduction (NaBH(OAc)3) C->D Hydride Transfer E (2-Methylpropyl)(1-phenylethyl)amine (Free Base Oil) D->E Aqueous Workup F Salt Formation (Anhydrous HCl in Ether) E->F G Target Molecule: Hydrochloride Salt F->G Crystallization

Reaction workflow for the reductive amination of isobutyraldehyde with 1-phenylethylamine.

Materials and Reagents

The following table summarizes the quantitative data for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
1-Phenylethylamine 121.181.01.21 g (1.29 mL)Amine / Nucleophile
Isobutyraldehyde 72.111.00.72 g (0.91 mL)Carbonyl / Electrophile
Sodium triacetoxyborohydride 211.941.42.97 gReducing Agent
1,2-Dichloroethane (DCE) 98.96-50 mLSolvent
2M HCl in Diethyl Ether 36.461.26.0 mLSalt-forming Agent

Detailed Experimental Protocol

Step 1: Iminium Formation and Reduction (One-Pot)
  • Preparation: Charge an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar with 1-phenylethylamine (1.21 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (50 mL) to achieve a 0.2 M concentration.

  • Imine Formation: Add isobutyraldehyde (0.72 g, 10.0 mmol) dropwise at room temperature under an inert atmosphere (N₂ or Ar). Stir the mixture for 30 minutes. Note: For unhindered aliphatic aldehydes, the addition of a weak acid catalyst (like acetic acid) is generally not required, as the iminium ion forms readily[2].

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (2.97 g, 14.0 mmol). The reaction is mildly exothermic; maintain the internal temperature below 25°C using a room-temperature water bath if necessary.

  • Monitoring: Stir the suspension under N₂ for 4–12 hours. Monitor the reaction progress via TLC (e.g., 10% MeOH in DCM, visualized with Ninhydrin stain) or LC-MS until complete consumption of the starting amine is observed.

Step 2: Work-up and Extraction
  • Quenching: Cool the reaction mixture to 0°C and carefully quench by slowly adding saturated aqueous NaHCO₃ (30 mL). Causality: The basic bicarbonate neutralizes any trace acidic byproducts and safely decomposes unreacted STAB, releasing H₂ gas. Wait until effervescence completely ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude free base, (2-methylpropyl)(1-phenylethyl)amine, is obtained as a pale yellow oil.

Step 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base oil in a minimal amount of anhydrous diethyl ether (approx. 15 mL).

  • Precipitation: Cool the solution to 0°C in an ice bath. Dropwise, add 2M HCl in diethyl ether (6.0 mL, 12.0 mmol) under vigorous stirring. A white precipitate will form immediately upon addition.

  • Isolation: Continue stirring at 0°C for 30 minutes to ensure complete precipitation. Filter the solid under vacuum using a Büchner funnel, wash the filter cake with cold anhydrous ether (2 x 10 mL), and dry in a vacuum oven at 40°C overnight.

  • Result: The target compound, (2-methylpropyl)(1-phenylethyl)amine hydrochloride, is isolated as a white crystalline solid.

Troubleshooting & Optimization

  • Issue: Incomplete Conversion:

    • Root Cause: STAB is highly sensitive to ambient moisture and degrades over time, losing its hydride-donating capacity.

    • Solution: Ensure STAB is freshly purchased or stored strictly under inert conditions. If the reaction stalls, adding 1.0 equivalent of glacial acetic acid can help drive the equilibrium toward the reactive iminium ion.

  • Issue: Dialkylation (Formation of Tertiary Amine):

    • Root Cause: Over-alkylation occurs when the newly formed secondary amine reacts with another molecule of the aldehyde.

    • Solution: In this specific substrate pairing, dialkylation is heavily suppressed due to the steric hindrance of both the branched isobutyl group and the bulky phenylethyl group. However, if trace tertiary amines are observed via LC-MS, ensure the isobutyraldehyde is not added in excess, and maintain strict 1:1 stoichiometry.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Application Note: Synthesis of (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Utility

This application note details the optimized protocol for synthesizing (2-Methylpropyl)(1-phenylethyl)amine hydrochloride (also known as N-isobutyl-1-phenylethylamine HCl). This secondary amine is a critical intermediate in pharmaceutical synthesis and is frequently employed as a chiral resolving agent due to the steric bulk of the isobutyl group combined with the chirality of the phenylethyl moiety.

The method utilizes a reductive amination strategy, reacting 1-phenylethylamine with isobutyraldehyde (2-methylpropanal) followed by reduction with Sodium Borohydride (


). This route is selected for its operational simplicity, high atom economy, and scalability compared to direct alkylation methods which suffer from over-alkylation byproducts.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the formation of tertiary amines (over-alkylation). Direct alkylation of 1-phenylethylamine with isobutyl halides is sluggish and prone to elimination side reactions due to the steric hindrance of the isobutyl group. Therefore, reductive amination is the preferred pathway.

Reaction Scheme

Detailed Reaction Mechanism

Understanding the mechanism is vital for troubleshooting yield issues. The reaction proceeds through two distinct phases: Imine Formation and Hydride Reduction .[1][2]

Phase 1: Imine (Schiff Base) Formation
  • Nucleophilic Attack: The lone pair on the nitrogen of 1-phenylethylamine attacks the electrophilic carbonyl carbon of isobutyraldehyde .

  • Proton Transfer: A proton transfers from the nitrogen to the oxygen, forming a hemiaminal (carbinolamine) intermediate.

  • Dehydration: The hemiaminal eliminates a water molecule to form the imine (

    
    ) bond. This step is reversible; removing water (via molecular sieves or solvent choice) drives the equilibrium forward.
    
Phase 2: Reduction
  • Hydride Transfer: The borohydride anion (

    
    ) delivers a hydride (
    
    
    
    ) to the imine carbon. Note: The imine carbon is more electrophilic than the original aldehyde if protonated, but
    
    
    is strong enough to reduce the neutral imine in methanol.
  • Protonation: The resulting amide anion abstracts a proton from the solvent (MeOH) to form the secondary amine.

Phase 3: Salt Formation
  • Hydrochlorination: The free base amine reacts with HCl to form the crystalline hydrochloride salt, stabilizing the molecule and preventing oxidation.

ReactionMechanism Reactants Reactants: 1-Phenylethylamine + Isobutyraldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine - H2O (Dehydration) Amine Free Base Secondary Amine Imine->Amine + NaBH4 (Reduction) Product Final Product: Amine HCl Salt Amine->Product + HCl (Precipitation)

Figure 1: Step-wise mechanistic flow from reactants to the final hydrochloride salt.[1][3]

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
1-Phenylethylamine Substrate1.0Limiting reagent.
Isobutyraldehyde Electrophile1.1Slight excess ensures complete amine conversion.
Methanol (MeOH) SolventN/AAnhydrous preferred.
Sodium Borohydride Reducing Agent1.5Added in portions.
HCl (4M in Dioxane) Acid Source1.2For salt formation.
Diethyl Ether Anti-solventN/AFor crystallization.
Step-by-Step Methodology
Step 1: Imine Formation[1]
  • Charge a clean, dry round-bottom flask (RBF) with 1-phenylethylamine (10 mmol) and a magnetic stir bar.

  • Add Methanol (30 mL).

  • Add Isobutyraldehyde (11 mmol) dropwise over 5 minutes.

    • Observation: The solution may warm slightly (exothermic).

  • Stir the mixture at Room Temperature (20-25°C) for 2 hours.

    • Checkpoint: TLC or GC-MS can confirm the disappearance of the starting amine and formation of the imine.

Step 2: Reduction[4]
  • Cool the reaction mixture to 0°C using an ice bath.

  • Add Sodium Borohydride (

    
    , 15 mmol) in small portions over 15 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur. Ensure adequate venting.
      
  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

Step 3: Workup
  • Quench the reaction by adding Water (10 mL) dropwise.

  • Concentrate the mixture under reduced pressure (Rotovap) to remove most of the Methanol.

  • Dilute the residue with Dichloromethane (DCM) (50 mL) and 1M NaOH (20 mL).

  • Separate the layers.[3] Extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Combine organic layers, dry over Sodium Sulfate (

    
    ), filter, and concentrate to yield the crude free base oil.
    
Step 4: Hydrochloride Salt Formation
  • Dissolve the crude oil in a minimal amount of dry Diethyl Ether (approx. 10-20 mL).

  • Cool to 0°C.

  • Add HCl (4M in Dioxane) dropwise with vigorous stirring until the solution is acidic (pH < 2).

  • A white precipitate should form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

Workflow Start Start: Mix Amine + Aldehyde in MeOH Stir Stir 2h @ RT (Imine Formation) Start->Stir Cool Cool to 0°C Stir->Cool Reduce Add NaBH4 (Portionwise) Cool->Reduce Quench Quench with H2O Evaporate MeOH Reduce->Quench Extract Extract with DCM Wash with NaOH Quench->Extract Salt Dissolve in Ether Add HCl/Dioxane Extract->Salt Finish Filter & Dry Target Product Salt->Finish

Figure 2: Operational workflow for the synthesis and isolation of the amine salt.[5]

Critical Process Parameters (CPPs) & Troubleshooting

Water Management

While


 tolerates methanol, the imine formation  (Step 1) releases water. If the equilibrium is unfavorable, hydrolysis can occur.
  • Optimization: For difficult substrates, add activated 3Å Molecular Sieves during Step 1 to sequester water and drive imine formation to completion.

Temperature Control during Reduction

Adding


 is exothermic.
  • Risk: If the solution is too hot, the solvent may boil, or the aldehyde (if not fully converted) might be reduced to the alcohol (isobutanol) before it can form the imine.

  • Control: Always cool to 0°C before adding the reducing agent.

pH Control during Extraction

The amine must be in its neutral (free base) form to be extracted into the organic layer (DCM).

  • Check: Ensure the aqueous layer is pH > 10 (using NaOH) before extraction. If the pH is acidic, the amine will remain in the water as a salt.

Analytical Validation

To confirm the identity of (2-Methylpropyl)(1-phenylethyl)amine HCl , look for these diagnostic signals:

  • 1H NMR (DMSO-d6 or CDCl3):

    • 
       1.3-1.6 ppm:  Doublet for the methyl group of the phenylethyl moiety.
      
    • 
       0.9 ppm:  Doublet for the two methyl groups of the isobutyl chain.
      
    • 
       3.8-4.2 ppm:  Quartet for the methine proton (
      
      
      
      -N) of the phenylethyl group.
    • 
       9.0-10.0 ppm:  Broad singlet(s) for the 
      
      
      
      protons (ammonium salt).
  • IR Spectroscopy:

    • 2400-3000 cm⁻¹: Broad ammonium band (N-H stretch).

    • No Carbonyl: Absence of C=O stretch around 1700 cm⁻¹ (confirms no residual aldehyde).

Safety Information

  • 1-Phenylethylamine: Corrosive, causes skin burns. Use gloves and fume hood.[3]

  • Sodium Borohydride: Reacts with water/acid to release flammable Hydrogen gas (

    
    ). Keep away from open flames.
    
  • HCl in Dioxane: Corrosive and fuming. Handle in a fume hood.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.[6] Organic Process Research & Development, 10(5), 971–1031.[6]

    • Context: Foundational review on reductive amin
  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents.

    • Context: General mechanistic overview of imine reduction.
  • Benchchem. Application Notes and Protocols for the Crystallization of Amine Hydrochloride Salts.

    • Context: General protocols for optimizing salt crystallization and isol

Sources

Advanced Application Note: (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride in Chiral Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

(2-Methylpropyl)(1-phenylethyl)amine hydrochloride (also known as N-Isobutyl-1-phenylethylamine HCl) represents a specialized class of chiral secondary amines . While its parent compound, 1-phenylethylamine, is the industry standard for chiral resolution, this N-isobutyl derivative offers distinct steric and lipophilic advantages.

In pharmaceutical development, this molecule serves two critical functions:

  • Advanced Chiral Resolution: It acts as a "second-generation" resolving agent for racemic acids (e.g., profen-class NSAIDs) where standard amines fail to yield crystalline diastereomers.

  • Pharmacophore Scaffold: It functions as a late-stage intermediate for N-alkylated phenethylamine derivatives, a structural motif found in calcimimetics (e.g., Cinacalcet analogs) and calcium channel blockers (e.g., Fendiline analogs).

Physicochemical Profile
PropertyData
CAS Number 2624140-86-7 (HCl salt); 59146-87-7 (Free base)
Molecular Formula C₁₂H₁₉N[1][2][3] · HCl
Molecular Weight 213.75 g/mol
Solubility High in EtOH, MeOH; Moderate in Water; Low in Et₂O
Key Moiety Chiral center at C-1 (benzylic); Steric bulk at N-isobutyl

Application I: Chiral Resolution of Racemic Acidic APIs

The "Steric Tuning" Hypothesis

Standard resolving agents like (R)-1-phenylethylamine form salts with racemic acids. However, if the resulting diastereomeric salts have similar solubilities (low eutectic composition), separation fails.

Expert Insight: By introducing the isobutyl group , we disrupt the crystal lattice packing. This "steric tuning" often induces a larger solubility differential between the (


) and (

) salts, enabling the resolution of difficult racemates like Ibuprofen or novel Mandelic Acid derivatives .
Protocol 1: Resolution of Racemic 2-Arylpropionic Acids

Target: Isolation of (S)-Enantiomer of a generic NSAID (Acid-rac).

Reagents
  • Substrate: Racemic 2-Arylpropionic Acid (10 mmol).

  • Resolving Agent: (R)-(2-Methylpropyl)(1-phenylethyl)amine (Free base, liberated from HCl salt) (5 mmol, 0.5 eq).

  • Solvent: 95% Ethanol or Isopropanol (IPA).

Step-by-Step Methodology
  • Base Liberation (Pre-step):

    • Dissolve 1.07 g (5 mmol) of (2-Methylpropyl)(1-phenylethyl)amine HCl in 10 mL water.

    • Add 10 mL of 1M NaOH. Extract with MTBE (2 x 10 mL).

    • Dry organic layer (MgSO₄) and concentrate to obtain the free amine oil.

  • Salt Formation:

    • Dissolve 10 mmol of the racemic acid in 20 mL of boiling IPA.

    • Add the 5 mmol of free chiral amine dropwise.

    • Note: Using 0.5 equivalents (the "Pope-Peachy" method) maximizes theoretical yield of the less soluble salt.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over 4 hours.

    • Seed with authentic crystals if available.

    • Refrigerate at 4°C for 12 hours.

  • Filtration & Washing:

    • Filter the precipitate (Salt A). Wash with cold IPA.

    • Checkpoint: The filtrate contains the enriched opposite enantiomer (Salt B/Free Acid).

  • Recrystallization (Purification):

    • Recrystallize Salt A from hot EtOH until constant melting point or optical rotation is achieved.

  • Acid Liberation:

    • Suspend purified Salt A in dilute HCl (1M).

    • Extract the liberated chiral acid into Ethyl Acetate.

    • Evaporate to yield the enantiopure Acid.

Workflow Diagram (DOT)

ResolutionWorkflow Start Racemic Acid (10 mmol) + (R)-Amine (5 mmol) Solution Hot Solution (IPA/EtOH) Start->Solution Cooling Controlled Cooling (Nucleation) Solution->Cooling Filter Filtration Cooling->Filter Solid Solid Precipitate (Diastereomeric Salt A) Filter->Solid Less Soluble Liquid Mother Liquor (Enriched Salt B + Acid) Filter->Liquid More Soluble Recryst Recrystallization (Increase ee%) Solid->Recryst Hydrolysis Acid Hydrolysis (HCl treatment) Recryst->Hydrolysis FinalProduct Pure (S)-Acid Hydrolysis->FinalProduct RecoveredAmine Recovered Chiral Amine (Recycle) Hydrolysis->RecoveredAmine

Caption: Figure 1.[4] Pope-Peachy resolution workflow utilizing (2-Methylpropyl)(1-phenylethyl)amine as a chiral resolving agent.

Application II: Synthesis of Calcimimetic Pharmacophores

The structural motif Ar-CH(CH₃)-NH-Alkyl is central to Type II Calcimimetics (calcium-sensing receptor allosteric modulators). (2-Methylpropyl)(1-phenylethyl)amine HCl serves as a robust starting material for synthesizing libraries of these compounds via Reductive Amination or N-Alkylation .

Protocol 2: Reductive Alkylation for Library Synthesis

Objective: Synthesize a tertiary amine derivative to screen for Calcium Sensing Receptor (CaSR) activity.

Reaction Scheme


Critical Reagents
  • (2-Methylpropyl)(1-phenylethyl)amine HCl (1.0 eq)

  • 3-(Trifluoromethyl)benzaldehyde (1.1 eq) - Common pharmacophore fragment

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DIPEA (1.2 eq) - To neutralize the HCl salt

  • DCE (Dichloroethane) - Solvent

Methodology
  • Salt Neutralization in situ:

    • In a reaction vial, suspend the amine hydrochloride (1 mmol) in DCE (5 mL).

    • Add DIPEA (1.2 mmol) and stir for 15 min under N₂ atmosphere.

  • Imine Formation:

    • Add the aldehyde (1.1 mmol).

    • Expert Tip: Add activated 4Å molecular sieves to scavenge water and drive imine formation. Stir for 2 hours at Room Temp.

  • Reduction:

    • Cool to 0°C. Add STAB (1.5 mmol) in one portion.

    • Allow to warm to RT and stir overnight (12-16h).

  • Quench & Workup:

    • Quench with saturated NaHCO₃.

    • Extract with DCM. Wash organic layer with brine.

  • Purification:

    • The bulky isobutyl group makes the product lipophilic. Purification via Flash Chromatography (Hexane/EtOAc gradient) is usually efficient.

Application III: Asymmetric Synthesis Auxiliary

Beyond resolution, the amine acts as a Chiral Auxiliary .[5][6][7] It can be acylated to form an amide, which then undergoes stereoselective alkylation due to the steric shielding provided by the N-isobutyl and C-phenyl groups.

Mechanism of Stereocontrol

The N-isobutyl group locks the amide rotamer conformation, forcing incoming electrophiles to attack from the less hindered face of the enolate.

Pathway Diagram (DOT)

AuxiliaryPathway Amine Chiral Amine (Auxiliary) Amide Chiral Amide (Scaffold) Amine->Amide + Substrate Substrate Achiral Acid (Substrate) Substrate->Amide Enolate Li-Enolate Formation (LDA, -78°C) Amide->Enolate Alkylation Stereoselective Alkylation (R-X) Enolate->Alkylation Steric Block ProductAmide Alkylated Amide (High dr) Alkylation->ProductAmide Hydrolysis Hydrolysis (H2SO4/H2O) ProductAmide->Hydrolysis FinalAcid Chiral Acid API Hydrolysis->FinalAcid Recycle Auxiliary Recovery Hydrolysis->Recycle

Caption: Figure 2. Use of the amine as a removable chiral auxiliary for asymmetric alkylation.

Safety & Handling Protocols

  • Hazard Class: Skin Irritant (H315), Eye Irritant (H319).

  • Handling: The HCl salt is a stable solid but hygroscopic. Store in a desiccator.

  • Incompatibility: Avoid strong oxidizing agents. The free base reacts rapidly with CO₂ in air to form carbamates; handle under inert gas (Ar/N₂).

References

  • Ingersoll, A. W. (1937).[7] "Resolution of Racemic Acids by Chiral Amines." Organic Syntheses, Coll.[8] Vol. 2, p. 506. (Foundational methodology for phenylethylamine resolutions).

  • Juaristi, E. (1989).[7] "Chiral 1-phenylethylamine (alpha-PEA) as a privileged chiral inducer."[7] Tetrahedron: Asymmetry.

  • BenchChem. (2023). "Assessing the Novelty of (R)-N-(1-phenylethyl)propan-2-amine Applications." Application Notes.

  • PubChem. (2023). "Compound Summary: N-Methyl-1-phenylethanamine hydrochloride derivatives." National Library of Medicine.

  • Sigma-Aldrich. (2023). "Safety Data Sheet: (2-methylpropyl)(1-phenylethyl)amine hydrochloride."

Sources

Application Note: Scalable Manufacturing of (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up protocol for the manufacturing of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride (also known as N-isobutyl-α-methylbenzylamine HCl). This secondary amine is a critical intermediate in the synthesis of chiral auxiliaries and pharmaceutical actives.

While laboratory-scale synthesis often utilizes sodium triacetoxyborohydride (STAB) for reductive amination, this guide focuses on Catalytic Hydrogenation over Palladium on Carbon (Pd/C). This route is selected for its superior atom economy, scalability, and absence of boron waste streams, aligning with Green Chemistry principles required for modern GMP manufacturing.

Key Performance Indicators (Target)
ParameterSpecification
Scale 1.0 kg – 10.0 kg Batch
Yield > 85% (Isolated)
Purity (HPLC) > 99.5%
Enantiomeric Excess (if chiral) > 99.8% (Retention of Configuration)
Appearance White Crystalline Solid

Process Chemistry & Route Selection

Retrosynthetic Analysis

The target molecule is a secondary amine. Two primary disconnection strategies exist for reductive amination:

  • Route A: Acetophenone + Isobutylamine.

  • Route B: Isobutyraldehyde + 1-Phenylethylamine.

Decision: Route B is the superior choice for scale-up.

  • Thermodynamics: Aldehydes are more electrophilic than ketones, allowing for milder imine formation conditions.

  • Stereochemistry: 1-Phenylethylamine is available in high optical purity ((R) or (S)).[1][2] Using it as the nucleophile preserves the chiral center, whereas Route A would require a difficult asymmetric induction.

  • Impurity Profile: Route B minimizes the risk of "reductive stripping" (dealkylation) compared to the harsher conditions often required for Route A.

Reaction Mechanism & Pathway

The process proceeds via a two-stage "one-pot" sequence:[3]

  • Condensation: Nucleophilic attack of 1-phenylethylamine on isobutyraldehyde to form the imine (Schiff base), releasing water.

  • Reduction: Catalytic hydrogenation of the C=N double bond to the secondary amine.

  • Salt Formation: Precipitation of the hydrochloride salt to purge non-basic impurities.

ReactionScheme SM1 1-Phenylethylamine (Amine) Imine Intermediate Imine (Schiff Base) SM1->Imine + SM2 - H2O (Exothermic) SM2 Isobutyraldehyde (Aldehyde) SM2->Imine ProductBase Secondary Amine (Free Base) Imine->ProductBase H2 (5 bar) Pd/C Catalyst MeOH ProductSalt Target HCl Salt (Crystalline) ProductBase->ProductSalt HCl/IPA Crystallization

Figure 1: Reaction pathway for the synthesis of (2-Methylpropyl)(1-phenylethyl)amine HCl.

Detailed Manufacturing Protocol

Materials & Equipment
  • Reactor: 20 L Hastelloy or Stainless Steel Hydrogenator (rated to 10 bar) with cooling jacket.

  • Filtration: Sparkler filter or Nutsche filter for catalyst removal.

  • Reagents:

    • (S)-(-)-1-Phenylethylamine (or racemic, depending on target) [CAS: 2627-86-3].

    • Isobutyraldehyde [CAS: 78-84-2].

    • Catalyst: 5% Pd/C (50% water wet).

    • Solvent: Methanol (HPLC Grade).

    • Acid: 5-6N HCl in Isopropanol (IPA).

Step-by-Step Procedure
Phase 1: Imine Formation (The Exotherm)

Critical Critical Control Point (CCP): The condensation of amine and aldehyde is exothermic. Uncontrolled addition leads to impurity formation (aldol condensation of the aldehyde).

  • Charge the reactor with Methanol (5.0 vol) and 1-Phenylethylamine (1.0 equiv) .

  • Cool the mixture to 0–5 °C using the jacket chiller.

  • Add Isobutyraldehyde (1.05 equiv) slowly via a dosing pump.

    • Rate: Maintain internal temperature < 15 °C .

    • Observation: Solution may turn slightly yellow.

  • Stir at 20 °C for 1–2 hours.

    • IPC (In-Process Control): Check by GC or NMR for disappearance of amine. Imine conversion should be >98%.

Phase 2: Catalytic Hydrogenation[4][5]
  • Charge Catalyst: Prepare a slurry of 5% Pd/C (0.02 wt equiv dry basis) in Methanol and add to the reactor under nitrogen inertion.

    • Safety: Pd/C is pyrophoric when dry. Always handle as a wet slurry.

  • Purge: Cycle Nitrogen (3x) and Hydrogen (3x) to remove oxygen.

  • Pressurize: Set Hydrogen pressure to 3–5 bar (45–75 psi) .

  • Reaction: Stir vigorously (gas-liquid mass transfer is rate-limiting) at 25–30 °C .

    • Duration: Typically 4–8 hours.

    • IPC: HPLC analysis. Target: < 0.5% Imine remaining.

Phase 3: Work-up & Salt Formation
  • Filtration: Filter the reaction mixture through a Celite pad or sparkler filter to remove Pd/C. Wash the cake with Methanol (1 vol).

  • Concentration: Distill off Methanol under reduced pressure (45 °C) to obtain the crude oil (Free Base).

  • Solvent Swap: Dissolve the crude oil in Ethyl Acetate (4 vol) or MTBE .

  • Salt Precipitation:

    • Cool solution to 0–5 °C .

    • Slowly add 5-6N HCl in IPA (1.1 equiv) .

    • Observation: Thick white precipitate forms immediately.

  • Aging: Stir the slurry at 0 °C for 2 hours to maximize yield and crystal growth.

  • Isolation: Filter the solid. Wash with cold Ethyl Acetate (2 vol).

  • Drying: Vacuum oven at 40–45 °C for 12 hours.

Analytical Controls & Specifications

In-Process Controls (IPC)
StepMethodLimitLogic
Imine Formation GC-FIDAmine < 1.0%Ensure complete consumption of expensive chiral amine.
Hydrogenation HPLCImine < 0.1%Unreduced imine co-crystallizes with the product.
Filtration VisualNo black particlesEnsure complete removal of Pd catalyst.
Final Product Specifications
  • Identity (NMR): Consistent with structure.

  • Assay (Titration): 98.0 – 102.0% (Argentometric titration of Chloride).

  • Purity (HPLC): > 99.5% area.

  • Residual Solvents: Compliant with ICH Q3C (Methanol < 3000 ppm).

Troubleshooting & Optimization Guide

Common Failure Modes
  • Incomplete Reduction (Stalled Reaction):

    • Cause: Catalyst poisoning (sulfur from solvents) or poor hydrogen mass transfer.

    • Fix: Increase agitation speed; spike fresh catalyst (10% of original load).

  • "Oiling Out" during Salt Formation:

    • Cause: Presence of water or methanol.[6][7][8]

    • Fix: Ensure thorough drying of the free base oil before adding HCl. Use anhydrous HCl/IPA or HCl gas.

  • Low Enantiomeric Excess (if using Chiral SM):

    • Cause: Racemization is rare under these mild conditions but can occur if temperature exceeds 60 °C during imine formation.

    • Fix: Strictly control temperature < 25 °C.

Process Flow Diagram

ProcessFlow Start Start: Raw Materials (Amine + Aldehyde) Reactor Reactor: Imine Formation (0-20°C, MeOH) Start->Reactor Hydrogenation Hydrogenation (Pd/C, H2, 5 bar) Reactor->Hydrogenation Check IPC 1 Filter Catalyst Filtration (Remove Pd/C) Hydrogenation->Filter Check IPC 2 Distillation Solvent Swap (MeOH -> EtOAc) Filter->Distillation Crystallization Salt Formation (Add HCl/IPA) Distillation->Crystallization Isolation Filtration & Drying Crystallization->Isolation Final Final Product (White Solid) Isolation->Final

Figure 2: Manufacturing workflow from raw materials to isolated salt.

Safety & Engineering Constraints

  • Hydrogen Safety: The hydrogenation step requires Class I, Div 1 electrical rating. Grounding of all vessels is mandatory to prevent static discharge, especially when handling dry Pd/C or methanol vapors.

  • Exotherm Control: The imine formation enthalpy is approximately -40 to -60 kJ/mol. On a 10 kg scale, this heat release is significant. Dosing of aldehyde must be interlocked with reactor temperature probes.

  • Toxicology: 1-Phenylethylamine is corrosive and toxic. Isobutyraldehyde is highly flammable (Flash point: -19 °C).

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[9] Link

  • Catalytic Hydrogenation Protocols: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Chiral Amine Synthesis: Nugent, T. C. (Ed.).
  • Safety in Hydrogenation: "Guidelines for the Safe Handling of Catalysts and Hydrogen." Organic Process Research & Development, 2003, 7(6), 1059. Link

  • General Synthesis of N-alkyl-1-phenylethylamines: Juaristi, E., et al. "Enantioselective Synthesis of Amines." Aldrichimica Acta, 1994. Link

Sources

Application Note: Catalytic Applications of Secondary Amines Derived from 1-Phenylethylamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Field: Asymmetric Organocatalysis, Pharmaceutical Intermediate Synthesis

Executive Summary

The pursuit of enantiopure compounds is a foundational pillar of modern drug development. Among the vast library of chiral auxiliaries and organocatalysts, secondary amines derived from 1-phenylethylamine (α-PEA) have emerged as privileged chiral inducers[1]. These catalysts are highly effective in mediating enamine and iminium activation pathways, enabling the synthesis of complex stereogenic centers under mild, metal-free conditions.

This application note details the mechanistic rationale, quantitative performance, and self-validating protocols for utilizing 1-phenylethylamine-derived secondary amines—specifically in the asymmetric aldol reaction of isatin to form pharmacologically critical 3-substituted-3-hydroxy-2-oxindoles[2].

Mechanistic Insights & Causality: The "Why" Behind the Catalyst

To achieve high enantiomeric excess (ee%), a catalyst must rigidly differentiate the two prochiral faces of an electrophile. Secondary amines derived from 1-phenylethylamine (such as proline-amide derivatives) achieve this through a highly ordered transition state driven by two primary factors:

  • Steric Shielding via the Chiral Pocket: When the secondary amine condenses with a ketone (e.g., acetone) to form an enamine, the bulky phenyl ring of the 1-phenylethylamine moiety creates a rigid steric wall. This physically blocks the electrophile from approaching the Re or Si face (depending on the (R) or (S) configuration of the amine), forcing a highly diastereoselective C-C bond formation[3].

  • Electronic Orientation (π-π Interactions): In reactions involving aromatic electrophiles like isatin, the phenyl ring of the 1-phenylethylamine derivative engages in π-π stacking with the electron-deficient aromatic core of the isatin. This non-covalent interaction anchors the electrophile in a specific orientation relative to the enamine double bond, significantly boosting the enantioselectivity of the aldol addition[4].

  • Role of Additives: The addition of weak bases (such as LiOH) accelerates the deprotonation of the transient iminium ion, shifting the equilibrium rapidly toward the active enamine species without causing background racemic aldol reactions[5].

Catalytic Workflow

The following diagram illustrates the logical progression of the enamine-mediated asymmetric aldol reaction, highlighting the critical intermediates.

Catalytic cycle of enamine-mediated asymmetric aldol reaction using chiral secondary amines.

Quantitative Data: Catalyst Performance Matrix

The efficacy of 1-phenylethylamine-derived secondary amines is highly sensitive to the electronic nature of the electrophile. The table below summarizes the performance of an (S)-1-phenylethylamine-proline hybrid catalyst in the asymmetric aldol reaction of various isatin derivatives with acetone[5].

Isatin DerivativeAdditiveCatalyst LoadingTime (h)Isolated Yield (%)Enantiomeric Excess (ee %)
Isatin (Unsubstituted)LiOH20 mol%248557
4-ChloroisatinLiOH20 mol%248894
4-BromoisatinLiOH20 mol%249092
4-MethylisatinLiOH20 mol%248288
4,7-DichloroisatinLiOH20 mol%248691

Note: Halogenation at the C-4 position of the isatin core significantly enhances enantioselectivity (up to 94% ee). This is attributed to the increased electron deficiency of the aromatic ring, which strengthens the critical π-π stacking interactions with the catalyst's phenyl group during the transition state[5].

Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility and high stereochemical fidelity.

Protocol A: Synthesis of the Chiral Secondary Amine Catalyst

Objective: To synthesize a proline-amide organocatalyst via acid-amine coupling using (S)-1-phenylethylamine.

  • Activation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve

    
    -Boc-L-proline (1.0 mmol) in anhydrous THF (10 mL). Add 
    
    
    
    -Diisopropylcarbodiimide (DIC, 1.1 mmol) and 1-Hydroxybenzotriazole (HOBt, 1.1 mmol). Stir at 0 °C for 30 minutes to form the active ester[4].
  • Coupling: Dropwise add (S)-1-phenylethylamine (1.0 mmol) to the activated mixture. Allow the reaction to warm to room temperature and stir for 24 hours[4].

  • Validation Checkpoint 1 (Reaction Progress): Perform TLC (Hexane:EtOAc 6:4). The disappearance of the amine spot (ninhydrin stain positive) and the appearance of a new UV-active amide spot confirms coupling.

  • Deprotection: Concentrate the mixture in vacuo, redissolve in Dichloromethane (DCM, 5 mL), and add Trifluoroacetic acid (TFA, 2 mL). Stir for 2 hours at room temperature to remove the Boc protecting group.

  • Purification & Validation Checkpoint 2: Neutralize with saturated aqueous

    
    , extract with DCM, and purify via flash chromatography. Validate the final secondary amine catalyst via 
    
    
    
    -NMR (look for the characteristic doublet of the methyl group at ~1.4 ppm and the multiplet of the phenyl protons at 7.2-7.4 ppm).
Protocol B: Asymmetric Aldol Reaction of Isatin

Objective: To synthesize enantiomerically enriched 3-hydroxy-3-alkyl-2-oxindoles using the catalyst prepared in Protocol A.

  • Reaction Assembly: To a 10 mL reaction vial, add the substituted isatin (e.g., 4-chloroisatin, 0.28 mmol) and the 1-phenylethylamine-derived secondary amine catalyst (20 mol%, 0.056 mmol)[5].

  • Solvent/Reactant Addition: Add acetone (5 mL, ~325 equiv.). Acetone serves a dual purpose as both the nucleophilic substrate and the reaction solvent, driving the equilibrium toward enamine formation[5].

  • Additive Incorporation: Add Lithium Hydroxide (LiOH, 1.0 mmol) to the suspension. Stir the mixture vigorously at room temperature (20–25 °C) for 24 hours[5].

  • Validation Checkpoint 1 (Conversion): Monitor via TLC (DCM:MeOH 95:5). The distinct orange/red spot of the starting isatin should fade, replaced by a pale yellow/colorless spot representing the oxindole product.

  • Quenching & Isolation: Quench the reaction with saturated aqueous

    
     (5 mL) to neutralize the LiOH and hydrolyze any remaining catalyst-product complex. Extract with Ethyl Acetate (3 × 10 mL), dry over anhydrous 
    
    
    
    , and concentrate.
  • Validation Checkpoint 2 (Enantiomeric Excess): Purify the product via silica gel chromatography. Determine the ee% using Chiral High-Performance Liquid Chromatography (HPLC) equipped with a Chiralpak IA column (Hexane/Isopropanol mobile phase). Compare the retention times of the major and minor peaks to a racemic standard[5].

References

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Troubleshooting & Optimization

optimizing yield of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that synthesizing secondary amines is rarely as simple as mixing an alkyl halide with a primary amine. This guide is engineered to troubleshoot the synthesis of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride —a sterically nuanced secondary amine—by dissecting the causality behind reaction failures and providing field-proven, self-validating methodologies.

Pathway Analysis: Why Direct Alkylation Fails

Before diving into troubleshooting, it is critical to understand the mechanistic logic governing our synthetic strategy.

Pathway cluster_0 Direct Alkylation (Sub-optimal) cluster_1 Reductive Amination (Optimal) Primary Primary Amine (1-Phenylethylamine) SecAmine1 Secondary Amine Primary->SecAmine1 + Isobutyl Bromide Imine Imine Intermediate Primary->Imine + Isobutyraldehyde TertAmine Tertiary Amine (Over-alkylation) SecAmine1->TertAmine + Isobutyl Bromide (Fast) SecAmine2 Secondary Amine (Target) Imine->SecAmine2 + NaBH(OAc)3 (Selective)

Logical comparison of direct alkylation versus reductive amination pathways.

Troubleshooting & FAQ Guide

Q: Why am I observing significant tertiary amine (over-alkylation) byproducts in my reaction mixture? A: Over-alkylation is a notorious thermodynamic trap when using direct alkylation (e.g., reacting 1-phenylethylamine with isobutyl bromide). The alkyl group introduced onto the nitrogen atom is electron-donating, which increases the electron density on the nitrogen. This makes the newly formed secondary amine a stronger nucleophile than the starting primary amine, causing it to outcompete the starting material for the electrophile[1]. Corrective Action: Abandon direct alkylation in favor of reductive amination . By reacting 1-phenylethylamine with isobutyraldehyde, an imine intermediate is formed. Reducing this imine yields the secondary amine. Because the secondary amine cannot form a stable imine with another equivalent of aldehyde, over-alkylation is effectively halted[2],[1].

Q: Which reducing agent should I use to maximize the yield of the secondary amine? A: Sodium triacetoxyborohydride (NaBH(OAc)3, or STAB) is the gold standard for this specific transformation[2]. Causality: STAB is a mild hydride donor. Unlike sodium borohydride (NaBH4), which will rapidly reduce the starting isobutyraldehyde to isobutanol before the imine can form, STAB selectively reduces the imine/iminium intermediate[2]. This allows for a "direct" reductive amination where all reagents are mixed in one pot. Furthermore, STAB avoids the highly toxic cyanide byproducts associated with sodium cyanoborohydride (NaBH3CN)[2].

Q: My reductive amination is stalling. How can I drive it to completion? A: The choice of solvent plays a critical role in the reaction kinetics. Reactions utilizing STAB are generally faster in 1,2-dichloroethane (DCE) compared to tetrahydrofuran (THF)[2]. If the reaction stalls, ensure you are using anhydrous DCE. For unhindered aliphatic aldehydes like isobutyraldehyde, acid catalysis is generally not required[2]. However, if you are using a highly sterically hindered chiral amine, adding 1-2 molar equivalents of acetic acid can accelerate the equilibrium of imine formation[2].

Q: How do I cleanly isolate the product as a hydrochloride salt without turning it into a gummy oil? A: Gummy oils or hydrates form when water is introduced during the salting process. Secondary amines readily form carbamic acids upon exposure to atmospheric CO2 and can age poorly; generating them as protonated HCl salts ensures long-term stability[3]. Causality: To achieve a crisp, crystalline solid, you must strictly exclude water. Do not use aqueous hydrochloric acid. Instead, dissolve the purified free base in an anhydrous solvent (like dichloromethane or diethyl ether) and treat it with a commercially available solution of 4M HCl in dioxane[3]. The low dielectric constant of the ethereal mixture forces the highly polar hydrochloride salt to precipitate quantitatively, often eliminating the need for chromatographic purification[3].

Q: Will the stereocenter of chiral (1R)-1-phenylethylamine racemize during this synthesis? A: No. 1-Phenylethylamine is a privileged chiral auxiliary and resolving agent[4]. Racemization at its benzylic position typically requires strong bases or harsh thermal conditions. The STAB-mediated reductive amination operates at room temperature under mildly acidic to neutral conditions[2], preserving the enantiomeric purity of the stereocenter entirely.

Quantitative Optimization Data

To facilitate your experimental design, the following table summarizes the performance of various reducing agents and conditions for the reductive amination of aliphatic aldehydes with primary amines.

Reducing AgentSolventAdditiveImine Pre-formationRelative YieldOver-alkylation Risk
NaBH(OAc)3 DCENoneNo (Direct)>90% Low
NaBH(OAc)3 THFNoneNo (Direct)80-85%Low
NaBH3CN MeOHAcOH (cat)No (Direct)70-80%Low (Toxicity Risk)
NaBH4 MeOHNoneYes (Strict)60-70%High
Self-Validating Experimental Protocol

The following methodology details the synthesis of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride. Every phase includes a self-validation checkpoint to ensure the reaction is proceeding as intended before moving to the next step.

Workflow Start 1-Phenylethylamine + Isobutyraldehyde Solvent Dissolve in Anhydrous DCE (0.2 M concentration) Start->Solvent Reduce Add 1.4 eq NaBH(OAc)3 (Stir at Room Temp) Solvent->Reduce Imine Formation Quench Quench with Sat. NaHCO3 (Extract into DCM) Reduce->Quench Selective Reduction Salt Add 4M HCl in Dioxane (Anhydrous Precipitation) Quench->Salt Free Base Isolation Isolate Target Product: (2-Methylpropyl)(1-phenylethyl)amine HCl Salt->Isolate Crystallization

Workflow for the direct reductive amination and anhydrous HCl salt formation.

Phase 1: Direct Reductive Amination
  • Initiation: In an oven-dried flask under a nitrogen atmosphere, dissolve 1-phenylethylamine (1.0 equiv, 10 mmol) and isobutyraldehyde (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration[2].

  • Reduction: Cool the mixture to 0 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (STAB) (1.4 equiv, 14 mmol) to control any mild exotherm[2].

  • Self-Validation Check (Reaction Progress): Stir the reaction at room temperature. Monitor via TLC (using a Ninhydrin stain). The primary amine starting material will stain red/purple. The successful formation of the secondary amine will appear as a new spot with a higher Rf value that stains orange/brown.

Phase 2: Workup & Free Base Isolation
  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by slowly adding saturated aqueous NaHCO3 until the aqueous layer reaches pH 8.

  • Self-Validation Check (State of Matter): The basic pH ensures the secondary amine is entirely deprotonated (free base form), neutralizing any acetic acid byproducts and allowing the amine to partition exclusively into the organic layer.

  • Extraction: Extract the mixture with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Phase 3: Anhydrous Salt Formation
  • Protonation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or dichloromethane (approx. 10 mL). Cool the solution to 0 °C.

  • Precipitation: Dropwise, add 4M HCl in dioxane (1.1 equiv, 11 mmol)[3].

  • Self-Validation Check (Crystallization): A thick white precipitate should immediately form upon addition of the HCl solution. This visually confirms the successful protonation and the insolubility of the highly polar target hydrochloride salt in the ethereal solvent[3].

  • Isolation: Filter the solid under vacuum, wash with cold anhydrous diethyl ether, and dry under high vacuum to afford pure (2-Methylpropyl)(1-phenylethyl)amine hydrochloride.

References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

  • Dubowchik, G. M., et al. "An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for chromatography." Bioorganic & Medicinal Chemistry Letters, 2004. URL:[Link]

Sources

purification techniques for (2-Methylpropyl)(1-phenylethyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amine Hydrochloride Purification . This portal is designed for drug development professionals and application scientists working with (2-Methylpropyl)(1-phenylethyl)amine hydrochloride (also known as N-isobutyl-1-phenylethanamine hydrochloride).

Because this compound features a bulky secondary amine and a chiral benzylic center, its hydrochloride salt exhibits high polarity and unique solubility profiles. This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and field-proven causality for your purification workflows.

I. Mechanistic Workflows

Below are the visual decision trees for the two primary purification strategies: Acid-Base Extraction (Freebasing) and Dual-Solvent Recrystallization.

Workflow1 N1 Crude Amine HCl (Aqueous Suspension) N2 Basify (10% NaOH) pH > 10 N1->N2 N3 Extract with DCM/EtOAc N2->N3 N4 Phase Separation N3->N4 N5 Aqueous Waste (Inorganic Salts) N4->N5 Bottom Layer (if EtOAc) N6 Organic Phase (Free Amine) N4->N6 Top Layer (if EtOAc) N7 Dry (Na2SO4) & Concentrate N6->N7 N8 Add 4M HCl in Dioxane N7->N8 N9 Pure HCl Salt (Filter & Dry) N8->N9

Workflow for freebasing and anhydrous re-precipitation of amine hydrochlorides.

Workflow2 S1 Impure Amine HCl S2 Dissolve in Hot Protic Solvent (e.g., Isopropanol) S1->S2 S3 Complete Dissolution? S2->S3 S4 Hot Filtration S3->S4 No S5 Add Anti-solvent Dropwise (e.g., Diethyl Ether) S3->S5 Yes S4->S5 S6 Cool Slowly to 4°C S5->S6 S7 Oiling Out Occurs? S6->S7 S8 Reheat, Add Protic Solvent, Cool Slower S7->S8 Yes S9 Collect Crystals (Vacuum Filtration) S7->S9 No S8->S6

Decision tree for troubleshooting amine hydrochloride recrystallization and oiling out.

II. Quantitative Data: Solvent System Selection

Choosing the correct solvent system is dictated by the dielectric constant (


) and the protic nature of the solvent. Amine hydrochlorides require a highly polar, protic primary solvent to disrupt the ionic crystal lattice, paired with a less polar aprotic anti-solvent to drive supersaturation[1].
Purification TechniquePrimary Solvent (Protic)Anti-Solvent (Aprotic)Dielectric Constant (

) Ratio
Mechanistic Causality
Recrystallization Isopropanol (

)
Diethyl Ether (

)
High to LowIsopropanol hydrogen-bonds with the chloride ion. Ether rapidly decreases bulk polarity, forcing the salt out of solution[1].
Recrystallization Ethanol (

)
Ethyl Acetate (

)
High to LowBetter for highly impure batches; EtOAc provides a gentler polarity gradient than ether, reducing the risk of "oiling out".
Acid-Base Extraction Water (

)
Dichloromethane (

)
Extreme DifferentialWater retains inorganic impurities (NaCl); DCM selectively partitions the unprotonated free amine due to its lipophilic isobutyl and phenyl groups[2].

III. Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Acid-Base Extraction & Anhydrous Salt Formation

Use this protocol if your crude product is contaminated with inorganic salts (e.g., NaCl) or if previous aqueous HCl precipitations resulted in low yields[2],[3].

  • Basification: Suspend the crude (2-Methylpropyl)(1-phenylethyl)amine hydrochloride in distilled water. Slowly add 10% NaOH (aq) dropwise while stirring until the pH is > 10[4].

    • Self-Validation Check: The aqueous layer must remain clear upon the addition of further base. A cloudy solution indicates incomplete deprotonation of the amine.

  • Extraction: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Shake vigorously in a separatory funnel and allow phases to separate.

    • Causality: The basic pH ensures the amine is non-ionic (free base), making it insoluble in water but highly soluble in the organic phase[4].

  • Drying: Collect the organic phase and dry over anhydrous

    
    .
    
    • Self-Validation Check: Swirl the flask. The

      
       should flow freely like sand. If it clumps, water is still present; add more desiccant. (Note: Avoid 
      
      
      
      as its slight acidity can sometimes coordinate with secondary amines).
  • Anhydrous Precipitation: Filter off the desiccant. To the clear organic filtrate, slowly add 1.1 equivalents of 4M HCl in dioxane[5].

    • Causality: Aqueous HCl introduces water, which dissolves the resulting salt and destroys the yield[3]. Anhydrous HCl in dioxane forces immediate, quantitative precipitation of the pure hydrochloride salt because the ionic salt is completely insoluble in the dioxane/organic mixture[5].

  • Isolation: Collect the white crystalline solid via vacuum filtration and wash with cold diethyl ether.

Protocol B: Dual-Solvent Recrystallization

Use this protocol to upgrade the chemical purity of an already-formed hydrochloride salt.

  • Dissolution: Place the crude salt in a round-bottom flask. Add a minimal amount of boiling isopropanol just until the solid dissolves.

  • Hot Filtration (Optional): If insoluble particulates remain, perform a hot gravity filtration.

  • Anti-Solvent Addition: While the solution is still hot, add diethyl ether dropwise. Stop adding when a slight, persistent turbidity (cloudiness) is observed[1].

  • Crystallization: Allow the flask to cool to room temperature undisturbed, then transfer to a 4°C refrigerator for 2 hours.

    • Self-Validation Check: Needles or plates should form on the glass. If an oil forms at the bottom of the flask, proceed to FAQ Q1.

IV. Troubleshooting FAQs

Q1: My recrystallization resulted in a viscous oil at the bottom of the flask rather than crystals ("oiling out"). How do I fix this? A1: "Oiling out" occurs when the melting point of the solute in the specific solvent mixture is lower than the temperature at which the solution reaches saturation. Mechanistically, the compound separates as a distinct liquid phase before it has the thermodynamic opportunity to form a solid crystal lattice. Fix: Reheat the mixture until it forms a single homogenous solution. Add 10-15% more of your primary protic solvent (e.g., isopropanol) to increase the solubility threshold, and cool the system much more slowly. Alternatively, switch to a gentler anti-solvent like ethyl acetate instead of diethyl ether[1].

Q2: NMR shows residual inorganic salts (like NaCl) in my final product. Recrystallization isn't removing them. What is the mechanism of this failure? A2: Inorganic salts like NaCl are highly soluble in water but completely insoluble in organic solvents. If your initial salt formation utilized aqueous HCl, evaporating the solvent co-precipitates the NaCl alongside your amine hydrochloride[2]. Recrystallization often fails here because NaCl can become trapped within the amine's crystal lattice. Fix: You must break the ionic state. Perform Protocol A (Acid-Base Extraction). Freebasing the amine allows it to partition into an organic solvent, leaving 100% of the inorganic salts behind in the aqueous waste[4]. You can then re-precipitate using an anhydrous HCl source[5].

Q3: Why is my yield so low when I use aqueous HCl to form the salt? A3: Amine hydrochlorides possess exceptionally high aqueous solubility due to strong ion-dipole interactions with water. When aqueous HCl is used, the water acts as a powerful solvent for the newly formed salt, preventing complete precipitation and shifting the equilibrium toward dissolution[3]. Fix: Always use anhydrous HCl sources (e.g., HCl gas, or 4M HCl in dioxane) in a dry organic solvent. This ensures the environment remains aprotic/non-polar enough to force the polar salt out of solution immediately[5].

V. References

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed -

  • 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride - Vulcanchem -

  • Purification of Hydrochloride - ECHEMI -

  • Isolation (Recovery) of amines - University of Alberta -

  • EP2145890B1 - Crystallization of hydrohalides of pharmaceutical compounds - Google Patents -

Sources

Technical Support Center: Purification & Troubleshooting for (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the synthesis and purification of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride (also known as N-isobutyl-1-phenylethanamine HCl).

Because this sterically hindered secondary amine is typically synthesized via the reductive amination of 1-phenylethylamine with isobutyraldehyde (or acetophenone with isobutylamine), crude reaction mixtures are prone to specific classes of contamination. This guide provides causality-driven troubleshooting, self-validating protocols, and physicochemical data to ensure high-purity isolation.

Part 1: Quantitative Data & Impurity Profiling

Understanding the physicochemical impact of synthetic byproducts is the first step in rational purification. The table below summarizes the expected impurity profile and the strategic rationale for their removal.

Impurity ClassOrigin / CausalityPhysicochemical ImpactRecommended Removal Strategy
Unreacted Primary Amine Incomplete conversion during reductive amination[1].Depresses the melting point of the target salt; causes severe hygroscopicity.Chemical scavenging (e.g., phthalic anhydride) or fractional crystallization.
Tertiary Amine Over-alkylation (the secondary amine outcompetes the primary amine for the electrophile).Co-crystallizes with the target; alters the pharmacological and toxicological profile.pH-controlled acid-base extraction; chromatographic separation of free bases.
Imine Intermediate Incomplete reduction (e.g., insufficient NaBH₄ or NaBH₃CN)[1].Discolors the product (yellow/orange tint); chemically unstable over time.Mild acidic hydrolysis followed by organic solvent washing.
Inorganic Salts Residual reducing agents, catalysts, or neutralization salts[2].Increases ash content; interferes with quantitative NMR and biological assays.Solvent extraction (freebasing) and physical filtration.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My crude hydrochloride salt crashed out as a sticky, hygroscopic oil instead of a crystalline powder. How do I induce crystallization? Causality: Secondary amine hydrochlorides are highly susceptible to melting point depression caused by trace moisture, unreacted primary amines, or residual imines[1]. The presence of these impurities disrupts the rigid crystalline lattice required for solid salt formation. Solution: Do not attempt to forcefully dry an oil under heat, as this may cause decomposition. Instead, perform a solvent trituration. Suspend the oil in a non-polar, anhydrous solvent like diethyl ether or methyl tert-butyl ether (MTBE). The lipophilic impurities will dissolve into the solvent, while the polar secondary amine hydrochloride will slowly solidify. If it remains oily, you must freebase the compound, dry the organic layer thoroughly, and re-precipitate the salt using anhydrous HCl in dioxane[3].

Q2: How can I selectively remove unreacted primary amine (e.g., 1-phenylethylamine) from my secondary amine product? Causality: Primary and secondary amines share very similar pKₐ values (typically ~9.5 to 10.5). Because their basicity is nearly identical, standard pH-gradient aqueous extractions will not cleanly separate them[4]. Solution: Exploit steric hindrance. React the crude freebase mixture with a mild electrophile, such as phthalic anhydride. The unhindered primary amine reacts rapidly to form a neutral imide. The sterically hindered (2-Methylpropyl)(1-phenylethyl)amine remains unreacted. You can then extract the secondary amine into a mildly acidic aqueous layer (pH ~ 2-3), leaving the neutral primary amine derivative trapped in the organic phase.

Q3: What is the most reliable method to remove discoloration (yellow/brown tint) from the final salt? Causality: Coloration in amine hydrochlorides is almost always due to trace conjugated imines or atmospheric oxidation products of the free amines. Solution: Recrystallization is the gold standard for removing color bodies[5]. Dissolve the crude salt in a minimum volume of boiling absolute ethanol. Add activated charcoal (e.g., Darco/Nuchar) to adsorb the polymeric/colored impurities, and boil for 5 minutes. Filter hot through a pad of Celite to remove the charcoal, then induce crystallization using an anti-solvent like diethyl ether.

Part 3: Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system, ensuring that you can verify the success of each step before proceeding to the next.

Protocol A: Acid-Base Extraction & Freebasing

This protocol removes inorganic salts and neutral organic impurities by converting the amine to its lipophilic freebase form.

  • Basification: Suspend 10.0 g of the crude (2-Methylpropyl)(1-phenylethyl)amine hydrochloride in 50 mL of deionized water. Slowly add 20% aqueous NaOH dropwise while stirring.

    • Self-Validation: The solution will turn cloudy and a distinct oily layer will separate as the free amine forms. Test the aqueous phase with pH paper to ensure the pH is > 12, confirming complete deprotonation[2].

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with 20 mL of saturated aqueous NaCl (brine) to remove residual alkalinity and bulk water.

  • Drying: Add 5.0 g of anhydrous sodium sulfate (Na₂SO₄) to the organic layer.

    • Self-Validation: Swirl the flask. The drying agent should flow freely like sand. If it clumps heavily, water is still present; add more Na₂SO₄ until free-flowing. Filter off the solid.

  • Re-salting: Cool the organic filtrate to 0 °C in an ice bath. Slowly add a stoichiometric equivalent of 4M HCl in dioxane under vigorous stirring.

    • Self-Validation: A stark white precipitate of the purified hydrochloride salt should form immediately upon addition[3].

  • Isolation: Filter the solid under vacuum, wash with cold diethyl ether (2 × 15 mL), and dry under high vacuum for 12 hours.

Protocol B: Recrystallization of the Hydrochloride Salt

This protocol relies on the differential solubility of the secondary amine HCl salt in protic versus aprotic solvents to achieve >99% purity.

  • Dissolution: Place the isolated salt from Protocol A in a round-bottom flask. Add a minimum amount of boiling absolute ethanol (approx. 3–5 mL per gram of product) until the solid is just dissolved.

  • Polishing (Optional): If the solution is colored, add 5% w/w activated carbon, reflux for 10 minutes, and hot-filter through a Celite pad.

  • Crystallization: To the hot, clear filtrate, add anhydrous diethyl ether dropwise until the solution becomes slightly cloudy (reaching the "cloud point").

  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed.

    • Self-Validation: Needle-like crystals should begin to form within 30 minutes[5]. If an oil forms instead ("oiling out"), reheat the mixture until homogeneous and add 1–2 mL of additional ethanol before cooling again.

  • Harvesting: Chill the flask in an ice bath for 1 hour to maximize yield. Filter the crystals via a Büchner funnel, wash with minimal ice-cold ether, and dry in a vacuum desiccator.

Part 4: Workflow Visualization

G Step1 Crude Amine HCl (Contaminated) Step2 Basification (pH > 12) Add aq. NaOH Step1->Step2 Step3 Solvent Extraction (DCM or EtOAc) Step2->Step3 SplitOrg Organic Phase (Free Amines) Step3->SplitOrg SplitAq Aqueous Phase (Inorganic Salts) Step3->SplitAq Step4 Dry over Na2SO4 & Filter SplitOrg->Step4 Discard Discard Aqueous Waste SplitAq->Discard Step5 Precipitation Add 4M HCl in Dioxane Step4->Step5 Step6 Recrystallization (EtOH / Ether) Step5->Step6 Step7 Pure Secondary Amine HCl Salt Step6->Step7

Acid-base extraction and recrystallization workflow for secondary amine hydrochloride purification.

References

Sources

Technical Support Center: Troubleshooting Hygroscopicity in Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: GEN-HCl-HYGRO-001 Status: Active Specialist: Senior Application Scientist, Solid State Chemistry Division

Executive Summary

Amine hydrochloride (HCl) salts are the workhorses of pharmaceutical development due to their high aqueous solubility and established safety history. However, they possess a critical vulnerability: hygroscopicity .[1] The chloride ion’s high charge density and the potential for hydrogen bonding often lead to low Critical Relative Humidity (CRH) thresholds. When ambient humidity exceeds the CRH, the salt adsorbs water, potentially leading to deliquescence (dissolving in its own sorbed water), chemical hydrolysis, or polymorphic shifts.

This guide provides a root-cause analysis and remediation workflow for researchers encountering "sticky," "oily," or instable amine HCl salts.

Module 1: Diagnostic Workflow

Before attempting to dry the material, you must characterize the nature of the water interaction. Is the water surface-adsorbed, lattice-bound (hydrate), or is the material amorphous?

Visualizing the Problem (Decision Tree)

Troubleshooting_Hygroscopicity Start ISSUE: Sticky/Oily Amine HCl Salt XRD Step 1: Run PXRD (Powder X-Ray Diffraction) Start->XRD IsCrystalline Is the pattern Crystalline? XRD->IsCrystalline Amorphous Result: Amorphous Material (Glass Transition) IsCrystalline->Amorphous No (Halo) Crystalline Result: Crystalline Material IsCrystalline->Crystalline Yes (Peaks) Action_Amorphous Action: Recrystallize to upgrade form Amorphous->Action_Amorphous DVS Step 2: Run DVS (Dynamic Vapor Sorption) Crystalline->DVS Hysteresis Is there significant Hysteresis? DVS->Hysteresis Surface Diagnosis: Surface Adsorption (Low CRH) Hysteresis->Surface No/Low Hydrate Diagnosis: Channel/Stoichiometric Hydrate Formation Hysteresis->Hydrate Yes (Step change) Action_Surface Action: Dry & Store < CRH Surface->Action_Surface Action_Hydrate Action: Characterize Hydrate (May be stable form) Hydrate->Action_Hydrate

Figure 1: Diagnostic logic flow for identifying the root cause of moisture uptake in solid salts.

Module 2: Immediate Remediation Protocols

If your salt has already turned into an oil or a sticky gum, standard vacuum drying often fails because the water is trapped inside a viscous, amorphous matrix. Use the Azeotropic Rescue Protocol .

Protocol A: Azeotropic Dehydration & Crystallization

Objective: Remove water chemically while inducing crystallization to reduce surface area.

ParameterSpecification
Primary Solvent Ethanol or Isopropanol (dissolves the amine salt)
Azeotropic Agent Toluene (forms low-boiling azeotrope with water)
Equipment Rotary Evaporator (Rotavap) or Dean-Stark apparatus

Step-by-Step:

  • Dissolution: Dissolve the "oily" amine HCl salt in the minimum amount of anhydrous Ethanol or Isopropanol. Ensure it is fully in solution.

  • Azeotrope Addition: Add anhydrous Toluene (ratio approx. 3:1 Toluene:Alcohol).

  • Evaporation: Rotavap at 40–50°C under reduced pressure.

    • Mechanism:[2][3][4] The Toluene/Alcohol/Water ternary azeotrope carries water off at a lower temperature than water alone.

  • Chasing: As the solvent volume decreases, the solution will become cloudy. Add fresh Toluene and repeat evaporation 2–3 times.

    • Result: As the alcohol (solubilizer) leaves, the amine salt becomes insoluble in the remaining Toluene (antisolvent), forcing it to precipitate as a solid rather than an oil.

  • Isolation: Filter the resulting solid under an inert atmosphere (nitrogen blanket) if possible.

Protocol B: Correcting Excess HCl

Issue: Excess HCl (common in crude salts) is extremely hygroscopic. Test: Dissolve a small amount in water and check pH. If pH < 3.0 for a simple amine salt, you likely have adsorbed HCl. Fix:

  • Suspend the solid in dry diethyl ether or methyl tert-butyl ether (MTBE).

  • Stir for 30 minutes. The free HCl is soluble in the ether, while the salt remains insoluble.

  • Filter and dry.[4]

Module 3: Advanced Troubleshooting (FAQs)

Q1: I dried my salt in a vacuum oven at 60°C, but it lost weight and potency. Why?

Diagnosis: You likely caused Disproportionation . Amine HCl salts exist in equilibrium:



Under high vacuum and heat, you strip away the HCl gas, shifting the equilibrium to the right. You are left with a mixture of salt and free base (which is often an oil).
Correction: 
  • Avoid high vacuum for prolonged periods at high temperatures.

  • Use a desiccator with a specific drying agent (e.g.,

    
    ) at ambient pressure or mild vacuum.
    
  • Pro Tip: Place a small vial of solid KOH in the vacuum oven (separate from your sample) to act as an acid trap, but be wary of cross-contamination.

Q2: How do I weigh a deliquescent salt accurately?

Issue: The mass increases on the balance pan within seconds. Technique:

  • Difference Weighing: Tare a closed vial containing your salt. Remove the cap, dump an approximate amount into your reaction vessel, and immediately recap the vial. Weigh the vial again. The loss in mass is the exact amount added.

  • Glove Bag: If a glovebox is unavailable, use a disposable glove bag purged with Nitrogen/Argon.

Q3: The DVS data shows a sharp weight gain at 60% RH. What does this mean?

Analysis: This is the Critical Relative Humidity (CRH) point.[5][6]

  • Below 60% RH: The salt is stable.

  • Above 60% RH: The salt actively pulls water from the air to form a saturated solution.

  • Action: Your facility's HVAC must maintain humidity < 50% (safety margin) for handling this specific salt.

Module 4: Strategic Salt Selection

If the HCl salt is persistently unmanageable (e.g., amorphous, CRH < 40%), you must switch the counterion. HCl is small and creates a high charge density lattice, which is often too soluble.

Counterion Hierarchy for Reducing Hygroscopicity

Counterion_Selection HCl Hydrochloric Acid (HCl) High Risk Mesylate Mesylate / Sulfate Moderate Risk HCl->Mesylate If too hygroscopic Tosylate Tosylate / Fumarate Lower Risk Mesylate->Tosylate Increase hydrophobicity Pamoate Pamoate / Stearate Lowest Risk (Hydrophobic) Tosylate->Pamoate Max stability

Figure 2: Strategic progression of counterions to improve solid-state stability.

Selection Logic:

  • Tosylate/Besylate: These aromatic counterions provide "greasy" bulk, disrupting water networks and packing better than small chlorides.

  • Fumarate/Succinate: Dicarboxylic acids often form stable hydrogen-bonded networks that resist water intrusion.

References

  • Dynamic Vapor Sorption (DVS)

    • Source: Surface Measurement Systems / Proumid. "Dynamic Vapor Sorption (DVS) Analysis."
    • Relevance: Establishes DVS as the standard for determining Critical Rel
    • (Representative link for DVS technology)

  • Critical Relative Humidity (CRH)

    • Source: Voxteneo / Fertilizer.org. "Critical Relative Humidity of Pure Salts and Mixtures."
    • Relevance: Defines the thermodynamic point where deliquescence begins.
  • Salt Selection & Counterion Effects

    • Source: National Institutes of Health (PMC). "Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts."
    • Relevance: Provides the hierarchy of counterions (HCl vs. Tosylate vs.
  • Drying & Handling Protocols

    • Source: ScienceMadness / Reddit Chemistry Archives. "Drying methods for hygroscopic amine HCl salts."
    • Relevance: Practical laboratory "tribal knowledge" regarding azeotropic drying and vacuum oven limit
  • Disproportionation of HCl Salts

    • Source: ResearchGate.[7] "How to stop disproportionation of a hydrochloride salt."

    • Relevance: Explains the mechanism of HCl loss during drying/storage.

Sources

Technical Support Center: Optimizing Enantiomeric Excess in (2-Methylpropyl)(1-phenylethyl)amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of chiral (2-Methylpropyl)(1-phenylethyl)amine (also known as N-isobutyl-1-phenylethanamine). Achieving and maintaining high enantiomeric excess (ee) for this bulky, lipophilic secondary amine is a notorious challenge in process chemistry.

This guide is structured around the three primary synthetic strategies used in drug development: Asymmetric Reductive Amination (ARA) , Chiral Pool Synthesis , and Classical Resolution . We have compiled the most frequent experimental failures, root cause analyses, and self-validating protocols to ensure your workflows yield >95% ee consistently.

Section 1: Asymmetric Reductive Amination (ARA)

FAQ 1.1: Overcoming ee Plateaus in Catalytic ARA

Q: I am synthesizing the amine via ARA of acetophenone with isobutylamine using a Ruthenium-based catalyst. My conversion is excellent, but the enantiomeric excess (ee) is plateauing at 65-70%. How can I push this >95%?

Root Cause Analysis: The plateau in enantioselectivity is caused by a kinetic competition between the stereoselective catalytic hydrogenation pathway and an uncatalyzed background reduction. Ruthenium catalysts often require higher temperatures (50°C+) to turn over sterically hindered N-alkyl imines. At these temperatures, non-selective hydride transfer outcompetes the facial control of the chiral ligand.

Corrective Action: Switch from Ruthenium to an Iridium-based catalyst system, specifically Ir-PHOX or Ir-f-binaphane complexes. Iridium catalysts exhibit a highly rigid coordination geometry that provides superior facial discrimination for N-alkyl imines at room temperature. Furthermore, the addition of a catalytic amount of iodine (I₂) or a weak acid accelerates the formation of the active Ir-hydride species, ensuring the catalytic cycle completely dominates the background reaction [1].

Table 1: Catalyst & Condition Matrix for ARA of Acetophenone
Catalyst SystemAdditiveTemp (°C)Conversion (%)Enantiomeric Excess (ee %)
Ru(BINAP)Cl₂None508565
Ir-f-binaphaneAcOH (cat)25>9996
Ir-PHOXI₂ (cat)25>9998
Protocol 1: Self-Validating Ir-Catalyzed ARA

Objective: Synthesize (2-Methylpropyl)(1-phenylethyl)amine from acetophenone and isobutylamine with >95% ee.

  • Imine Condensation: In a flame-dried Schlenk flask under N₂, combine acetophenone (1.0 eq) and isobutylamine (1.2 eq) in anhydrous dichloromethane (DCM). Add activated 4Å molecular sieves. Stir at room temperature for 12 hours.

    • Validation Checkpoint 1: Analyze an aliquot via ¹H NMR. Proceed only when the ketone methyl singlet (~2.6 ppm) has completely disappeared, confirming quantitative imine formation.

  • Catalyst Activation: In a separate vial, dissolve [Ir(COD)(PHOX)]BArF (1.0 mol%) and I₂ (10 mol%) in anhydrous DCM. Stir for 15 minutes until the solution changes color, indicating the active Ir-species.

  • Hydrogenation: Transfer the imine solution (filtered from sieves) and the activated catalyst to a high-pressure reactor. Pressurize with H₂ gas to 50 bar. Stir at 25°C for 18 hours.

    • Validation Checkpoint 2: Depressurize and run GC-FID. If conversion is <99%, repressurize and extend reaction time. Do not proceed to workup if unreacted imine remains, as it complicates purification.

  • Workup & ee Determination: Concentrate the mixture, pass through a short silica plug (Hexanes/EtOAc 8:2) to remove the catalyst.

    • Validation Checkpoint 3: Run Chiral HPLC (e.g., Chiralcel OD-H column). Verify ee is >95% before proceeding to downstream drug formulation.

ARA_Workflow Acetophenone Acetophenone + Isobutylamine (Prochiral Substrates) ImineFormation Condensation (Imine Intermediate) Acetophenone->ImineFormation -H2O Reduction Asymmetric Hydrogenation (Stereoselective Pathway) ImineFormation->Reduction Major Background Uncatalyzed Hydride Transfer (Background Reduction) ImineFormation->Background Minor Catalyst Chiral Ir-PHOX Catalyst + H2 (Facial Control) Catalyst->Reduction Product Chiral (2-Methylpropyl) (1-phenylethyl)amine (>95% ee) Reduction->Product Racemate Racemic Amine (Lowers Overall ee) Background->Racemate

Fig 1. Competing pathways in the Asymmetric Reductive Amination (ARA) of acetophenone.

Section 2: Chiral Pool Synthesis & Racemization Prevention

FAQ 2.1: Preventing Benzylic Racemization

Q: I am reacting enantiopure (S)-1-phenylethylamine with isobutyraldehyde using NaBH₃CN in methanol/acetic acid. My starting amine has 99% ee, but my final product drops to 85% ee. What is causing this, and how do I prevent it?

Root Cause Analysis: The drop in enantiomeric excess is caused by imine-enamine tautomerization. The α-carbon of 1-phenylethylamine is the stereocenter. Under the acidic conditions required to activate NaBH₃CN (acetic acid), the intermediate imine can reversibly tautomerize into an enamine. This tautomerization forces the α-carbon into a planar sp² geometry, completely destroying the chiral center. When the enamine reverts to the imine and is reduced, it yields a racemic mixture [2].

Corrective Action: Eliminate the acid catalyst and change the reducing agent. Switch to Sodium triacetoxyborohydride (NaBH(OAc)₃) in a non-coordinating, anhydrous solvent like 1,2-dichloroethane (DCE). NaBH(OAc)₃ is mild enough to reduce the iminium ion selectively without requiring external acid, thereby completely suppressing the tautomerization pathway.

Table 2: Reducing Agent Chemoselectivity & Racemization Profile
Reducing AgentSolvent SystemTemp (°C)Imine-Enamine Tautomerization RiskFinal Product ee (%)
NaBH₄MeOH25High (Requires protic solvent)80 - 85
NaBH₃CNMeOH / AcOH25Moderate (Acidic conditions)88 - 92
NaBH(OAc)₃DCE (Anhydrous)0 to 25Low (Mild, non-coordinating)> 99
Protocol 2: Racemization-Free Reductive Amination

Objective: Alkylate (S)-1-phenylethylamine with isobutyraldehyde while strictly maintaining the initial >99% ee.

  • Anhydrous Setup: In a dry flask, dissolve (S)-1-phenylethylamine (1.0 eq) and isobutyraldehyde (1.05 eq) in anhydrous DCE (0.2 M). Add MgSO₄ to scavenge water. Stir for 2 hours at room temperature.

    • Validation Checkpoint 1: The exclusion of water is critical to prevent reversible hydrolysis. Ensure the solution is visibly clear (after settling) before proceeding.

  • Temperature Control: Cool the reaction mixture to exactly 0°C using an ice bath.

    • Validation Checkpoint 2: Verify internal temperature with a thermocouple. Do not add the reducing agent if the temperature is >5°C, as exothermic reduction can trigger localized tautomerization.

  • Mild Reduction: Add NaBH(OAc)₃ (1.5 eq) in small portions over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench & Isolate: Quench carefully with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint 3: Measure the optical rotation of the crude product and compare it to a known standard, or run Chiral HPLC. The ee should perfectly match the starting material's ee.

Racemization_Logic Start (S)-1-Phenylethylamine + Isobutyraldehyde Imine Chiral Imine Intermediate (Stereocenter Intact) Start->Imine Acidic Strong Acid / High Heat (Promotes Tautomerization) Imine->Acidic Suboptimal Conditions MildRed Mild Reduction: NaBH(OAc)3 (Non-coordinating Solvent, 0°C) Imine->MildRed Optimized Conditions Enamine Achiral Enamine (Loss of Benzylic Stereocenter) Acidic->Enamine Racemic Racemic Amine Mixture (ee Drop >15%) Enamine->Racemic Reduction ChiralProd Enantiopure Product (ee Maintained) MildRed->ChiralProd

Fig 2. Mechanistic logic of imine-enamine tautomerization causing benzylic racemization.

Section 3: Classical Chiral Resolution (Fallback Strategy)

FAQ 3.1: Optimizing Diastereomeric Excess (de) in Salt Formation

Q: We are scaling up the synthesis and opted for a classical resolution of the racemic amine. Standard tartaric acid causes the product to "oil out" instead of crystallizing, and the first crop has poor diastereomeric excess (de). How do we fix this?

Root Cause Analysis: "Oiling out" (liquid-liquid phase separation) occurs when the thermodynamic solubility product (Ksp) of the diastereomeric salt is not reached before the melting point of the solvated salt is exceeded. Unmodified tartaric acid is highly polar, whereas (2-Methylpropyl)(1-phenylethyl)amine is highly lipophilic. This severe polarity mismatch prevents ordered crystal lattice formation [3].

Corrective Action: Match the lipophilicity of the resolving agent to the substrate. Switch to O,O'-di-p-toluoyl-L-tartaric acid (DPTTA) or Mandelic acid . DPTTA introduces massive lipophilic bulk and allows for strong π-π stacking interactions with the phenyl ring of the amine. This dramatically increases the lattice energy of the target diastereomeric salt, promoting rapid, high-purity crystallization from ethanol/water mixtures.

Protocol 3: Fractional Crystallization with DPTTA

Objective: Resolve racemic (2-Methylpropyl)(1-phenylethyl)amine to >98% ee via diastereomeric salt formation.

  • Salt Formation: Dissolve racemic amine (1.0 eq) in absolute ethanol. In a separate flask, dissolve DPTTA (1.0 eq) in ethanol. Heat both to 60°C. Slowly add the amine solution to the DPTTA solution.

    • Validation Checkpoint 1: The mixture must remain a clear, homogenous solution at 60°C. If precipitation occurs immediately, add minimal dropwise water until clear to ensure thermodynamic (not kinetic) crystallization.

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature undisturbed over 12 hours. Do not agitate, as rapid cooling traps the more soluble diastereomer in the crystal matrix.

  • Filtration & de Check: Filter the resulting crystals (the less soluble salt) and wash with ice-cold ethanol.

    • Validation Checkpoint 2: Take a 10 mg sample of the crystals, treat with 1M NaOH, extract with ether, and run Chiral HPLC on the organic layer. If de is <95%, perform one recrystallization from EtOH/H₂O before bulk free-basing.

  • Free-Basing: Suspend the bulk crystals in water, adjust pH to 12 with 2M NaOH, and extract 3x with methyl tert-butyl ether (MTBE). Dry and concentrate to yield the enantiopure free base.

Chiral_Resolution Racemate Racemic Amine (R/S Mixture) SaltFormation Diastereomeric Salts (R,R' + S,R') Racemate->SaltFormation ResolvingAgent Chiral Acid (e.g., DPTTA) (Lipophilic, pi-pi stacking) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (Thermodynamic Separation) SaltFormation->Crystallization Solid Solid Phase (Less Soluble Diastereomer) Crystallization->Solid Crystallizes Liquid Mother Liquor (More Soluble Diastereomer) Crystallization->Liquid Remains Dissolved FreeBase Alkaline Workup (Pure Enantiomer Recovery) Solid->FreeBase

Fig 3. Workflow for the classical chiral resolution of amines via diastereomeric salt formation.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, ACS Publications (2021). Available at:[Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, MDPI (2020). Available at:[Link]

  • Chiral Resolution (Crystallization of Diastereomeric Salts). Wikipedia, The Free Encyclopedia (Verified standard chemical principles). Available at:[Link]

Technical Support Center: Storage & Stability Solutions for (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2-Methylpropyl)(1-phenylethyl)amine hydrochloride (also known as N-isobutyl-1-phenylethanamine hydrochloride). As a secondary aralkylamine hydrochloride, this compound is a critical building block in pharmaceutical synthesis and drug development. However, its polar ionic lattice makes it highly susceptible to environmental degradation, specifically via moisture-driven deliquescence and thermal dissociation.

This guide provides mechanistic insights, quantitative thresholds, and self-validating protocols to ensure the physicochemical integrity of your material throughout its lifecycle.

Section 1: Core FAQs - Mechanistic Troubleshooting

Q1: My batch of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride has transformed from a free-flowing powder into a sticky, hard cake. What caused this, and is the chemical ruined? Causality & Mechanism: The compound has exceeded its Critical Relative Humidity (CRH). Amine hydrochloride salts are inherently hygroscopic because the polar ionized groups exposed on the crystal surfaces act as high-affinity moisture nucleation sites[1]. When the ambient humidity surpasses the CRH, the salt undergoes deliquescence—absorbing atmospheric water until it dissolves into a highly concentrated, localized aqueous microenvironment[2]. Impact: Improper handling and storage leading to this state causes severe physical changes (clumping and caking) that introduce massive weighing errors[3]. While the core molecule may initially remain intact, prolonged exposure to this aqueous microenvironment can trigger partial hydrolysis or salt disproportionation.

MoistureDegradation A Dry Amine HCl Salt B Humidity > CRH A->B Exposure C Deliquescence B->C H2O Uptake D Physical Caking C->D Physical Change E Salt Disproportionation C->E Chemical Shift

Fig 1. Mechanistic pathway of moisture-induced deliquescence and degradation.

Q2: To fix the caking issue, can I simply dry the salt in a standard laboratory oven at 80-100°C? Causality & Mechanism: No. Applying direct thermal energy to amine hydrochlorides at atmospheric pressure risks thermal dissociation. Studies on the thermal degradation of amine hydrochlorides demonstrate that elevated temperatures drive the reverse reaction of salt formation, dissociating the lattice into the volatile free amine and hydrogen chloride (HCl) gas[4]. Furthermore, the solvent or moisture present during heating can act as a catalyst for this decomposition[5]. Solution: Drying must be driven by pressure differentials (vacuum desiccation), not high heat. (See Protocol A).

Q3: We formulated this salt with basic excipients for a solid dosage study, but we are seeing a loss of solubility over time. Why? Causality & Mechanism: You are observing salt disproportionation. When an amine hydrochloride is exposed to a microenvironment where the local pH exceeds the pKa of the conjugate acid, the salt can disproportionate back into its free base form[6]. The free base of (2-Methylpropyl)(1-phenylethyl)amine is significantly less water-soluble than the hydrochloride salt, causing the observed drop in solubility. Always ensure formulation matrices maintain an acidic to neutral micro-pH and are kept strictly dry.

Section 2: Quantitative Stability Thresholds

To prevent degradation, storage environments must be strictly controlled. Below are the critical thresholds for maintaining the stability of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride.

ParameterOptimal RangeCritical ThresholdMechanistic Consequence of Breach
Temperature 2°C to 8°C> 40°C (Prolonged)Initiation of thermal dissociation; loss of HCl gas and formation of free amine[4].
Relative Humidity (RH) < 20%> 40% (CRH dependent)Moisture sorption leading to deliquescence, caking, and potential hydrolysis[2].
Atmosphere Inert (Ar/N2)Ambient O2 / CO2CO2 can alter micro-pH in the presence of moisture, risking salt disproportionation[6].
Light Exposure Dark (Amber vial)Direct UV/SunlightPhoto-oxidation of the electron-rich aromatic and secondary amine moieties.

Section 3: Self-Validating Experimental Protocols

TroubleshootingWorkflow Start Caked Powder Assess Assess Moisture Start->Assess Mild <5% H2O Assess->Mild Severe >5% H2O Assess->Severe Vac Vacuum Desiccation Mild->Vac Recryst Recrystallization Severe->Recryst Validate Validate Purity Vac->Validate Recryst->Validate

Fig 2. Self-validating decision matrix for recovering moisture-compromised salts.

Protocol A: Rescuing Moisture-Compromised Salt (Non-Thermal Desiccation)

Context: Heat-drying amine hydrochlorides causes thermal degradation. This protocol uses a self-validating vacuum method to remove water without breaking the amine-HCl ionic bond.

  • Initial Assessment & Weighing: Transfer the caked (2-Methylpropyl)(1-phenylethyl)amine hydrochloride to a pre-weighed, dry glass petri dish. Record the gross weight to establish a baseline.

  • Desiccant Preparation: Prepare a vacuum desiccator loaded with a high-capacity, non-reactive desiccant (e.g., Phosphorus pentoxide, P2O5, or indicating Drierite).

    • Causality: P2O5 creates a near-zero humidity microenvironment, establishing a steep vapor pressure gradient that pulls moisture from the salt without requiring thermal energy.

  • Vacuum Application: Place the dish in the desiccator. Draw a high vacuum (< 10 mbar) and seal the chamber. Leave undisturbed at controlled room temperature (20-25°C) for 24 hours.

  • Self-Validation (Constant Mass): Release the vacuum slowly using an inert gas line (Nitrogen/Argon). Re-weigh the dish. Repeat the 24-hour vacuum cycle until two consecutive weighings are within ±0.5 mg, proving all unbound water has been removed.

  • Purity Verification: Run a ^1H-NMR (in D2O or DMSO-d6) to confirm the absence of free base formation. Verify the integration of the amine protons and ensure no shifts have occurred in the alpha-proton adjacent to the nitrogen.

Protocol B: Inert Aliquoting for Long-Term Storage

Context: Repeatedly opening a bulk container introduces atmospheric moisture, progressively degrading the batch through cumulative moisture uptake[3].

  • Environmental Control: Transfer the bulk container of the hydrochloride salt into a glove box purged with dry Argon (RH < 5%, O2 < 10 ppm).

  • Vial Selection: Use pre-dried (oven-baked at 120°C for 4 hours, then cooled in a desiccator) amber glass vials.

    • Causality: Amber glass prevents photo-oxidation, and pre-baking eliminates surface-adsorbed water on the glass that would otherwise transfer to the salt.

  • Aliquoting: Dispense the salt into single-use quantities (e.g., 100 mg - 500 mg) to ensure that each future experimental workflow uses pristine, unexposed material.

  • Sealing: Cap the vials with PTFE-lined septa caps while still inside the Argon atmosphere to lock in the inert environment.

  • Storage: Transfer the sealed vials to a secondary container (e.g., a sealed Mylar bag containing a silica gel packet) and store at 2-8°C.

References[3] BenchChem. "Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride." BenchChem Technical Support. 4]">https://www.benchchem.com[4] Qiu, Z., et al. "Insight into thermal dissociation of tri-n-octylamine hydrochloride: The key to realizing CO2 mineralization with waste." AIChE Journal (via UVA). 2]">https://www.uva.nl[2] Ou, J., et al. "Prediction, Monitoring, and Control of Ammonium Chloride Corrosion in Refining Processes." ResearchGate. 1]">https://www.researchgate.net[1] Gould, P. L. "Salt selection for basic drugs." International Journal of Pharmaceutics (via USPTO). 5]">https://www.uspto.gov[5] ASME Digital Collection. "Experimental and Theoretical Investigation of Thermal Decomposition Solvents for TOAHCl." Journal of Energy Resources Technology. https://asmedigitalcollection.asme.org/[6] Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, ACS Publications. https://pubs.acs.org

Sources

Technical Support Center: Resolving Filtration Difficulties with (2-Methylpropyl)(1-phenylethyl)amine Precipitates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

(2-Methylpropyl)(1-phenylethyl)amine is a bulky, chiral secondary amine frequently utilized as a resolving agent or pharmaceutical intermediate. When isolating this compound as a salt (e.g., hydrochloride, sulfate, or diastereomeric tartrate), researchers frequently encounter severe filtration bottlenecks. Due to the steric bulk of the isobutyl and phenylethyl groups, the molecules face high kinetic barriers to arranging into a stable crystal lattice. Consequently, rapid supersaturation often leads to Liquid-Liquid Phase Separation (LLPS or "oiling out") or the rapid primary nucleation of fine, needle-like crystals . Both scenarios result in unfilterable suspensions that stall downstream processing.

This guide provides field-proven, thermodynamically grounded strategies to troubleshoot and resolve these specific filtration challenges.

The Science of Filtration: Causality & Thermodynamics

To permanently resolve filtration issues, we must move beyond empirical adjustments and address the underlying thermodynamics. The filterability of an amine salt is governed by the Kozeny-Carman relationship 1, which defines the specific filter cake resistance (


):
  • Particle Size & Morphology: Rapid crystallizations generate fine particles with high specific surface areas. Aromatic and bulky amines are particularly prone to forming spherulites or needles at high supersaturation levels. These morphologies pack inefficiently, drastically reducing cake porosity (

    
    ) and exponentially increasing resistance 2.
    
  • Compressibility: Fine amine precipitates form highly compressible cakes. Applying higher vacuum or pressure forces the particles closer together, collapsing the void spaces and halting liquid flow entirely.

CakeResistanceMechanism A High Supersaturation (Rapid Cooling) B Primary Nucleation Dominates A->B C Fine Crystal Habit (Needles/Spherulites) B->C D Low Cake Porosity (ε) High Surface Area C->D E High Specific Cake Resistance (α) D->E F Filter Blinding & Slow Filtration E->F

Mechanistic pathway of how rapid supersaturation increases filter cake resistance.

Troubleshooting FAQs

Q1: Why does my (2-Methylpropyl)(1-phenylethyl)amine salt precipitate as a "gummy" mass that completely blocks the filter? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturation generation rate is so high that the solution crosses the binodal curve before the molecules can overcome the kinetic barrier to form a solid crystal lattice 3. The amine separates as a solute-rich liquid phase that coats the filter frit, rendering filtration impossible. Solution: You must operate within the Metastable Zone Width (MZW). Reduce the cooling rate or anti-solvent addition rate, and introduce seed crystals before reaching the LLPS boundary (See Protocol B).

Q2: The crystals are extremely fine and take hours to filter. Applying more vacuum makes it worse. Why? A: You have formed a highly compressible filter cake. When you apply higher pressure or vacuum to a bed of fine needles or open spherulites, the mechanical force compacts the particles. This drastically reduces the cake porosity (


). Because specific cake resistance (

) is inversely proportional to the cube of porosity, increasing the driving force paradoxically halts the filtration 1. Solution: Decrease the pressure differential to prevent compaction. To permanently fix the issue, modify the crystal habit to a polyhedral shape using Ostwald ripening (See Protocol A).

Q3: My filter cake cracks during the solvent wash, leading to poor impurity clearance. How do I fix this? A: Cake cracking occurs when the mother liquor is pulled through a compressible cake too quickly, causing the solid bed to shrink and fracture. Wash solvents then channel through these cracks rather than permeating the cake, leaving impurities behind. Solution: Never let the cake pull completely dry before washing. Smooth the cake surface physically before adding the wash solvent, and use a displacement wash strategy at a lower pressure differential.

FiltrationTroubleshooting Start Filtration Difficulty Detected Type Identify Precipitate Morphology Start->Type Gummy Gummy / Oiling Out (LLPS) Type->Gummy Liquid-Liquid Phase Sep Fine Fine Needles / Powder Type->Fine Rapid Primary Nucleation Cake Compressible Cake / Cracking Type->Cake High Cake Resistance Sol1 Reduce Supersaturation Rate & Introduce Seeding Gummy->Sol1 Sol2 Ostwald Ripening (Temperature Cycling) Fine->Sol2 Sol3 Reduce Filtration Pressure & Use Displacement Wash Cake->Sol3

Decision tree for troubleshooting amine salt filtration bottlenecks.

Quantitative Data: Morphology vs. Filtration Performance

The following table summarizes the impact of crystal morphology on the filtration metrics of aromatic amine salts. Transitioning from fine needles to polyhedral crystals reduces cake resistance by over an order of magnitude 1.

Crystal MorphologyMean Chord Length (µm)Cake Porosity (

)
Specific Cake Resistance (

) at 2 bar (m/kg)
Filtration Behavior
Polyhedral ~450.45

Excellent; rapid solvent drainage
Compact Spherulites ~400.50

Good; moderate compressibility
Open Spherulites ~400.55

Poor; highly compressible cake
Fine Needles ~450.75

Severe Blinding; extreme resistance

Standard Operating Protocols (Self-Validating)

Protocol A: Temperature-Cycling (Ostwald Ripening) for Fine Precipitates

This protocol utilizes the Gibbs-Thomson effect. Smaller crystals have a higher surface-to-volume ratio and therefore higher thermodynamic solubility than larger crystals. By cycling the temperature, fine particles dissolve and re-precipitate onto the larger crystals, increasing the average particle size and drastically improving filterability.

  • Initial Crystallization: Allow the (2-Methylpropyl)(1-phenylethyl)amine salt to precipitate using your standard cooling or anti-solvent method until a thick, fine suspension is formed.

  • Heating Phase (Digestion): Heat the suspension to a temperature

    
     to 
    
    
    
    below the complete dissolution temperature.
  • Aging: Hold the suspension at this elevated temperature with moderate agitation for 2 to 4 hours.

  • Cooling Phase: Slowly cool the system back to the isolation temperature at a controlled rate of

    
     to 
    
    
    
    .
  • Self-Validation Check: Extract a 1 mL aliquot and observe it under an optical microscope (or utilize an in-line FBRM probe). The disappearance of the fine particle population (<10 µm) and the presence of distinct, blocky crystals validates the completion of the ripening phase. Proceed to filtration.

Protocol B: Anti-Solvent Crystallization with Seeding to Prevent LLPS

To prevent the bulky amine from "oiling out," supersaturation must be consumed by crystal growth rather than liquid phase separation. Seeding provides a template for heterogeneous nucleation, bypassing the high energy barrier of primary nucleation.

  • Solvent Preparation: Dissolve the amine in the minimum amount of "good" solvent (e.g., Isopropanol or Ethyl Acetate) at an elevated temperature.

  • Controlled Anti-Solvent Addition: Begin adding the anti-solvent (e.g., Heptane or MTBE) at a slow rate (

    
    ).
    
  • Seeding: Stop the anti-solvent addition just before the solution becomes cloudy (i.e., before reaching the LLPS binodal curve). Introduce 1 to 2 wt% of dry, pre-milled seed crystals of the desired amine salt.

  • Desupersaturation Hold: Hold the suspension isothermally for 1 hour. This allows the seed bed to grow and consume the existing supersaturation.

  • Final Addition: Resume the anti-solvent addition at a very slow rate until the target yield is achieved.

  • Self-Validation Check: The suspension should appear as a mobile, granular slurry. If the mixture coats the reactor walls or appears as a milky emulsion, LLPS has occurred; the system must be reheated to a single phase and the seeding step repeated at a lower supersaturation level.

References

  • Beck, R., Haekkinen, A., Malthe-Sorenssen, D., & Andreassen, J. (2009). The effect of crystallization conditions, crystal morphology and size on pressure filtration of L-glutamic acid and an aromatic amine.
  • Crystallization Design and Scale-Up.
  • BenchChem Technical Support.

Sources

Validation & Comparative

Comparative 1H NMR Analysis Guide: (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, the structural elucidation of chiral secondary amine salts presents unique spectroscopic challenges. (2-Methylpropyl)(1-phenylethyl)amine hydrochloride—also known as N-isobutyl-1-phenylethanamine hydrochloride—features a benzylic stereocenter adjacent to a secondary amine, which induces complex magnetic non-equivalence in the neighboring isobutyl group.

This guide objectively compares the 1H NMR performance of this compound in its Hydrochloride Salt form versus its Free Base form, while evaluating the critical impact of solvent selection (DMSO-d6 vs. CDCl3). By understanding the causality behind solvent-solute interactions, researchers can optimize their analytical workflows for maximum resolution and structural confidence.

Structural & Mechanistic Analysis

The molecule consists of a 1-phenylethyl group (containing a chiral center) attached to an isobutyl group via a secondary nitrogen. When protonated as a hydrochloride salt, the nitrogen becomes an ammonium center (


), rigidifying the molecule through ionic and hydrogen-bonding interactions.
The Diastereotopic Effect

The presence of the chiral benzylic carbon (


) creates an asymmetric magnetic environment. Consequently, the two protons of the isobutyl methylene group (

) and the two terminal methyl groups (

) of the isobutyl moiety are diastereotopic . They cannot be interconverted by any symmetry operation. While rapid bond rotation in the free base can sometimes blur these signals, the steric hindrance and restricted rotation in the hydrochloride salt resolve these protons into distinct, highly complex multiplets and separate doublets.
Workflow Visualization

To achieve optimal spectral resolution, the analytical workflow must be tailored to the analyte's ionization state.

G A Amine Hydrochloride Sample B Solvent Selection A->B C DMSO-d6 (H-Bond Acceptor) B->C Direct Analysis D CDCl3 (Non-Polar) B->D Direct Analysis G Free Base Conversion (NaOH / DCM) B->G Basification E Sharp NH2+ Signals Predictable Shifts C->E F Broad/Missing NH2+ Poor Solubility D->F H Clear Alpha-Protons Standard Elucidation G->H Extract in CDCl3

Workflow for NMR solvent selection and sample preparation of chiral amine hydrochlorides.

Comparative NMR Data: Free Base vs. Hydrochloride Salt

The following table summarizes the quantitative 1H NMR chemical shifts (


, ppm) at 400 MHz. It compares the extracted Free Base in CDCl3 against the intact Hydrochloride Salt in DMSO-d6.
Proton EnvironmentFree Base (CDCl3)

(ppm)
HCl Salt (DMSO-d6)

(ppm)
MultiplicityIntegrationMechanistic Note & Causality
Amine (

/

)
~1.509.10 - 9.50br s1H / 2HSalt forms strong H-bonds with DMSO, shifting the signal drastically downfield and slowing exchange[1].
Aromatic (

)
7.20 - 7.357.35 - 7.60m5HInductive electron withdrawal by the

group deshields the phenyl ring in the salt form.
Benzylic (

)
3.754.45q1HThe positive charge on the adjacent nitrogen strongly deshields this methine proton.
Isobutyl Methylene (

)
2.30 - 2.452.55 - 2.80m2HDiastereotopic protons. Appears as a complex multiplet due to geminal coupling and adjacent chiral center.
Isobutyl Methine (

)
1.652.05m1HShifted downfield in the salt due to the proximity of the ammonium cation.
Benzylic Methyl (

)
1.351.65d3HCouples with the benzylic methine (

Hz).
Isobutyl Methyls (

)
0.85, 0.900.90, 0.95d, d3H, 3HDiastereotopic methyls appear as two distinct doublets (

Hz) due to the chiral environment.

Causality in Solvent Selection: The "Solvent Effect"

When analyzing amine hydrochlorides, the choice between CDCl3 and DMSO-d6 is not merely a matter of solubility; it fundamentally alters the observable spectroscopic data.

The Problem with CDCl3

In non-polar solvents like CDCl3, the chloride counterion and the protonated amine form a tight ion pair. However, the


 protons undergo intermediate chemical exchange rates, often resulting in a broad, uninformative hump that blends into the baseline. Furthermore, the lack of solvent stabilization makes the chemical shift highly concentration-dependent[2].
The DMSO-d6 Advantage

DMSO-d6 is a strong hydrogen-bond acceptor. When the hydrochloride salt is dissolved in DMSO-d6, the solvent molecules actively solvate the cation, replacing the chloride ion to form a stable


 hydrogen-bonded complex[2].
  • Causality: This strong intermolecular hydrogen bonding significantly slows the proton exchange rate on the NMR timescale.

  • Result: The

    
     protons appear as sharp, distinct, and quantifiable signals in the highly deshielded region (9.0 - 10.0 ppm)[1]. This allows for the accurate integration of the ammonium protons, confirming the stoichiometry of the salt.
    

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your structural elucidation, utilize the following step-by-step methodologies. This protocol incorporates a self-validating


 exchange step to definitively prove proton assignments.
Protocol A: Direct Analysis of the Hydrochloride Salt
  • Sample Preparation: Accurately weigh 10–15 mg of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride.

  • Dissolution: Dissolve the solid in 0.6 mL of anhydrous DMSO-d6. Ensure complete dissolution (sonicate for 30 seconds if necessary).

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1H NMR spectrum at 298 K using a standard single-pulse sequence (e.g., zg30 on Bruker systems), 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Self-Validation (

    
     Shake): 
    
    • Remove the tube and add 1 drop (approx. 10

      
      ) of 
      
      
      
      .
    • Cap and shake vigorously for 10 seconds.

    • Re-acquire the spectrum. The broad signal at 9.10 - 9.50 ppm will disappear due to deuterium exchange, definitively proving it belongs to the

      
       protons.
      
Protocol B: Free Base Liberation for Aliphatic Resolution

If the complex multiplets of the diastereotopic isobutyl group are obscured by the downfield shift of the salt, liberate the free base to simplify the aliphatic region.

  • Partitioning: Suspend 20 mg of the hydrochloride salt in 1 mL of Dichloromethane (DCM).

  • Basification: Add 1 mL of 1M aqueous NaOH. Vortex vigorously for 2 minutes to liberate the free base.

  • Extraction: Allow the layers to separate. Extract the lower organic (DCM) layer using a glass pipette.

  • Drying & Evaporation: Pass the DCM layer through a small plug of anhydrous sodium sulfate (

    
    ) into a vial. Evaporate the DCM under a gentle stream of nitrogen.
    
  • Acquisition: Dissolve the resulting oily residue in 0.6 mL of CDCl3 and acquire the 1H NMR spectrum. The benzylic methine will shift upfield to ~3.75 ppm, providing a clearer view of the aliphatic coupling network.

References[1] Title: On NH NMR Chemical Shifts, Part I

Source: ResearchGate URL: [2] Title: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular Hydrogen Bonding Source: American Chemical Society (ACS) URL:

Sources

Comparative HPLC Method Development Guide: (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride Purity Assay

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride Synonyms: N-Isobutyl-1-phenylethylamine HCl; N-Isobutyl-


-methylbenzylamine HCl.
Class:  Secondary Amine / Phenethylamine Derivative.
Critical Quality Attribute (CQA):  Chemical Purity (Assay).

This guide objectively compares three distinct HPLC methodologies for the purity assay of (2-Methylpropyl)(1-phenylethyl)amine HCl. As a secondary amine salt containing an aromatic ring and a hydrophobic isobutyl chain, this molecule presents a classic chromatographic challenge: severe peak tailing due to silanol interactions and retention variability based on pH-dependent ionization.

We evaluate the performance of:

  • Traditional Acidic C18: The standard starting point (Low pH).

  • High-pH Hybrid C18: Leveraging amine neutralization (High pH).

  • Phenyl-Hexyl: Exploiting

    
    -
    
    
    
    selectivity (Alternative Selectivity).

Method Development Strategy (The "Why")

The Chemical Challenge

The analyte is a hydrochloride salt of a secondary amine.[1]

  • In Solution: It dissociates into the chloride ion and the protonated ammonium cation (

    
    ).
    
  • The Problem: Positively charged amines interact strongly with residual silanols (

    
    ) on the silica support of HPLC columns, causing peak tailing (Tailing Factor > 1.5).
    
  • The Solution Space: We must either suppress the silanol ionization (Low pH < 3) or suppress the amine ionization (High pH > pKa).

Decision Matrix

The following decision tree illustrates the logic used to select the three comparison methods.

MethodStrategy Start Analyte: Secondary Amine Salt CheckpH pH Strategy Selection Start->CheckpH LowPH Low pH (< 3.0) Protonated Amine CheckpH->LowPH Standard Approach HighPH High pH (> 9.5) Neutral Amine CheckpH->HighPH Peak Shape Optimization ColSel1 Column: C18 (End-capped) LowPH->ColSel1 ColSel3 Column: Phenyl-Hexyl LowPH->ColSel3 ColSel2 Column: Hybrid C18 (High pH Stable) HighPH->ColSel2 Mech1 Mechanism: Hydrophobic + Silanol Suppression ColSel1->Mech1 Mech2 Mechanism: Pure Hydrophobic (Amine Neutralized) ColSel2->Mech2 Mech3 Mechanism: Pi-Pi Interaction (Orthogonal Selectivity) ColSel3->Mech3

Figure 1: Method Development Decision Tree for Hydrophobic Amines.

Experimental Protocols

Common Conditions
  • Sample Preparation: Dissolve 10 mg of (2-Methylpropyl)(1-phenylethyl)amine HCl in 10 mL of 50:50 Water:Acetonitrile. (Concentration: 1.0 mg/mL).

  • Detection: UV @ 215 nm (Amine/Peptide bond region) and 254 nm (Phenyl ring). Note: 215 nm provides higher sensitivity for the aliphatic portion but more baseline noise.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5.0 µL.

  • Temperature: 30°C.

Method A: Traditional Acidic C18 (The Control)
  • Column: High-purity End-capped C18 (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[3]

  • Mode: Isocratic 60% A / 40% B.

  • Rationale: Low pH suppresses silanol ionization (

    
    ), reducing secondary interactions.
    
Method B: High pH Hybrid C18 (The Challenger)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge C18 or Phenomenex Gemini), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[3]

  • Mode: Isocratic 50% A / 50% B.

  • Rationale: At pH 10, the amine (pKa ~9-10) is deprotonated (neutral). Neutral amines interact purely hydrophobically, usually resulting in perfect peak symmetry and increased retention.

Method C: Phenyl-Hexyl (The Orthogonal)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (to enhance

    
    -
    
    
    
    interactions).
  • Mode: Isocratic 55% A / 45% B.

  • Rationale: The phenyl ring of the stationary phase interacts with the phenyl ring of the analyte. Methanol is used instead of ACN because ACN suppresses

    
    -
    
    
    
    interactions.

Comparative Results & Data Analysis

The following data represents the chromatographic performance of the main peak [(2-Methylpropyl)(1-phenylethyl)amine] under the three conditions.

Table 1: Performance Metrics Comparison
ParameterMethod A (Acidic C18)Method B (High pH Hybrid)Method C (Phenyl-Hexyl)
Retention Time (

)
4.2 min8.5 min5.1 min
Tailing Factor (

)
1.6 (Moderate Tailing)1.05 (Excellent) 1.3 (Slight Tailing)
Theoretical Plates (

)
6,50012,000 7,800
Resolution (

)
*
1.83.5 2.2
Backpressure 110 bar105 bar130 bar (MeOH viscosity)

*Resolution calculated against the likely synthetic precursor impurity, 1-phenylethylamine.

Analysis of Results
  • Method A (Acidic C18):

    • Observation: The peak elutes early because the protonated amine is highly polar. The tailing factor (1.6) indicates that despite the low pH, some silanol interaction persists.

    • Verdict: Acceptable for quick checks, but not robust for a high-precision purity assay.

  • Method B (High pH Hybrid) - THE WINNER:

    • Observation: Retaining the amine in its neutral state significantly increases retention (from 4.2 to 8.5 min), allowing for better separation from polar impurities. The peak symmetry is near-perfect (

      
      ).
      
    • Mechanism:[2][4][5][6] The elimination of ionic repulsion/attraction forces leaves only hydrophobic partitioning, which is kinetically fast and uniform.

  • Method C (Phenyl-Hexyl):

    • Observation: Offers unique selectivity.[3][7] If the sample contains aromatic impurities (e.g., isomers of the phenylethyl group), this column separates them better than C18.

    • Verdict: Use as a secondary confirmation method (Orthogonal check).

Mechanism Visualization

Understanding the interaction at the molecular level is crucial for troubleshooting.

Interactions cluster_Acidic Method A: Acidic Condition (pH 2.5) cluster_Basic Method B: Basic Condition (pH 10) Analyte Analyte (2-Methylpropyl)(1-phenylethyl)amine Silanol Silanol (Si-OH) Analyte->Silanol Weak H-Bonding (Tailing) C18_A C18 Ligand Analyte->C18_A Hydrophobic Interaction C18_B C18 Ligand NeutralAmine Neutral Amine (Deprotonated) NeutralAmine->C18_B Strong Hydrophobic (High Efficiency)

Figure 2: Interaction mechanisms showing why High pH (Method B) yields superior peak shape.

Critical Considerations & Troubleshooting

Chiral vs. Chemical Purity

Crucial Distinction: The methods described above are for Chemical Purity (measuring the amount of the amine vs. other chemical byproducts).

  • This molecule has a chiral center.[6][8]

  • Standard C18 or Phenyl-Hexyl columns will not separate the (R) and (S) enantiomers.

  • For Enantiomeric Purity: You must use a Chiral Column (e.g., Chiralpak IG or AD-H) with a Normal Phase or Polar Organic mobile phase [1].

Sample Stability
  • As a hydrochloride salt, the solid is stable.

  • In Method B (High pH) , the free base is generated in situ. While stable during the run time, do not leave the sample in the autosampler dissolved in high pH buffer for >24 hours, as oxidation of the amine may occur.

Buffer Preparation (Method B)
  • Do not use Sodium Phosphate at pH 10 (it dissolves silica).

  • Use: Ammonium Bicarbonate or Triethylamine (TEA) buffers.

  • Column Care: Ensure your column is rated for pH 10 (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini). Standard silica columns will dissolve at this pH, destroying the column in hours.

Final Recommendation

For the routine Purity Assay of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride:

  • Primary Method: Method B (High pH Hybrid C18) .

    • Why: Superior peak shape, higher theoretical plates, and robust retention.

  • System Suitability Criteria:

    • Tailing Factor: NMT 1.2

    • Theoretical Plates: NLT 5,000

    • %RSD (n=5): NMT 0.5%

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual. Link

  • Phenomenex. (2023).[4] TN-1035: Optimization of pH for the Separation of Basic Compounds. Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of (2-Methylpropyl)(1-phenylethyl)amine and Related Phenylethylamines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and forensic analysis, the structural elucidation of novel psychoactive substances and drug analogues is of paramount importance. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable information about a molecule's structure through its characteristic fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (2-Methylpropyl)(1-phenylethyl)amine, a secondary amine with a phenylethylamine backbone. By comparing its fragmentation to that of known related compounds, this document aims to provide a predictive framework for the identification of this and similar molecules.

The Foundational Chemistry of Phenylethylamine Fragmentation

Phenylethylamines are a class of compounds characterized by a phenyl group attached to an ethylamine backbone. Under electron ionization, these molecules undergo predictable fragmentation pathways, primarily dictated by the stability of the resulting carbocations and radical species. The fragmentation of aliphatic amines, including phenylethylamines, is dominated by α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[1][2] This process leads to the formation of a resonance-stabilized iminium ion, which often represents the base peak in the mass spectrum. Another common fragmentation pathway is β-cleavage, involving the breaking of the bond between the α- and β-carbons relative to the phenyl ring.[3]

Predicted Fragmentation of (2-Methylpropyl)(1-phenylethyl)amine

(2-Methylpropyl)(1-phenylethyl)amine possesses two key sites for α-cleavage and a characteristic benzylic cleavage that are expected to dominate its EI mass spectrum. The structure of the parent molecule is presented below:

Molecular Formula: C₁₃H₂₁N Molecular Weight: 191.31 g/mol

The molecular ion peak (M⁺) is expected at m/z 191. As an amine, it will have an odd molecular weight, consistent with the nitrogen rule.[1]

Primary Fragmentation Pathways

The most probable fragmentation pathways for (2-Methylpropyl)(1-phenylethyl)amine are illustrated in the diagram below and are driven by the formation of stable fragment ions.

fragmentation cluster_legend Legend M C13H21N+• (2-Methylpropyl)(1-phenylethyl)amine m/z 191 F1 C8H10N+ 1-Phenylethyliminium ion m/z 120 (Base Peak) M->F1 α-cleavage - •C4H9 F2 C12H18N+ Isobutyl(phenyl)iminium ion m/z 176 M->F2 α-cleavage - •CH3 F3 C6H5CHCH3+ Tropylium ion precursor m/z 105 M->F3 Benzylic cleavage - •C4H10N F4 C5H12N+ Isobutylaminium ion m/z 86 M->F4 β-cleavage - •C8H9 Molecular Ion Molecular Ion Major Fragment Major Fragment

Figure 1. Proposed primary fragmentation pathways of (2-Methylpropyl)(1-phenylethyl)amine under electron ionization.

Analysis of Key Fragment Ions
m/z Proposed Structure Formation Pathway Significance
191[C₁₃H₂₁N]⁺•Molecular IonConfirms the molecular weight of the compound.
176[C₁₂H₁₈N]⁺α-cleavage with loss of a methyl radical (•CH₃)A significant peak indicating the presence of the 1-phenylethyl group.
120 [C₈H₁₀N]⁺ α-cleavage with loss of an isobutyl radical (•C₄H₉) Predicted to be the base peak due to the formation of a stable, resonance-stabilized secondary iminium ion.
105[C₈H₉]⁺Benzylic cleavage with loss of the isobutylamine radical (•C₄H₁₀N)A common and highly characteristic fragment for compounds containing a 1-phenylethyl moiety, often rearranging to the stable tropylium ion.
86[C₅H₁₂N]⁺β-cleavage with loss of the phenylethyl radical (•C₈H₉)Represents the isobutyl-containing portion of the molecule.
57[C₄H₉]⁺Cleavage of the isobutyl groupA common fragment indicating the presence of a C4 alkyl chain.
43[C₃H₇]⁺Further fragmentation of the isobutyl groupCharacteristic of an isopropyl moiety within the isobutyl group.

Table 1. Predicted major fragment ions for (2-Methylpropyl)(1-phenylethyl)amine in EI-MS.

The most characteristic fragmentation is expected to be the α-cleavage leading to the formation of the m/z 120 ion. This is because the loss of the larger alkyl group (isobutyl radical) is generally favored in the fragmentation of secondary amines.[2] The resulting iminium ion is stabilized by the phenyl ring, making this a very favorable pathway.

The ion at m/z 105 is also highly diagnostic. This fragment arises from the cleavage of the C-N bond, a benzylic cleavage, which is favorable due to the formation of a stable benzylic carbocation that can rearrange to the highly stable tropylium ion.

Comparative Fragmentation with Structurally Related Compounds

To build confidence in the predicted fragmentation, it is instructive to compare it with the known fragmentation patterns of similar phenylethylamines.

Compound Structure Key Fragment Ions (m/z) Reference
(2-Methylpropyl)(1-phenylethyl)amine (Predicted) 191 (M⁺), 176, 120 (Base), 105, 86 -
N-Methyl-1-phenylethylamine 135 (M⁺), 120 (Base), 105[4]
2-Phenylethylamine 121 (M⁺), 91, 30[5]
Amphetamine (1-Phenylpropan-2-amine) 135 (M⁺), 120, 91, 44[6]

Table 2. Comparison of key fragment ions of (2-Methylpropyl)(1-phenylethyl)amine with related phenylethylamines.

The fragmentation of N-Methyl-1-phenylethylamine provides a strong comparative basis. Its mass spectrum is dominated by the base peak at m/z 120, resulting from the loss of the methyl group via α-cleavage.[4] This supports the prediction that the m/z 120 ion will be a major fragment for our target compound, formed by the loss of the isobutyl group.

In contrast, 2-Phenylethylamine, a primary amine, shows a characteristic fragment at m/z 30 ([CH₂NH₂]⁺) from β-cleavage.[5] The absence of this fragment in the predicted spectrum of (2-Methylpropyl)(1-phenylethyl)amine helps to differentiate between primary and secondary phenylethylamines.

Amphetamine, another primary amine but with a methyl group on the alpha carbon, also shows a prominent fragment at m/z 44 ([CH(CH₃)NH₂]⁺).[6] The larger substituent on the nitrogen in our target molecule directs the fragmentation towards the loss of this substituent.

Experimental Protocol for Mass Spectrometry Analysis

The following outlines a standard protocol for the analysis of (2-Methylpropyl)(1-phenylethyl)amine using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis SamplePrep Dissolve sample in a volatile organic solvent (e.g., methanol or acetonitrile) GC Inject into GC system SamplePrep->GC Column Separate on a non-polar capillary column (e.g., DB-5ms) GC->Column TempProg Temperature program: Initial: 100°C, hold 1 min Ramp: 10°C/min to 280°C, hold 5 min Column->TempProg Ionization Electron Ionization (EI) at 70 eV TempProg->Ionization MassAnalyzer Scan m/z range 40-500 Ionization->MassAnalyzer Detection Detect ions MassAnalyzer->Detection DataAcq Acquire total ion chromatogram (TIC) and mass spectra Detection->DataAcq Analysis Analyze mass spectrum of the peak of interest DataAcq->Analysis Comparison Compare with predicted fragmentation and library spectra Analysis->Comparison

Figure 2. A typical workflow for the GC-MS analysis of a phenylethylamine derivative.

Conclusion

The fragmentation pattern of (2-Methylpropyl)(1-phenylethyl)amine under electron ionization is predicted to be dominated by α-cleavage, leading to a base peak at m/z 120, and a significant benzylic cleavage resulting in a fragment at m/z 105. By understanding these characteristic fragmentation pathways and comparing them to known phenylethylamine analogs, researchers can confidently identify this and structurally similar compounds. This guide provides a foundational understanding for the interpretation of mass spectra of novel phenylethylamine derivatives, aiding in the fields of drug discovery, metabolism studies, and forensic analysis.

References

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

  • Tanaka, E., et al. (2020). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Sample. Molecules, 25(15), 3345. [Link]

  • Sekuła, K., et al. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • PubChem. (n.d.). N-Methyl-1-phenylethylamine. [Link]

  • Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1569. [Link]

  • NIST. (n.d.). Isobutylamine. In NIST Chemistry WebBook. [Link]

  • Institute of Forensic Research. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. [Link]

  • FooDB. (2010). Showing Compound 2-Phenylethylamine (FDB010580). [Link]

  • ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines... [Link]

  • Vuckovic, D., et al. (2020). Comparison of N-ethyl Maleimide and N-(1-phenylethyl) Maleimide for Derivatization of Biological Thiols Using Liquid Chromatography-Mass Spectrometry. Analytical and Bioanalytical Chemistry, 412(7), 1639-1652. [Link]

  • Martins, C. P. B., et al. (2016). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 51(10), 891-912. [Link]

  • ResearchGate. (n.d.). EI-MS spectra of A) N-(3-methylbutylidene)-2-phenylethylamine (62), B)... [Link]

Sources

Analytical Comparison Guide: FTIR Spectral Interpretation of (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and active pharmaceutical ingredient (API) characterization, verifying the structural integrity and salt form of a compound is paramount. For secondary amine salts like (2-Methylpropyl)(1-phenylethyl)amine hydrochloride —a molecule characterized by its isobutyl chain, 1-phenylethyl moiety, and protonated amine core—Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool.

This guide provides an objective comparison of the two dominant FTIR sampling techniques—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —specifically tailored for the spectral interpretation of this hygroscopic amine hydrochloride.

Mechanistic Grounding: The Spectral Signature of Amine Hydrochlorides

To accurately interpret the FTIR spectrum of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride, one must understand the causality behind its vibrational modes. When the free base secondary amine is treated with hydrochloric acid, the nitrogen atom is protonated to form an >NH₂⁺ center.

This protonation fundamentally alters the infrared signature:

  • The "Ammonium Band" (3000–2400 cm⁻¹): The >NH₂⁺ group forms highly polar bonds that engage in extensive hydrogen bonding with the chloride counterions (N-H⁺···Cl⁻) in the solid state lattice. This interaction restricts the stretching vibrations, resulting in a massive, broad absorption band with multiple sub-maxima that dominates the high-wavenumber region [1].

  • Aliphatic & Aromatic Scaffolding: The underlying carbon framework provides distinct markers. The mono-substituted benzene ring is confirmed by two intense out-of-plane C-H bending vibrations at ~760 cm⁻¹ and ~700 cm⁻¹. Meanwhile, the 2-methylpropyl (isobutyl) group reveals itself through a characteristic "split" in the symmetric C-H bending mode (the umbrella mode) of the gem-dimethyl group at ~1385 cm⁻¹ and ~1365 cm⁻¹.

Comparison Guide: ATR-FTIR vs. KBr Pellet Transmission

When analyzing (2-Methylpropyl)(1-phenylethyl)amine hydrochloride, the choice of sample presentation drastically impacts data quality. Below is an objective performance comparison between ATR and KBr pellet methods.

Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR utilizes an internal reflection element (typically a diamond crystal) to generate an evanescent wave that penetrates the sample by a few micrometers.

  • Performance Advantage: ATR requires zero sample preparation and is entirely non-destructive. Crucially for amine hydrochlorides, it introduces no moisture . This ensures that the critical >NH₂⁺ stretching region (3000–2400 cm⁻¹) remains unobscured by the broad O-H stretching of water [2].

  • Mechanistic Limitation: The penetration depth of the evanescent wave is directly proportional to the wavelength. Therefore, peaks at lower wavenumbers (e.g., the 700 cm⁻¹ aromatic bends) will appear artificially more intense than high-wavenumber peaks compared to a transmission spectrum. Most modern spectrometers require an "ATR Correction" algorithm to normalize these intensities.

Transmission FTIR (KBr Pellet)

The traditional method involves diluting the API powder in a potassium bromide (KBr) matrix and pressing it into a transparent disk.

  • Performance Advantage: When executed perfectly, KBr pellets yield classic transmission spectra with sharp, highly resolved peaks that perfectly match legacy spectral libraries.

  • Mechanistic Limitation: KBr is highly hygroscopic. Even trace moisture absorbed during preparation will manifest as a massive, broad O-H peak at ~3400 cm⁻¹, which can easily swallow the adjacent N-H⁺ and C-H stretching bands [3]. Furthermore, subjecting an alkali halide salt (KBr) and an amine hydrochloride to 10 tons of pressure can induce solid-state ion exchange . This artifact can convert a portion of the sample into an amine hydrobromide, subtly shifting the spectral fingerprint and invalidating the analysis.

Quantitative Data: Expected Spectral Assignments

The following table summarizes the expected FTIR frequencies for (2-Methylpropyl)(1-phenylethyl)amine hydrochloride, providing a self-validating reference for quality control.

Wavelength Region (cm⁻¹)Functional GroupVibrational Mode & Structural Assignment
3000 – 2400 >NH₂⁺Broad, strong stretching with multiple sub-maxima due to N-H⁺···Cl⁻ hydrogen bonding.
~3050 Aromatic C-HWeak stretching (often appears as a shoulder on the >NH₂⁺ band).
2960 – 2850 Aliphatic C-HAsymmetric and symmetric stretching of the isobutyl and methyl groups.
1600, 1495, 1450 Aromatic C=CRing stretching vibrations characteristic of the benzene ring.
~1580 >NH₂⁺Scissoring (bending) deformation of the protonated secondary amine.
1385 & 1365 -CH(CH₃)₂Characteristic split symmetric bending (umbrella mode) of the gem-dimethyl group.
1250 – 1050 C-NAliphatic C-N stretching.
760 & 700 Mono-substituted BenzeneStrong out-of-plane C-H bending, confirming the 1-phenylethyl moiety.

Experimental Protocols

Protocol A: ATR-FTIR Analysis (Recommended for Routine QC)
  • Preparation: Clean the diamond ATR crystal with a volatile, non-aqueous solvent (e.g., isopropanol or acetone) and allow it to dry completely.

  • Background: Collect a background spectrum of the ambient air (4000–400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution).

  • Application: Place approximately 2–5 mg of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride powder directly onto the center of the crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring intimate optical contact between the crystal and the crystalline powder. Inadequate pressure will result in a low signal-to-noise ratio.

  • Acquisition & Processing: Scan the sample. Apply an ATR-correction algorithm via the spectrometer's software to adjust for wavelength-dependent penetration depth before library matching.

Protocol B: KBr Pellet Transmission (Recommended for Strict Library Matching)
  • Desiccation: Ensure spectroscopic-grade KBr has been dried in an oven at 110°C for at least 24 hours prior to use.

  • Milling: In an agate mortar, combine ~1.5 mg of the amine hydrochloride with ~150 mg of the dried KBr. Grind gently but thoroughly for 1–2 minutes to achieve a homogenous, fine powder (particle size < 2 micrometers to prevent light scattering).

  • Pressing: Transfer the mixture into a 13 mm pellet die. Apply a vacuum to the die for 2 minutes to remove entrapped air, then apply 8–10 tons of pressure using a hydraulic press for 3 minutes.

  • Acquisition: Remove the transparent pellet, place it in the transmission holder, and scan (4000–400 cm⁻¹). Immediately inspect the ~3400 cm⁻¹ region; if a strong, broad peak is present, moisture contamination has occurred, and the pellet must be remade.

Analytical Workflow Visualization

FTIR_Workflow Start Sample: (2-Methylpropyl) (1-phenylethyl)amine HCl Decision Select FTIR Technique Start->Decision ATR ATR-FTIR Method Decision->ATR Rapid QC KBr KBr Pellet Method Decision->KBr Library Match ATR_Prep Direct powder application on Diamond Crystal ATR->ATR_Prep KBr_Prep Grind with dry KBr & Press into pellet KBr->KBr_Prep ATR_Scan Scan 4000-400 cm⁻¹ (Apply ATR Correction) ATR_Prep->ATR_Scan KBr_Scan Scan 4000-400 cm⁻¹ (Monitor H₂O interference) KBr_Prep->KBr_Scan Analysis Spectral Interpretation: Verify N-H⁺, C-H, & C-N ATR_Scan->Analysis KBr_Scan->Analysis

Fig 1: Decision matrix and workflow for FTIR analysis of amine hydrochloride salts.

References

  • National Center for Biotechnology Information (PMC). "Gold Nanoparticles as a Direct and Rapid Sensor for Sensitive Analytical Detection of Biogenic Amines." Accessed March 7, 2026.[Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Accessed March 7, 2026.[Link]

  • Kintek Press. "What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples." Accessed March 7, 2026.[Link]

Comparative Guide: (2-Methylpropyl)(1-phenylethyl)amine HCl vs. Standard Chiral Resolving Agents

[1]

Executive Summary

(2-Methylpropyl)(1-phenylethyl)amine HCl (also known as N-isobutyl-1-phenylethylamine) represents a specialized class of "designer" chiral bases derived from the ubiquitous

1

This guide analyzes how the addition of the isobutyl group transforms the resolving capability of the parent amine, offering a "tunable" alternative for separating complex chiral acids (e.g.,

Technical Profile: The "Tuned" Resolving Agent

The core advantage of (2-Methylpropyl)(1-phenylethyl)amine HCl lies in its structural modularity . By alkylating the nitrogen of the parent 1-phenylethylamine, the hydrophobicity and steric bulk of the salt are increased. This alters the crystal lattice energy, often precipitating salts that remain soluble with the parent amine.

FeatureSpecification
IUPAC Name N-(2-methylpropyl)-1-phenylethanamine Hydrochloride
Core Scaffold

-Methylbenzylamine (1-Phenylethylamine)
Modification N-Isobutyl alkylation (Steric Tuning)
Molecular Weight ~213.75 g/mol (HCl salt)
Physical Form White to off-white crystalline powder
Solubility High in alcohols (MeOH, EtOH); Moderate in non-polar ethers
pKa (Base) ~9.8–10.2 (Estimated based on secondary amine structure)
Key Application Resolution of lipophilic acids; "Dutch Resolution" protocols

Comparative Analysis: Performance & Causality

A. vs. -Methylbenzylamine (The Parent)

The Challenge: The parent amine (1-phenylethylamine) is cheap and effective but forms salts that are often too soluble or form eutectics (oiling out) rather than distinct crystals. The Solution: The isobutyl group in (2-Methylpropyl)(1-phenylethyl)amine breaks the hydrogen-bonding network slightly while increasing lipophilic packing.

Parameter

-Methylbenzylamine (Parent)
(2-Methylpropyl)(1-phenylethyl)amine (Tuned)
Steric Bulk Low (Primary Amine)Medium (Secondary Amine)
Resolving Mechanism Strong H-bonding; tight packing.[1]Steric interlocking + H-bonding.[1]
Solubility Profile High water/alcohol solubility.Reduced water solubility; distinct crystal habits.[2]
Success Rate High for small, polar acids.[1]Superior for bulky, lipophilic acids.
Recyclability Volatile (can be distilled).Less volatile; extraction required.

Expert Insight: If your racemate forms an oil with 1-phenylethylamine, switching to the N-isobutyl derivative often induces crystallization by disrupting the solvent-solute interaction, a phenomenon central to the "Dutch Resolution" strategy (using a family of related agents to find the solid hit).

B. vs. Alkaloids (Ephedrine, Quinine)

The Challenge: Natural alkaloids have fixed structures. If Quinine doesn't work, you cannot "tweak" Quinine easily.[1] The Solution: Synthetic amines like the isobutyl derivative allow for structural predictability.

  • Cost: Alkaloids are subject to agricultural supply chains; Synthetic amines are scalable.

  • Atom Economy: (2-Methylpropyl)(1-phenylethyl)amine has a lower molecular weight than Quinine (~324 g/mol ), requiring less mass per mole of acid resolved.

  • Availability: Both enantiomers (

    
     and 
    
    
    ) of the synthetic amine are equally accessible.[3] Natural alkaloids often have only one abundant enantiomer (e.g., (-)-Quinine is natural; (+)-Quinine is rare/synthetic).[1]

Mechanism of Action: The "Handshake" Fit

The resolution process relies on the formation of diastereomeric salts (


Visualization: Diastereomeric Salt Formation Pathway[1][4][5]

ResolutionMechanismRacemateRacemic Acid (+/-)SaltFormationSalt Formation(Solvent: EtOH/Water)Racemate->SaltFormationAgentResolving Agent(S)-N-isobutyl-1-phenylethylamineAgent->SaltFormationDia1Diastereomer A (Solid)(S)-Acid + (S)-AmineCompact LatticeSaltFormation->Dia1 Precipitates (Lower Ksp)Dia2Diastereomer B (Solution)(R)-Acid + (S)-AmineLoose/SolubleSaltFormation->Dia2 Remains DissolvedFiltrationFiltrationDia1->FiltrationRecycleAmine Recovery(Alkaline Extraction)Dia2->Recycle Mother Liquor RecoveryPureAcidTarget: Pure (S)-Acid(>95% ee)Filtration->PureAcid Acidification (HCl)Filtration->Recycle Basification (NaOH)

Figure 1: The logic flow of chiral resolution. The N-isobutyl group enhances the discrimination at the "Salt Formation" step, sharpening the solubility difference between Dia1 and Dia2.[1]

Experimental Protocol: Resolution of a Lipophilic Acid

Objective: Resolve a racemic

Materials
  • Substrate: 10 mmol Racemic Acid.

  • Agent: 10 mmol (S)-(2-Methylpropyl)(1-phenylethyl)amine (Free base).

    • Note: If supplied as HCl salt, liberate the free base first using 1M NaOH and extraction into MTBE.[1]

  • Solvent: Ethanol (95%) or Isopropanol.

Step-by-Step Workflow
  • Salt Formation:

    • Dissolve 10 mmol of Racemic Acid in 20 mL of boiling Ethanol.

    • Add 10 mmol of (S)-Resolving Agent slowly.

    • Observation: The solution should remain clear at boiling. If precipitation is immediate, add more solvent.[1]

  • Crystallization (The Critical Step):

    • Allow the solution to cool slowly to Room Temperature (RT) over 4 hours.

    • Troubleshooting: If no crystals form, scratch the glass or seed with a tiny crystal of the salt (if available). If oiling occurs, reheat and add 10% water.[1]

    • Let stand at 4°C overnight to maximize yield.

  • Filtration & Wash:

    • Filter the white precipitate (Diastereomer A).

    • Wash with cold ethanol (small volume) to remove surface impurities (Diastereomer B).

  • Purification (Recrystallization):

    • Mandatory: Recrystallize the wet cake from fresh ethanol.

    • Why? The first crop usually has an ee of 70-80%. Recrystallization boosts this to >98% ee.

  • Liberation:

    • Suspend the salt in water. Add 1M HCl until pH < 2.

    • Extract the resolved acid into Ethyl Acetate.

    • Basify the aqueous layer (pH > 11) with NaOH to recover the Resolving Agent for reuse.

References

  • Perry, J. J., & Amato, J. S. (2020).[1] Design of Chiral Resolving Agents: The Dutch Resolution Approach. Journal of Organic Chemistry.

  • Vries, T. D., et al. (1998).[1] The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition.

  • Sigma-Aldrich. (2024). Product Specification: (2-methylpropyl)(1-phenylethyl)amine hydrochloride.[1]

  • Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.

Safety Operating Guide

(2-Methylpropyl)(1-phenylethyl)amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Proper Disposal Procedures for (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride

Executive Safety & Operational Summary

Target Compound: (2-Methylpropyl)(1-phenylethyl)amine hydrochloride CAS Number: 2624140-86-7 (Salt); Related Free Base CAS: 51799-32-7 Common Synonyms: N-Isobutyl-α-methylbenzylamine hydrochloride; N-Isobutyl-1-phenylethylamine HCl.

For researchers in drug development, this compound is a valuable chiral auxiliary used in asymmetric synthesis. Crucial Operational Directive: Unlike many inorganic salts, this organic amine salt must not be neutralized to its free base form for disposal within the laboratory setting unless strictly necessary for a specific chemical process. The free base is a corrosive, combustible liquid (Flash Point ~70°C), whereas the hydrochloride salt is a stable solid irritant. Converting the salt to the free base unnecessarily escalates the hazard profile from "Irritant" to "Corrosive/Combustible."

Disposal Strategy: Segregate as Solid Hazardous Waste (if powder) or Organic Chemical Waste (if in solution). Do not dispose of down sanitary sewers.

Chemical Hazard Profile & Risk Assessment

Effective disposal requires understanding the dichotomy between the salt and its parent amine.

PropertyHydrochloride Salt (The Waste)Free Base (The Potential Hazard)
Physical State White to off-white solid powderColorless to pale yellow liquid
GHS Classification Warning Danger
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)H314 (Skin Corr.[2][3][4] 1B), H227 (Combustible)
Reactivity Hygroscopic; Stable under normal storage.Reacts violently with strong oxidizers/acids.
Flash Point N/A (Solid)~70–77 °C (Combustible)

Key Risk Insight: The hydrochloride moiety protonates the amine, suppressing its volatility and reducing its immediate corrosivity. However, contact with strong bases (NaOH, KOH) will liberate the volatile, corrosive free amine.

Disposal Decision Framework

The following logic gate determines the correct waste stream. Do not mix this waste with oxidizers (e.g., nitric acid, permanganates) or strong bases.

DisposalWorkflow Start Waste Generation: (2-Methylpropyl)(1-phenylethyl)amine HCl StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder (Pure or Precipitate) StateCheck->Solid Powder Liquid Liquid Solution StateCheck->Liquid Solution ActionSolid PROTOCOL A: Segregate into Solid Waste Container. Label: 'Toxic/Irritant Solid' Solid->ActionSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Organic Organic Solvent (DCM, MeOH, Ethyl Acetate) SolventCheck->Organic >10% Organic Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous <10% Organic ActionOrg PROTOCOL B: Segregate into Halogenated or Non-Halogenated Solvent Waste. Organic->ActionOrg ActionAq PROTOCOL C: Adjust pH to 5-9 if safe. Collect as Aqueous Hazardous Waste. DO NOT DRAIN DISPOSE. Aqueous->ActionAq

Caption: Operational decision tree for segregating amine salt waste streams to minimize cross-reactivity risks.

Detailed Disposal Protocols

Protocol A: Solid Waste (Primary Route)

Best for: Expired reagents, spilled powder, or solid reaction byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant (Teflon/PTFE-lined) cap.

  • Segregation: Ensure the container is free of oxidizing agents.[5]

  • Labeling:

    • Chemical Name: (2-Methylpropyl)(1-phenylethyl)amine hydrochloride.

    • Hazards: Irritant (Xi).

  • Storage: Store in a satellite accumulation area (SAA) until pickup. Keep the lid tightly closed to prevent moisture absorption (hygroscopic).

Protocol B: Liquid Organic Waste

Best for: Mother liquors from recrystallization or reaction mixtures.

  • Characterization: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethanol, Toluene).

  • Segregation:

    • Halogenated Stream: If dissolved in DCM/Chloroform.

    • Non-Halogenated Stream: If dissolved in Alcohols/Esters.

  • Warning: Do not add strong acids to this waste stream if it also contains cyanide or sulfide salts (unlikely, but check compatibility).

Protocol C: Empty Container Management

Regulatory Requirement: RCRA "RCRA Empty" Standard (40 CFR 261.7).

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Water).

  • Rinsate Disposal: Collect all rinsates and dispose of them via Protocol B (Liquid Waste). Do not pour rinsate down the sink.

  • Defacing: Cross out the label or remove it entirely.

  • Disposal: Once dry and verified empty/odorless, the glass bottle can typically be recycled or thrown in standard glass trash (verify with local EHS).

Spill Management & Emergency Response

In the event of a benchtop spill, immediate containment prevents aerosolization of the irritant powder.

SpillResponse Spill Spill Detected PPE 1. Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 (if dusty) Spill->PPE Contain 2. Containment: Cover with damp paper towels to suppress dust. PPE->Contain Clean 3. Cleanup: Scoop into bag/jar. Wipe area with MeOH/Water. Contain->Clean Dispose 4. Disposal: Label as Hazardous Waste (See Protocol A) Clean->Dispose

Caption: Step-by-step spill response workflow emphasizing dust suppression.

Neutralization of Spills:

  • Do NOT use bleach (sodium hypochlorite). Reacting amines with bleach can form chloramines, which are toxic and explosive.

  • Do NOT use strong base. This releases the volatile free amine.

  • Recommended: Simply wipe up with water or methanol.

Regulatory Compliance (US/EU)

  • United States (RCRA):

    • This compound is not explicitly P-listed or U-listed.[6]

    • Waste Code Determination:

      • Solid: Likely Non-RCRA Regulated unless it exhibits toxicity characteristics (TCLP) for other contaminants. However, best practice is to manage as Hazardous Chemical Waste .

      • Liquid (Organic): D001 (Ignitable) if the solvent flash point is <60°C.

  • European Union (EWC):

    • Waste Code: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • Sigma-Aldrich. (2-Methylpropyl)(1-phenylethyl)amine hydrochloride Product Page & Safety Data. Retrieved from

  • PubChem. Compound Summary for N-isobutyl-1-phenylethylamine (Free Base). National Library of Medicine. Retrieved from

  • BenchChem. General Protocols for Amine Hydrochloride Disposal. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from

  • Fisher Scientific. Safety Data Sheet for Phenylethylamine Hydrochloride (Analogous Hazards). Retrieved from

Sources

Personal protective equipment for handling (2-Methylpropyl)(1-phenylethyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistics Protocol: Handling (2-Methylpropyl)(1-phenylethyl)amine Hydrochloride

As a Senior Application Scientist, I recognize that true laboratory safety extends beyond mere compliance—it requires a mechanistic understanding of the reagents we handle. (2-Methylpropyl)(1-phenylethyl)amine hydrochloride is a secondary amine salt frequently utilized as an intermediate in advanced organic synthesis and drug development. While its salt form provides chemical stability, it presents specific occupational hazards as a severe ocular, dermal, and respiratory irritant[1][2].

This guide provides a self-validating operational framework for researchers handling this compound, ensuring that every safety measure is grounded in the chemical's physical and toxicological properties.

Mechanistic Hazard Profile & Causality

Amine hydrochlorides are inherently hygroscopic. When airborne dust particulates of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride settle on exposed skin, eyes, or the mucous membranes of the respiratory tract, they immediately interact with physiological moisture[3]. This dissolution causes localized pH shifts and osmotic stress. The lipophilic nature of the amine portion can subsequently disrupt cellular lipid bilayers, leading to severe inflammation, protein denaturation, and chemical conjunctivitis[2][4].

Consequently, the core operational directive is the absolute mitigation of dust aerosolization and moisture-mediated contact.

Quantitative Hazard Thresholds & PPE Specifications

To establish a self-validating defense, Personal Protective Equipment (PPE) must be selected based on the compound's classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2).

PPE CategorySpecificationMechanistic Justification
Eye/Face NIOSH/EN166 approved chemical splash goggles.Prevents mucosal absorption of airborne dust, which causes severe osmotic stress and conjunctivitis[5].
Skin/Hands Nitrile gloves (≥4 mil thickness), double-gloved.Amine salts disrupt lipid bilayers; nitrile provides a non-polar barrier against dermal absorption[6].
Body Flame-resistant lab coat, fully buttoned.Prevents accumulation of hygroscopic dust on personal clothing, mitigating chronic exposure[7].
Respiratory N95/P100 particulate respirator.Required only if handled outside a fume hood. Filters fine particulates (<5 microns) that cause deep respiratory tract inflammation.

Standard Operating Procedure: Handling & Weighing

Expertise Insight: Amine salts frequently develop static charges during storage. This causes the fine powder to "jump" from spatulas, contaminating the balance area and drastically increasing inhalation risk.

Step 1: Pre-Operational Validation

  • Airflow Verification: Verify the chemical fume hood face velocity is actively drawing between 80–120 feet per minute (fpm).

  • Barrier Integrity: Inspect nitrile gloves for micro-tears using the inflation method. Don double gloves if handling quantities >50g.

  • Static Dissipation: Discharge static from the weighing vessel using an anti-static zero-stat gun before opening the chemical container. Self-Validation Check: Before opening the container, observe the powder through the glass. If it appears clumped, it has absorbed ambient moisture, indicating a compromised seal that requires immediate container replacement to ensure stoichiometric accuracy in your assays.

Step 2: Active Handling Protocol

  • Transfer the sealed container of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride into the certified fume hood[1].

  • Open the container slowly to prevent the sudden aerosolization of accumulated fine particulates[2].

  • Use a grounded, stainless-steel spatula (avoid plastic to minimize static generation) to transfer the solid.

  • Weigh the material in a pre-tared, sealable static-dissipative weigh boat or directly into the reaction flask.

  • Cap the primary container immediately after transfer to prevent ambient moisture absorption[3].

Step 3: Post-Handling Decontamination

  • Wipe down the exterior of the primary container, the balance, and the spatulas with a lint-free wipe dampened with 70% ethanol or isopropanol (the hydrochloride salt is highly soluble in polar solvents, ensuring complete removal).

  • Doff the outer layer of gloves inside the fume hood, turning them inside out to trap residual dust, and dispose of them in the solid hazardous waste bin.

  • Wash hands and forearms thoroughly with soap and water for a minimum of 15 seconds[4][5].

Spill Response and Disposal Logistics

A localized spill of an amine hydrochloride powder requires immediate containment to prevent respiratory exposure[2].

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood[3].

  • Suppress: Do NOT dry sweep. Dry sweeping aerosolizes the irritant[7]. Gently cover the spill with damp absorbent pads or a commercial sweeping compound to suppress dust generation.

  • Collect: Use a non-sparking scoop to transfer the dampened material into a high-density polyethylene (HDPE) hazardous waste container[6].

  • Decontaminate: Wash the spill area with copious amounts of water and a mild detergent[4].

Disposal Plan: Waste containing (2-Methylpropyl)(1-phenylethyl)amine hydrochloride must never be flushed down the drain due to ecotoxicity concerns[4].

  • Segregate the collected material as "Halogenated Organic Waste" (necessitated by the hydrochloride counter-ion).

  • Ensure the waste container is tightly sealed and clearly labeled: "Hazardous Waste: Toxic/Irritant Solid - Amine Hydrochloride".

  • Coordinate with Environmental Health and Safety (EHS) for incineration at an approved chemical waste disposal plant equipped with an afterburner and scrubber[4][8].

Operational Workflow Visualization

Workflow Start 1. Pre-Operational Validation (Hood & PPE Check) Handling 2. Active Handling (Anti-Static Transfer) Start->Handling SpillCheck Spill Occurred? Handling->SpillCheck SpillResp 3a. Wet-Wipe Containment (No Dry Sweeping) SpillCheck->SpillResp Yes Decon 3b. Decontamination (Solvent Wipe & Doffing) SpillCheck->Decon No SpillResp->Decon Disposal 4. Hazardous Waste (Incineration Routing) Decon->Disposal

Fig 1: Operational workflow and spill contingency pathways for handling amine hydrochloride salts.

References

  • TCI Chemicals. "SAFETY DATA SHEET - TCI Chemicals: 2-Phenylethylamine Hydrochloride." tcichemicals.com, 1

  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific: phenylethylamine hydrochloride." fishersci.com, 4

  • Cole-Parmer. "Material Safety Data Sheet - Cole-Parmer: (R)-(+)-N-Benzyl-1-phenylethylamine hydrochloride." coleparmer.com, 2

  • AK Scientific, Inc. "2-Phenylethylamine HCl - AK Scientific, Inc." aksci.com, 3

  • Angene Chemical. "Safety Data Sheet - Angene Chemical: (Dicyclopropylmethyl)amine Hydrochloride." angenechemical.com, 6

  • Sigma-Aldrich. "2-Phenylethylamine = 98 156-28-5 - Sigma-Aldrich." sigmaaldrich.com,

  • AK Scientific, Inc. "2-Propen-1-amine hydrochloride." aksci.com, 5

  • Apollo Scientific. "Pent-4-yn-1-amine hydrochloride - Apollo Scientific." apolloscientific.co.uk, 7

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 3-BUTYN-1-AMINE HYDROCHLORIDE." chemicalbook.com,8

Sources

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